molecular formula C6H9NO2 B1194672 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 73550-56-8

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B1194672
CAS No.: 73550-56-8
M. Wt: 127.14 g/mol
InChI Key: XEVFXAFXZZYFSX-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFXAFXZZYFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223747
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73550-56-8
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Multi-Technique Framework for the Structural Elucidation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, moving beyond "flat" aromatic structures is a widely adopted strategy for improving the physicochemical properties and clinical success rates of new molecular entities.[1] Conformationally restricted amino acids, which lock a portion of a molecule's structure into a defined three-dimensional shape, are pivotal in this effort.[2][3] 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a rigid bicyclic analog of proline, represents a valuable scaffold in this class. Its constrained framework offers a unique vector in chemical space, making it an attractive building block for peptides and small molecules with enhanced metabolic stability and receptor-binding specificity.[2][4][5]

However, the very rigidity that makes this molecule desirable also presents a significant challenge for its structural verification. Trivial analysis is insufficient; a robust, multi-technique approach is required to unambiguously confirm its three-dimensional architecture. This guide, intended for researchers and drug development scientists, provides a comprehensive framework for the complete structural elucidation of this scaffold, integrating data from synthesis, spectroscopy, and computational modeling, and culminating in the definitive proof offered by X-ray crystallography.

Section 1: Synthesis and Foundational Confirmation

The first principle of structure elucidation is to verify that the target molecule has been successfully synthesized. A robust synthetic route provides the initial hypothesis for the molecular formula and atom connectivity. Several synthetic approaches to the 2-azabicyclo[2.1.1]hexane core have been reported, often involving photochemical methods or intramolecular cyclizations.[1][6][7] An optimized, multi-gram synthesis has been developed, making this scaffold more accessible for broader research.[1][6][8]

G cluster_synthesis Synthetic Pathway Overview Precursor Cyclobutene or Methylenecyclobutane Precursor Key_Intermediate Bicyclic Lactone or Nitrile Intermediate Precursor->Key_Intermediate [2+2] Cycloaddition or Intramolecular Cyclization Final_Product 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid Key_Intermediate->Final_Product Ring Opening/ Functional Group Manipulation

Caption: High-level overview of a synthetic route.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

The initial and most fundamental analytical step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, which validates the molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., Methanol/Water + 0.1% Formic Acid) to a final concentration of approximately 10-50 µg/mL.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ is the expected ion.

  • Data Acquisition: Acquire the spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF instrument) over a relevant m/z range.

  • Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretically calculated mass. The mass error should ideally be less than 5 ppm.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₆H₉NO₂-
Calculated [M+H]⁺ 128.0706-
Observed [M+H]⁺ -128.0703
Mass Error --2.3 ppm

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Scaffold

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule in solution. The rigid bicyclic structure gives rise to a unique and informative spectral fingerprint.[9]

1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR: Reveals the number of distinct proton environments and their scalar (J) coupling relationships. The constrained nature of the bicyclo[2.1.1]hexane system often results in non-intuitive coupling constants, including long-range "W-coupling" across the four-membered ring.

  • ¹³C NMR & DEPT-135: Identifies all unique carbon environments. A DEPT-135 experiment is crucial for distinguishing between CH₂ groups (negative phase) and CH/CH₃ groups (positive phase). The quaternary carbon at the C1 bridgehead position will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum.

2D NMR: Building the Puzzle

A suite of 2D NMR experiments is essential to unambiguously assign all signals and confirm the bicyclic core structure.

G cluster_assembly Data Integration H1 1D ¹H Spectrum COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC ¹J(C,H) Correlations HMBC HMBC H1->HMBC ²⁻³J(C,H) Correlations NOESY NOESY/ROESY H1->NOESY Through-Space Proximity C13 1D ¹³C Spectrum + DEPT-135 C13->HSQC ¹J(C,H) Correlations C13->HMBC ²⁻³J(C,H) Correlations Structure Verified 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or CDCl₃ if derivatized).

  • Acquisition: Perform experiments on a high-field spectrometer (≥400 MHz).

  • Key Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for identifying the quaternary C1 carbon by observing correlations from nearby protons (e.g., H3, H6).

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing essential information about the 3D structure and relative stereochemistry.

Proton (H) Expected δ (ppm) Expected Multiplicity Key HMBC Correlations Key NOESY Correlations
H3 3.5 - 4.0dC1, C4, C5H5 (endo), H6 (syn)
H4 (Bridgehead) 3.0 - 3.5mC1, C3, C5, C6H5 (exo), H6 (anti)
H5 (exo/endo) 2.0 - 2.8mC3, C4, C6H3, H4, H6
H6 (syn/anti) 1.8 - 2.5mC1, C4, C5H3, H4, H5

Section 3: Computational Chemistry: A Predictive and Corroborative Tool

Computational methods serve a dual purpose: they can predict spectroscopic data for a proposed structure and help validate experimental findings.[10][11] By comparing calculated NMR chemical shifts with experimental values, one can gain significant confidence in the structural assignment.[12]

Workflow Protocol:

  • Structure Minimization: Perform a geometry optimization of the this compound structure using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.

  • NMR Calculation: Using the optimized geometry, calculate the magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[13]

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., TMS calculated at the same level of theory). Compare the predicted ¹H and ¹³C chemical shifts with the experimental data. A good correlation (high R² value and low mean absolute error) strongly supports the proposed structure.

G Proposed Proposed Structure (In Silico Model) Optimize Geometry Optimization (DFT) Proposed->Optimize Calculate NMR Shielding Calculation (GIAO) Optimize->Calculate Predict Predicted NMR Spectra Calculate->Predict Compare Correlation Analysis Predict->Compare Experiment Experimental NMR Spectra Experiment->Compare Validated Validated Structure Compare->Validated

Caption: Computational workflow for NMR data validation.

Section 4: Single-Crystal X-ray Diffraction: The Definitive Answer

While the combination of synthesis and advanced spectroscopy provides a highly confident structural assignment, single-crystal X-ray diffraction remains the unequivocal "gold standard." It provides a precise three-dimensional map of the atoms in the crystalline state, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry (if applicable).[14][15][16]

Experimental Protocol:

  • Crystal Growth (The Bottleneck): This is often the most challenging step.

    • Method: Slow evaporation is the most common technique. Dissolve the purified compound to saturation in a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).

    • Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The formation of single, diffraction-quality crystals can take days to weeks.

  • Data Collection:

    • A suitable crystal is selected, mounted on a goniometer, and cooled under a stream of nitrogen gas.

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Computational software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Conclusion

The structural elucidation of a complex, non-planar molecule like this compound is a process of accumulating and cross-validating evidence. It begins with the confirmation of the molecular formula by HRMS, progresses to the detailed mapping of atomic connectivity and spatial relationships through a suite of 1D and 2D NMR experiments, and is further corroborated by computational modeling. Each step provides a layer of confidence, building a self-validating system of evidence. The final, unambiguous confirmation is achieved through single-crystal X-ray diffraction. This rigorous, multi-faceted approach is essential for ensuring the absolute structural integrity of novel scaffolds used in drug discovery, where precise three-dimensional structure is fundamental to function.

References

  • Chernykh, A.V., Liashuk, O.S., Hurieva, A.M., Volochnyuk, D.M., & Grygorenko, O.O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Krow, G.R., et al. (1998). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry. [Link]

  • Gauzy, L., et al. (2000). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. [Link]

  • Jurczyk, J., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org. [Link]

  • Rychnovsky, S.D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

  • Komarov, I.V., et al. (2006). Libraries of conformationally restricted and rigid amino acids. ResearchGate. [Link]

  • He, Y., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. PubMed Central. [Link]

  • de Azevedo, W.F., & Dias, R. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]

  • Janecka, A., & Kruszynski, R. (2005). Conformationally restricted peptides as tools in opioid receptor studies. Current Medicinal Chemistry. [Link]

  • Lobato, A.R., et al. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate. [Link]

  • Rychnovsky, S.D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. ACS Publications. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) bicyclic host 1, (b)[6]catenane 3, (c)... ResearchGate. [Link]

  • Muller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]

  • Chemical Reviews. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

  • Bicycle Therapeutics. (2022). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Publications. [Link]

  • IVAN. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]

  • He, Y., et al. (2017). Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display. PubMed. [Link]

  • Wójcik, P., & Berlicki, Ł. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • Wikipedia. (n.d.). Protein folding. Wikipedia. [Link]

Sources

A Technical Guide to the Discovery, Isolation, and Characterization of 2,4-Methanoproline from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of 2,4-methanoproline, a unique non-proteinogenic amino acid, from its natural source. It is intended for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel natural products.

Introduction: The Emergence of a Structurally Unique Imino Acid

The quest for novel bioactive molecules has consistently driven chemists to explore the vast chemical diversity of the natural world. Non-proteinogenic amino acids, in particular, represent a rich and often underexplored reservoir of unique chemical scaffolds with significant potential in medicinal chemistry and pharmacology. Among these, 2,4-methanoproline stands out due to its rigid, bicyclic structure, which imparts distinct conformational constraints.

This imino acid was first brought to the scientific community's attention in 1980 by E. A. Bell and his colleagues.[1] Their work on the seeds of the legume Ateleia herbert smithii led to the isolation and characterization of this novel compound, alongside another new amino acid, 2,4-methanoglutamic acid. The discovery of 2,4-methanoproline, with its 2-azabicyclo[2.1.1]hexane core, opened a new chapter in the study of proline analogs and their potential applications.

Natural Source and Biological Significance

The primary and thus far only reported natural source of 2,4-methanoproline is the seeds of Ateleia herbert smithii, a flowering plant belonging to the legume family (Fabaceae). This plant is native to Central America. The presence of this unusual imino acid in the seeds suggests a potential ecological role, possibly as a defense mechanism against herbivores due to its structural dissimilarity to common amino acids. Indeed, some studies have suggested that 2,4-methanoproline may possess anti-feedant properties.

The rigid bicyclic structure of 2,4-methanoproline is of considerable interest to medicinal chemists. This conformational rigidity can be exploited to design peptides with enhanced stability and specific secondary structures, making it a valuable building block in peptidomimetics and drug design.

Parameter Information Reference
Natural Source Seeds of Ateleia herbert smithii Pittier[1]
Family Leguminosae (Fabaceae)[1]
Geographical Origin Central America
Potential Biological Role Anti-feedant, defense against herbivores

Isolation and Purification: A Step-by-Step Protocol

The isolation of 2,4-methanoproline from its natural source requires a multi-step process involving extraction, followed by chromatographic separation. The following protocol is a synthesized methodology based on the original discovery and established techniques for the isolation of non-proteinogenic amino acids from plant material.

Extraction of Free Amino Acids from Ateleia herbert smithii Seeds

The initial step aims to extract the soluble, low-molecular-weight compounds, including free amino acids, from the seed material.

Protocol:

  • Seed Preparation: Finely grind the seeds of Ateleia herbert smithii to a coarse powder to increase the surface area for extraction.

  • Defatting: To remove lipids that can interfere with subsequent steps, the powdered seed material is first defatted using a non-polar solvent.

    • Suspend the ground seed powder in n-hexane (1:5 w/v).

    • Stir for 2-4 hours at room temperature.

    • Filter the mixture and discard the hexane-containing supernatant.

    • Repeat the process until the hexane remains clear.

    • Air-dry the defatted seed powder to remove any residual solvent.

  • Aqueous Extraction:

    • Suspend the defatted seed powder in 70% aqueous ethanol (1:10 w/v). The use of aqueous ethanol helps to precipitate proteins while solubilizing free amino acids.

    • Stir the suspension for 12-24 hours at room temperature.

    • Centrifuge the mixture at 4000 x g for 20 minutes to pellet the insoluble material.

    • Carefully decant and collect the supernatant.

    • Repeat the extraction process on the pellet with fresh 70% aqueous ethanol to ensure complete extraction of the amino acids.

    • Combine the supernatants from all extractions.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the amino acids.

    • The resulting aqueous concentrate contains the crude mixture of free amino acids.

Extraction_Workflow Start Ground A. herbert smithii Seeds Defatting Defatting with n-Hexane Start->Defatting Aqueous_Extraction Extraction with 70% Aqueous Ethanol Defatting->Aqueous_Extraction Centrifugation Centrifugation Aqueous_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentration under Reduced Pressure Supernatant->Concentration Crude_Extract Crude Amino Acid Extract Concentration->Crude_Extract

Figure 1: Workflow for the extraction of crude amino acids.
Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. This is the cornerstone for purifying 2,4-methanoproline from the crude extract.

Protocol:

  • Cation-Exchange Chromatography (Initial Separation):

    • Resin Preparation: A column is packed with a strong cation-exchange resin (e.g., Dowex 50W X8) in its H+ form. The resin is thoroughly washed with deionized water until the eluate is neutral.

    • Sample Loading: The crude amino acid extract is acidified to a pH of ~2.0 with HCl and loaded onto the prepared column. At this pH, most amino acids will be protonated and carry a net positive charge, allowing them to bind to the negatively charged resin.

    • Washing: The column is washed with several volumes of deionized water to remove neutral and anionic compounds.

    • Elution: The bound amino acids are then eluted using a stepwise or gradient of aqueous ammonia or pyridine. A typical elution would start with 2M NH4OH. Fractions are collected and monitored for the presence of amino acids using a ninhydrin test.

  • Anion-Exchange Chromatography (Fine Purification):

    • Resin Preparation: Fractions containing 2,4-methanoproline from the cation-exchange step are pooled, and the eluent is removed by rotary evaporation. The residue is redissolved in a suitable buffer and the pH is adjusted to be slightly above the isoelectric point of 2,4-methanoproline. A column is packed with a weak anion-exchange resin (e.g., DEAE-cellulose).

    • Sample Loading and Elution: The sample is loaded onto the anion-exchange column. A decreasing pH gradient or an increasing salt concentration gradient is used to elute the bound compounds. 2,4-methanoproline, being a neutral imino acid, will elute under specific conditions, separated from more acidic or basic amino acids.

  • Crystallization:

    • The fractions containing pure 2,4-methanoproline are pooled and concentrated.

    • The compound is then crystallized from an appropriate solvent system, such as aqueous ethanol, to yield pure crystals suitable for analysis.

Purification_Workflow Crude_Extract Crude Amino Acid Extract Cation_Exchange Cation-Exchange Chromatography (Dowex 50W) Crude_Extract->Cation_Exchange Elution_1 Elution with NH4OH Gradient Cation_Exchange->Elution_1 Anion_Exchange Anion-Exchange Chromatography (DEAE-cellulose) Elution_1->Anion_Exchange Elution_2 Elution with pH or Salt Gradient Anion_Exchange->Elution_2 Crystallization Crystallization Elution_2->Crystallization Pure_Compound Pure 2,4-Methanoproline Crystallization->Pure_Compound

Figure 2: Chromatographic purification workflow.

Structural Characterization and Analytical Data

The definitive identification of 2,4-methanoproline relies on a combination of spectroscopic techniques and X-ray crystallography.

X-ray Crystallography

The absolute and unambiguous determination of the three-dimensional structure of 2,4-methanoproline was achieved through single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the stereochemistry of the bicyclic system, confirming the presence of the 2-azabicyclo[2.1.1]hexane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. For 2,4-methanoproline, both ¹H and ¹³C NMR are employed.

  • ¹H NMR: The proton NMR spectrum of 2,4-methanoproline is expected to show distinct signals for the protons on the bicyclic ring. The constrained nature of the ring system will lead to specific coupling constants between adjacent protons, which can be used to deduce their spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum of 2,4-methanoproline will show characteristic signals for the carboxyl carbon, the alpha-carbon, and the carbons of the cyclobutane ring.

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
Carboxylic Acid Proton (broad)Carboxyl Carbon (~170-180)
Alpha-ProtonAlpha-Carbon (~60-70)
Bridgehead ProtonsBridgehead Carbons
Methylene ProtonsMethylene Carbons

Note: Specific chemical shifts will vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-methanoproline, techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used.

  • Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺) corresponding to the molecular weight of 2,4-methanoproline (C₆H₉NO₂ = 127.14 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the bicyclic structure. Common fragmentation pathways for cyclic amino acids include the loss of the carboxyl group (CO₂) and cleavage of the ring system.

Conclusion and Future Perspectives

The discovery and isolation of 2,4-methanoproline from Ateleia herbert smithii highlight the importance of natural product research in uncovering novel chemical entities. The detailed protocols for its isolation and the analytical data for its characterization provide a solid foundation for further investigation into its biological activities and potential applications. The unique, conformationally constrained structure of 2,4-methanoproline makes it a compelling target for synthetic chemists and a valuable tool for medicinal chemists in the design of new therapeutic agents. Future research may focus on the biosynthesis of this intriguing molecule, its broader ecological role, and the synthesis of its derivatives for structure-activity relationship studies.

References

  • Bell, E. A., Qureshi, M. Y., Pryce, R. J., & Clardy, J. (1980). 2,4-Methanoproline (2-carboxy-2,4-methanopyrrolidine) and 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) in seeds of Ateleia herbert smithii Pittier (Leguminosae). Journal of the American Chemical Society, 102(4), 1409–1412. [Link]

Sources

The Architecture of Control: A Technical Guide to Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptides represent a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics. However, their inherent conformational flexibility often leads to metabolic instability and reduced binding affinity, significant hurdles in drug development. This guide provides a comprehensive exploration of constrained amino acids as a powerful tool to overcome these limitations. By pre-organizing a peptide into its bioactive conformation, these modified residues enhance proteolytic resistance, improve receptor affinity and selectivity, and can even confer cell-penetrating properties. We will delve into the rationale behind conformational constraint, survey the diverse chemical strategies for its implementation, provide detailed experimental protocols for synthesis and analysis, and explore the profound impact of these techniques on modern peptide-based drug discovery.

The Rationale for Rigidity: Overcoming the Flexibility Penalty

Linear peptides in solution exist as an ensemble of rapidly interconverting conformers. While one or more of these conformations may be responsible for biological activity, a significant population of inactive conformers contributes to a high entropic penalty upon binding to a target receptor. This inherent flexibility also exposes the peptide backbone to proteolytic enzymes, leading to rapid degradation and poor pharmacokinetic profiles.[1]

The introduction of conformational constraints "locks" the peptide into a more defined three-dimensional structure, ideally mimicking the conformation it adopts when bound to its target.[1] This pre-organization offers several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, a larger proportion of the peptide molecules are in the active conformation, leading to a significant increase in binding affinity.[1]

  • Increased Proteolytic Stability: A rigidified backbone is a poorer substrate for proteases, which typically recognize and cleave peptides in an extended conformation.[1][2] This leads to a longer in vivo half-life.

  • Improved Selectivity: A constrained peptide presents a more defined pharmacophore to its target, reducing off-target binding and increasing selectivity.

  • Enhanced Bioavailability: In some cases, conformational constraints can improve membrane permeability and oral bioavailability.

The core principle behind using constrained amino acids is to shift the conformational equilibrium towards the bioactive state, thereby enhancing the druglike properties of the peptide.

A Lexicon of Constraint: Major Classes of Modified Amino Acids

The diverse toolkit of constrained amino acids can be broadly categorized by the nature of the structural modification.

Main-Chain Constraints

These modifications directly alter the peptide backbone, restricting the phi (φ) and psi (ψ) dihedral angles.

  • N-Methylated Amino Acids: The addition of a methyl group to the backbone amide nitrogen is a subtle yet powerful modification.[3][4] This substitution eliminates the hydrogen bond donor capability of the amide proton and introduces steric hindrance that favors a trans peptide bond, influencing the local conformation and increasing resistance to proteolysis.[3][4]

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group, such as in α-aminoisobutyric acid (Aib), sterically restricts the Ramachandran space, strongly promoting helical conformations (specifically 3₁₀-helices).[5] This strategy is highly effective for stabilizing α-helical secondary structures.

  • β- and γ-Amino Acids: The insertion of additional methylene units into the amino acid backbone creates β- and γ-amino acids.[6] Peptides incorporating these residues, known as β-peptides and γ-peptides, can fold into unique and stable secondary structures, such as helices and sheets, that are resistant to degradation by proteases that recognize α-peptides.[6][7]

Side-Chain to Side-Chain Cyclization (Stapling and Bridging)

This widely employed strategy involves covalently linking the side chains of two amino acids within a peptide sequence to create a cyclic structure.

  • Lactam Bridges: The formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine) creates a lactam bridge. This is a robust method for stabilizing α-helices and β-turns.[8]

  • Hydrocarbon Stapling: This technique utilizes ring-closing metathesis (RCM) to form an all-hydrocarbon "staple" between two unnatural, olefin-bearing amino acids (e.g., α-methyl, α-alkenyl glycine derivatives).[1] Stapled peptides have shown great promise in stabilizing α-helical structures, enabling them to penetrate cells and modulate intracellular protein-protein interactions.[1]

  • Disulfide Bridges: The oxidation of two cysteine residues to form a cystine bridge is a classic and naturally occurring method of peptide cyclization. While effective, the reversibility of the disulfide bond in a reducing environment can be a limitation.

Side-Chain to Backbone and Head-to-Tail Cyclization

These approaches create macrocyclic peptides with enhanced stability and defined conformations.

  • Head-to-Tail Cyclization: The formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid creates a truly cyclic peptide. This is one of the most effective ways to globally constrain a peptide's conformation and enhance its stability.[1]

  • Side-Chain to Backbone Cyclization: A covalent linkage can be formed between an amino acid side chain and either the N- or C-terminus of the peptide.

The choice of constraining strategy is dictated by the desired secondary structure, the specific amino acid sequence, and the intended biological application.

The Scientist's Toolkit: Synthesis and Characterization of Constrained Peptides

The incorporation of constrained amino acids and the creation of cyclic peptides are primarily achieved through solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the fundamental steps of Fmoc-based SPPS, which is the most common methodology.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA, Coupling Reagent) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: On-Resin Ring-Closing Metathesis for Stapled Peptides

This protocol describes the formation of a hydrocarbon staple in a peptide containing two olefin-bearing unnatural amino acids using a Grubbs catalyst.

Materials:

  • Peptide-resin containing two olefinic side chains

  • Grubbs' catalyst (1st or 2nd generation)

  • 1,2-dichloroethane (DCE), anhydrous

  • Nitrogen or Argon gas

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Following the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF and then with dichloromethane (DCM).

  • Solvent Exchange: Wash the resin with anhydrous DCE (3x) to remove any residual DCM.

  • Catalyst Solution Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the Grubbs' catalyst (typically 5-20 mol% relative to the peptide-resin) in anhydrous DCE to make a ~10 mM solution.[9]

  • Metathesis Reaction: Add the catalyst solution to the peptide-resin.[9]

  • Incubation: Gently agitate the resin slurry at room temperature for 2-4 hours.[9] For sluggish reactions, the reaction can be repeated with a fresh portion of catalyst. The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.[9]

  • Washing: After the reaction is complete, filter the catalyst solution and wash the resin extensively with DCE (3x) and DCM (3x) to remove all traces of the ruthenium catalyst.[9]

  • Cleavage: The stapled peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Experimental Protocol: On-Resin Lactam Bridge Formation

This protocol details the formation of a side-chain to side-chain lactam bridge between Aspartic acid/Glutamic acid and Lysine.

Materials:

  • Peptide-resin with orthogonally protected Asp/Glu (e.g., Fmoc-Asp(OAll)-OH) and Lys (e.g., Fmoc-Lys(Alloc)-OH) residues.

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) for All/Alloc deprotection.

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA or Collidine).

  • Anhydrous DMF and DCM.

Procedure:

  • Orthogonal Deprotection: Swell the fully assembled peptide-resin in DCM. Treat the resin with a solution of the palladium catalyst and scavenger in DCM under an inert atmosphere to remove the All/Alloc protecting groups from the Asp/Glu and Lys side chains.

  • Washing: Wash the resin thoroughly with DCM, a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.

  • Cyclization: Swell the resin in anhydrous DMF. Add a solution of the coupling reagent (e.g., 3 equivalents of HBTU) and base (e.g., 6 equivalents of DIPEA) in DMF.

  • Incubation: Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The reaction can be monitored using the Kaiser test to check for the disappearance of the free amine of the Lysine side chain.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

Characterization of Constrained Peptides

Confirming the structure and conformation of constrained peptides is a critical step.

  • Mass Spectrometry (MS): Used to verify the correct molecular weight of the synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): Used to purify the peptide and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the three-dimensional structure of peptides in solution.[10][11] Analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts provides detailed conformational information.[10][11]

  • Circular Dichroism (CD) Spectroscopy: A rapid and powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.[12][13][14] The characteristic CD spectra of different secondary structures allow for a qualitative and quantitative analysis of the peptide's conformation.[13][14]

Materials:

  • Purified constrained peptide

  • Appropriate buffer (e.g., phosphate buffer), ensuring it does not have a high absorbance in the far-UV region.

  • CD Spectropolarimeter

  • Quartz cuvette (typically 1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide and determine its concentration accurately (e.g., by UV absorbance if the peptide contains Trp or Tyr, or by amino acid analysis). Dilute the peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL.[13]

  • Instrument Setup: Turn on the CD instrument and nitrogen flush at least 30 minutes before use. Set the scanning parameters, typically from 260 nm to 190 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.

  • Blank Measurement: Record a spectrum of the buffer alone in the same cuvette that will be used for the sample. This will serve as the baseline.

  • Sample Measurement: Record the CD spectrum of the peptide sample. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.

  • Analysis: Analyze the resulting spectrum. A characteristic α-helical spectrum shows negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[14] β-sheets show a negative band around 218 nm and a positive band around 195 nm.[14]

Computational Design and Analysis

Computational modeling plays an increasingly vital role in the design and analysis of constrained peptides.

Workflow for Computational Modeling of Constrained Peptides

Computational_Workflow DeNovo 1. De Novo Macrocycle Modeling (e.g., Rosetta) Docking 2. Molecular Docking (e.g., HADDOCK) DeNovo->Docking MD_Sim 3. Molecular Dynamics Simulation (e.g., AMBER, GROMACS) Docking->MD_Sim Analysis 4. Conformational Analysis & Interaction Profiling MD_Sim->Analysis

Caption: A typical computational workflow for designing and analyzing constrained peptides.

This workflow allows for the in silico generation of constrained peptide structures, prediction of their binding modes to target proteins, and detailed analysis of their stability and interactions at an atomic level.[15][16] This can significantly accelerate the design-synthesize-test cycle by prioritizing the most promising candidates for experimental validation.

Impact and Applications in Drug Discovery

The application of constrained amino acids has revolutionized peptide-based drug discovery, enabling the development of therapeutics for a wide range of diseases.

Therapeutic AreaTarget ClassExample of Constrained Peptide ApproachDesired Outcome
Oncology Protein-Protein Interactions (e.g., p53-MDM2)Stapled α-helical peptidesReactivation of tumor suppressor pathways
Infectious Diseases Viral Fusion Proteins (e.g., HIV gp41)α-helical peptides constrained with lactam bridgesInhibition of viral entry
Metabolic Diseases GPCRs (e.g., GLP-1 receptor)Cyclized and lipidated peptidesImproved receptor agonism and prolonged duration of action
Autoimmune Diseases MHC-peptide complexesCyclic peptides mimicking T-cell epitopesModulation of the immune response

Constrained peptides have demonstrated the ability to target challenging protein-protein interactions, which are often characterized by large, flat interfaces that are difficult to address with traditional small molecules.[1]

Future Perspectives

The field of constrained peptide design continues to evolve rapidly. Emerging areas of innovation include:

  • Novel Chemistries: The development of new and more efficient methods for peptide cyclization and constraint.

  • Multi-cyclic Peptides: The creation of highly complex, multi-cyclic peptides that mimic the intricate folds of small proteins.

  • Photoswitchable Constraints: The incorporation of photoswitchable amino acids (e.g., containing azobenzene moieties) to allow for the light-inducible control of peptide conformation and activity.

  • Integration with Display Technologies: Combining libraries of constrained peptides with display technologies (e.g., phage display, mRNA display) to rapidly screen for high-affinity binders to targets of interest.

Conclusion

The strategic incorporation of constrained amino acids is a cornerstone of modern peptide design. By imposing conformational rigidity, researchers can systematically address the inherent liabilities of linear peptides, transforming them into potent, stable, and selective therapeutic candidates. The continued innovation in synthetic methodologies, analytical techniques, and computational tools promises to further expand the power and reach of constrained peptides in addressing unmet medical needs. This guide provides a foundational understanding of the principles and practices that empower scientists and drug development professionals to harness the architecture of control in peptide design.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • Jo, H., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Polymers (Basel), 10(12), 1349. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. CosmoBio Co., Ltd. Retrieved from [Link]

  • Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. Retrieved from [Link]

  • Siano, A. S., et al. (2025). A practical and accessible computational workflow for constrained peptide-enzyme interaction analysis. Methods in Enzymology, 701, 1-27. Retrieved from [Link]

  • Okamoto, H., et al. (2016). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. Scientific Reports, 6, 35741. Retrieved from [Link]

  • Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. (n.d.). AAPPTec. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Retrieved from [Link]

  • Zhang, H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3506–3511. Retrieved from [Link]

  • Di, L. (2022). Strategies for Improving Peptide Stability and Delivery. AAPS J, 24(5), 92. Retrieved from [Link]

  • Kawamoto, S., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Scientific Reports, 10(1), 14852. Retrieved from [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage. Retrieved from [Link]

  • Chapman, R. N., & Spring, D. R. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(1), 152-154. Retrieved from [Link]

  • Vögeli, B. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(19), 6004–6012. Retrieved from [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2021). ResearchGate. Retrieved from [Link]

  • Hughes, R. A., & Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(7), 4495-4523. Retrieved from [Link]

  • Siano, A. S., et al. (2025). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. DOI. Retrieved from [Link]

  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (2015). SciSpace. Retrieved from [Link]

  • Analysis of the secondary structure by circular dichroism: CD spectra... (2019). ResearchGate. Retrieved from [Link]

  • D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(11), 1337-1345. Retrieved from [Link]

  • Aldrich, J. V., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Molecules, 26(11), 3326. Retrieved from [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]

  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. (n.d.). Gyros Protein Technologies. Retrieved from [Link]

  • The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. (2002). ResearchGate. Retrieved from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]

  • Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. (n.d.). Retrieved from [Link]

  • Linsky, T. W., et al. (2020). Accurate de novo design of hyperstable constrained peptides. Nature Communications, 11(1), 3165. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Zero-Shot Cyclic Peptide Design via Composable Geometric Constraints. arXiv. Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Using microwave heating for your stapled peptide synthesis. (2023). Biotage. Retrieved from [Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. (2023). RSC Publishing. Retrieved from [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. (2007). Sandiego. Retrieved from [Link]

  • Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020). PMC - NIH. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide Secondary Structure Analysis Based on CD. (n.d.). 百泰派克生物科技. Retrieved from [Link]

  • Protein code and shape used to predict peptide-protein interactions. (2023). Fred Hutch. Retrieved from [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. Retrieved from [Link]

  • Development and Application of Computational Models for Peptide-Protein Complexes. (2022). Simple search.
  • Summarization vs Peptide-Based Models in Label-Free Quantitative Proteomics: Performance, Pitfalls, and Data Analysis Guidelines. (2020). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid and Its N-Protected Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Constrained Amino Acids

In the landscape of modern drug discovery and peptide science, the conformational control of molecular architecture is paramount. Non-canonical amino acids that introduce rigid constraints into peptide backbones are invaluable tools for stabilizing specific secondary structures, such as β-turns or helical motifs, thereby enhancing biological activity, metabolic stability, and cell permeability.[1] 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a constrained analog of proline often referred to as 2,4-methanoproline, represents a class of bicyclic amino acids of significant interest.[2] Its rigid, three-dimensional structure offers a unique scaffold for the design of novel peptidomimetics and therapeutic agents.

This guide provides an in-depth analysis of the spectroscopic data integral to the characterization of this bicyclic amino acid. Due to the inherent challenges in analyzing the zwitterionic parent compound, this document will focus on the detailed spectroscopic analysis of a key, stable intermediate: 2-(tert-butoxycarbonyl)-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid . This N-Boc protected derivative is more amenable to analysis in common organic solvents and serves as an excellent proxy for understanding the core spectroscopic features of the bicyclic system. We will present a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, followed by a discussion of the expected spectral changes upon deprotection to yield the final target amino acid.

Molecular Structure and Numbering

A clear understanding of the molecular geometry and atomic numbering is essential for accurate spectral interpretation. The bicyclic core imposes significant rigidity, leading to distinct and predictable chemical environments for each proton and carbon atom.

Diagram 1: Molecular Structure and Atom Numbering

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_final Final Compound Generation start Bicyclic Precursor synthesis Multi-step Synthesis start->synthesis protection N-Boc Protection synthesis->protection purification Purification & QC protection->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms HRMS (ESI-TOF) purification->ms deprotection Boc Deprotection purification->deprotection final_product Target Amino Acid deprotection->final_product

Sources

The Biological Significance of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Rigid Proline Analogue Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, represents a pivotal molecular scaffold in modern chemical biology and drug discovery. As a conformationally constrained analogue of proline, its rigid bicyclic structure offers unprecedented control over peptide geometry, providing deep insights into protein structure and stability. Beyond its role as a research tool, this sp³-rich scaffold serves as a versatile bioisostere for aromatic rings, enabling medicinal chemists to escape the "flatland" of traditional drug design. Its incorporation into bioactive molecules has been shown to enhance metabolic stability, improve physicochemical properties, and unlock novel chemical space. This guide provides an in-depth analysis of its synthesis, fundamental biological implications as a proline surrogate, and its strategic application as a building block in the development of next-generation therapeutics.

Introduction: The Architectural Significance of a Constrained Scaffold

Beyond "Flatland": The Imperative for sp³-Rich Scaffolds

The paradigm in medicinal chemistry has been shifting away from predominantly flat, aromatic molecules towards three-dimensional, sp³-hybridized structures.[1] The introduction of non-planar, saturated scaffolds can significantly improve a compound's physicochemical properties, such as solubility and metabolic stability, while reducing the entropic penalty of binding to a biological target.[1] Rigid three-dimensional frameworks like 2-azabicyclo[2.1.1]hexanes (aza-BCHs) are at the forefront of this movement, serving as unique saturated isosteres of arenes and providing precise spatial arrangements of functional groups.[2][3]

Introducing this compound (2,4-Methanoproline)

This compound is a bridged pyrrolidine derivative first isolated from Ateleia Herbert smithii Pittier.[1][4] Its defining feature is the bicyclic core, which locks the five-membered ring into a fixed conformation. This rigidity makes it an exceptional analogue of proline, an amino acid whose flexible pyrrolidine ring plays a critical role in protein structure.[5][6] By replacing proline with this constrained analogue, researchers can dissect the conformational preferences that govern protein folding and stability. Its value extends into drug design, where it is used as a foundational building block to create structurally novel and potent bioactive compounds.[4][7]

Core Physicochemical Properties and Comparison with Proline

The primary distinction between proline and 2,4-methanoproline lies in the conformational rigidity imposed by the ethylene bridge. This seemingly simple modification has profound stereoelectronic consequences.

PropertyL-ProlineThis compoundRationale for Significance
Structure Monocyclic (Pyrrolidine)Bicyclic (Bridged Pyrrolidine)The bridge eliminates ring puckering, locking the geometry.[5][6]
Conformation Flexible (Cγ-exo and Cγ-endo puckers)Rigid (Fixed pucker)Allows for the isolation and study of a single, defined conformation in peptides.[5]
Peptide Bond Variable trans/cis ratioStabilizes the trans-amide bond configuration.[4]Offers precise control over peptide backbone geometry, crucial for drug design.[4]
3D Shape Relatively flatDistinctly three-dimensionalProvides access to sp³-rich chemical space, improving drug-like properties.[1][8]
Bioisosterism N/ASaturated isostere of ortho-substituted arenes.[2]Enables replacement of flat aromatic rings to improve PK/PD properties.[2][9]

Synthetic Accessibility: From Concept to Kilogram-Scale

The utility of any chemical building block is directly tied to its accessibility. Fortunately, robust and scalable synthetic routes to this compound and its derivatives have been developed.

Overview of Synthetic Strategies

Several synthetic methodologies have been established, each with distinct advantages. The choice of route is often dictated by the desired scale and substitution pattern.

  • Intramolecular Photochemical [2+2] Cycloaddition: An early and effective method involving the cycloaddition of N-allylic dehydroalanine derivatives. This route is versatile for producing various substituted analogues.[1][8]

  • Tandem Strecker Reaction–SN2 Cyclization (STRINC): This approach provides a one-pot synthesis that can be highly efficient for specific substitution patterns.[4]

  • Double Recyclization of Oxetane Ring: A sophisticated approach capable of producing functionalized derivatives in a few steps.[1][4]

Recent optimizations have made it possible to produce this scaffold on a multigram and even kilogram scale, ensuring its availability for large-scale drug development campaigns.[1][4][7]

Workflow Diagram: A Generalized Synthetic Route

The following diagram illustrates a common, optimized pathway for synthesizing the core scaffold, emphasizing the key transformations from readily available starting materials to the final functionalized building block.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Ring Opening & Recyclization cluster_3 Step 4: Protection & Isolation cluster_4 Step 5: Derivatization A Dihalide & Malonate Ester B Spiro-derivative A->B NaH, DMF C Bicyclic Lactone B->C Acidic Rearrangement D Hydrophilic Amino Acid Salt C->D Curtius Rearrangement & Recyclization E N-Boc Protected Amino Acid (Key Building Block) D->E 1. Boc₂O 2. Acidification & Extraction F Polyfunctionalized Derivatives (-CH₂F, -CH₂NH₂, -COOH) E->F Oxidation, Deoxyfluorination, Curtius Reaction, etc.

Caption: Generalized workflow for the scalable synthesis of 2,4-methanoproline derivatives.

Detailed Protocol: Optimized Multigram Synthesis of a Key N-Boc Intermediate

This protocol is based on an optimized, scalable synthesis reported in the literature and is designed to be self-validating by providing clear steps and expected outcomes.[1][4]

Objective: To synthesize N-Boc-4-hydroxymethyl-2,4-methanoproline, a key versatile building block.

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bisulfate (NaHSO₄)

  • Ethyl acetate (EtOAc)

Methodology:

  • Step 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl malonate dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 3,3-bis(bromomethyl)oxetane in DMF dropwise.

    • Heat the reaction to 80 °C and stir for 16 hours.

    • Cool the reaction, quench with water, and extract with EtOAc. The organic layers are combined, dried, and concentrated to yield the spiro-derivative. Causality: This classic malonic ester synthesis efficiently forms the spirocyclic core.

  • Step 2: Formation of Bicyclic Lactone.

    • Treat the crude spiro-derivative from Step 1 with concentrated HCl and heat to reflux for 6 hours.

    • Cool the mixture and extract with dichloromethane. The combined organic layers are dried and concentrated to yield the bicyclic lactone. Causality: Acidic conditions promote a rearrangement to the thermodynamically more stable bicyclic system.

  • Step 3: Curtius Rearrangement and Recyclization.

    • Convert the lactone to the corresponding carboxylic acid, then to the acyl azide using NaN₃.

    • Perform a Curtius rearrangement in toluene, followed by hydrolysis with aqueous HCl to yield the crude amino acid hydrochloride salt.

    • Neutralize with aqueous NaOH. Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with loss of one carbon, facilitating the formation of the azabicyclo core.

  • Step 4: N-Boc Protection and Isolation.

    • To the aqueous solution of the crude amino acid from Step 3, add Boc₂O.

    • Stir vigorously at room temperature overnight.

    • Acidify the aqueous solution to pH 2-3 with solid NaHSO₄.

    • Extract the N-Boc protected product with EtOAc. The combined organic layers are dried and concentrated to yield the final product. Causality: This in-situ protection bypasses the difficult isolation of the highly hydrophilic zwitterionic amino acid, a key optimization for scalability.

Biological Significance Part I: A Conformationally Locked Proline Analogue

The Proline Conundrum: Ring Pucker and Peptide Bond Isomerization

Proline is unique among proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine.[6] This pyrrolidine ring is not planar and can adopt two distinct, low-energy puckered conformations (Cγ-endo and Cγ-exo). Furthermore, the peptide bond preceding a proline residue (the prolyl peptide bond) has a relatively low energy barrier to cis-trans isomerization. The interplay between ring pucker and the isomeric state of the peptide bond is a critical determinant of protein structure and function, particularly in collagen.[5]

How 2,4-Methanoproline Decouples Stereoelectronic Effects

By incorporating 2,4-methanoproline into a peptide, the conformational flexibility of the pyrrolidine ring is eliminated. The bicyclic structure essentially locks the ring into a single, rigid pucker.[6] This allows researchers to isolate the influence of the peptide bond's electronic properties on the trans/cis ratio, independent of the ring's conformational changes. Studies have shown that with this scaffold, the trans/cis ratio becomes invariant in a given solvent, demonstrating that the conformational flexibility of the native proline ring is the primary driver for changes in this ratio.[5][6]

G Proline Proline Residue Pucker_Endo Cγ-endo Pucker Proline->Pucker_Endo Flexible Equilibrium Pucker_Exo Cγ-exo Pucker Proline->Pucker_Exo Flexible Equilibrium Peptide_Bond Prolyl Peptide Bond (trans / cis) Pucker_Endo->Peptide_Bond Influences Pucker_Exo->Peptide_Bond Influences Methanoproline 2,4-Methanoproline Residue Locked_Pucker Locked Pucker Methanoproline->Locked_Pucker Rigid Structure Stable_Peptide_Bond Stabilized trans Peptide Bond Locked_Pucker->Stable_Peptide_Bond Determines - -

Caption: Conformational influence of Proline vs. 2,4-Methanoproline on peptide geometry.

Case Study: Elucidating the Stability of the Collagen Triple Helix

Collagen, the most abundant protein in mammals, derives its stability from its unique triple-helical structure, which is rich in proline and (2S,4R)-4-hydroxyproline residues. The stability of this helix is highly dependent on the conformational properties of these residues. By substituting proline with 2,4-methanoproline analogues, researchers have been able to directly probe the conformational requirements for a stable triple helix, confirming the importance of the trans peptide bond and the specific ring pucker for collagen's structural integrity.[5][6]

Biological Significance Part II: A Versatile Bioisostere in Drug Design

Function as a Saturated Arene Isostere

In medicinal chemistry, a common strategy is to replace aromatic rings in lead compounds to modulate their properties. 2-Azabicyclo[2.1.1]hexane is an excellent bioisostere for ortho-substituted phenyl rings.[2] Its rigid, three-dimensional structure can project substituents with similar exit vectors to an aromatic ring while replacing the sp²-hybridized carbons with sp³-hybridized ones. This transformation can lead to improved solubility, increased metabolic stability, and novel intellectual property.[1][9]

Enhancing Metabolic Stability and Optimizing Pharmacokinetics

Aromatic rings are often sites of metabolic attack by cytochrome P450 enzymes. Replacing a susceptible phenyl ring with a robust, saturated bicyclic scaffold like 2-azabicyclo[2.1.1]hexane can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[10] The rigid nature of the scaffold also helps in designing molecules with enhanced binding affinity by pre-organizing the pharmacophoric elements in the optimal conformation for receptor binding, thus reducing the entropic cost.[1][10]

Application Workflow in Lead Optimization

The strategic use of this compound in a drug discovery program typically follows a logical workflow aimed at improving the properties of a lead compound.

G A Lead Compound Identified (Contains Aromatic Ring) B Analyze SAR & Identify Metabolic Liabilities A->B C Hypothesize Bioisosteric Replacement with Aza-BCH B->C D Synthesize Novel Analogue (Using Aza-BCH Core) C->D E In Vitro & In Vivo Testing (ADME, Potency, PK) D->E E->B Iterative Redesign F Optimized Candidate (Improved Properties) E->F Successful Optimization

Caption: Workflow for using Aza-BCH as a bioisostere in lead optimization.

Advanced Applications & Future Outlook

Derivatization and Skeletal Editing: Gateway to Novel Chemical Space

The 2-azabicyclo[2.1.1]hexane core is not an endpoint but a gateway. The carboxylic acid and other functional groups on the scaffold can be readily transformed into a wide array of other functionalities, including amines, amides, alcohols, and fluorinated groups, using well-established chemical reactions.[4][7] More advanced techniques, such as skeletal editing, can even convert the aza-BCH framework into the related and highly valuable bicyclo[1.1.1]pentane (BCP) system through N-atom deletion, further expanding its utility.[2]

Protocol: Representative Functionalization via Curtius Rearrangement

Objective: To convert an N-Boc protected this compound into the corresponding orthogonally protected diamine, a valuable building block for peptidomimetics.[4]

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane-1,X-dicarboxylic acid (starting material from oxidation of a hydroxymethyl group)

  • Oxalyl chloride

  • Sodium azide (NaN₃)

  • tert-Butanol

  • Dichloromethane (DCM)

Methodology:

  • Step 1: Acid Chloride Formation.

    • Dissolve the starting carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF.

    • Cool the solution to 0 °C and add oxalyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Causality: Conversion to the more reactive acid chloride is necessary for the subsequent reaction with azide.

  • Step 2: Acyl Azide Formation.

    • Dissolve the crude acid chloride in acetone and cool to 0 °C.

    • Add a solution of NaN₃ in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 1 hour at 0 °C.

    • Extract the acyl azide into DCM. Causality: Nucleophilic acyl substitution with azide provides the precursor for the rearrangement.

  • Step 3: Curtius Rearrangement and Trapping.

    • Dry the DCM solution of the acyl azide over Na₂SO₄.

    • Add the solution to a flask containing refluxing tert-butanol.

    • Reflux for 3 hours until N₂ evolution ceases.

    • Cool the reaction and concentrate under reduced pressure. Purify by column chromatography to yield the di-Boc protected diamine. Causality: Heating the acyl azide induces rearrangement to an isocyanate, which is trapped in situ by tert-butanol to form a stable Boc-protected amine.

Future Directions: From Peptidomimetics to Novel CNS Agents

The unique structural and chemical properties of this compound position it as a key player in future drug discovery efforts. Its application in designing novel peptidomimetics continues to be a fruitful area.[4] Furthermore, its role as a bioisostere for phenyl rings makes it highly attractive for developing CNS agents, where improving properties like metabolic stability and brain penetration is paramount.[10] As synthetic methods become even more refined, we can expect to see this remarkable scaffold incorporated into an increasing number of clinical candidates and approved drugs.

Conclusion

This compound is far more than a mere chemical curiosity. It is a powerful dual-use tool for both fundamental biological investigation and applied pharmaceutical science. As a conformationally locked proline analogue, it has provided definitive answers to long-standing questions about protein structure. As a versatile, three-dimensional building block, it provides a validated and highly effective strategy for creating next-generation therapeutics with superior drug-like properties. Its continued exploration and application will undoubtedly lead to significant advances in both our understanding of biology and our ability to modulate it with precision-engineered small molecules.

References

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3), 24–37. [Link]

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Krow, G. R., et al. anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. National Institutes of Health. [Link]

  • Pessig, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]

  • Stepan, A. F., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate. [Link]

  • PubChem. 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ophcj.nuph.edu.ua. [Link]

  • Krow, G. R., et al. (2000). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry. [Link]

  • Kinzel, O. D., & Raines, R. T. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. Organic letters. [Link]

  • Kinzel, O. D., & Raines, R. T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Raines Lab, University of Wisconsin-Madison. [Link]

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. [Link]

  • MySkinRecipes. Methyl 2-benzoyl-2-azabicyclo[2.1.1]Hexane-1-carboxylate. [Link]

Sources

2,4-Methanoproline: The Rigid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), entropy is the enemy. Flexible ligands pay a high thermodynamic penalty upon binding to their target. 2,4-Methanoproline (2,4-MePro) , a rigid bicyclic analogue of proline, has emerged as a critical tool for overcoming this barrier.[1] By locking the pyrrolidine ring into a specific conformation and restricting the preceding peptide bond geometry, this scaffold serves as a powerful "conformational lock," pre-organizing molecules for high-affinity binding.

This technical guide dissects the utility of 2,4-methanoproline, detailed synthetic protocols, and its pivotal role in the development of next-generation antiviral and neurological therapeutics.

Structural Physics & Conformational Analysis

The "Conformational Lock" Mechanism

Proline is unique among amino acids due to its cyclic structure, which restricts the


 (phi) torsion angle. However, the pyrrolidine ring still retains significant flexibility (endo/exo puckering), and the peptide bond preceding it (

) can isomerize between cis and trans states.[1]

2,4-Methanoproline (2-azabicyclo[2.1.1]hexane-1-carboxylic acid) introduces a methylene bridge between the C2 and C4 positions of the proline ring. This modification has profound stereoelectronic consequences:

  • Frozen Puckering: The bicyclic [2.1.1] system is extremely rigid, eliminating the ring puckering flexibility seen in native proline.

  • Trans-Amide Preference: Unlike proline, which often exists as a mixture of cis and trans rotamers (approx. 1:4 ratio in solution), 2,4-MePro strongly favors the trans amide conformation due to severe steric clash in the cis form.

  • Vectorial Alignment: The bridgehead carboxylate and amine groups are held in a fixed orientation, allowing precise positioning of pharmacophores.

Quantitative Comparison: Proline vs. 2,4-MePro
ParameterL-Proline2,4-MethanoprolineImpact on Ligand Design
Ring Conformation Flexible (C

-endo / C

-exo)
Rigid (Locked boat-like)Reduces entropic penalty (

)
Amide Isomerism (

)
~4.0> 100 (Exclusive trans)Enforces bioactive conformation
pKa (COOH) 1.992.24Slight modulation of acidity
Lipophilicity (logP) -2.54-1.80Improved membrane permeability

Synthetic Methodologies

The synthesis of 2,4-methanoproline has historically been challenging due to the strain energy of the bicyclo[2.1.1]hexane system. Two primary routes dominate the literature: the classic photochemical route and the modern scalable enamine route.

Pathway Logic: From Precursor to Scaffold

SynthesisRoute cluster_logic Key Synthetic Challenges Start Allyl Chloride + Dichloroketene Inter1 [2+2] Cycloaddition (Dichlorocyclobutanone) Start->Inter1 Regioselective Inter2 Ring Contraction/ Substitution Inter1->Inter2 Favorskii-like Rearrangement Product 2,4-Methanoproline (Bicyclic Scaffold) Inter2->Product Hydrolysis & Protection Strain Ring Strain (~60 kcal/mol) Stereo Exo/Endo Selectivity

Figure 1: Strategic logic for constructing the strained 2-azabicyclo[2.1.1]hexane core.

Detailed Protocol: Scalable Synthesis (Chernykh Method)

Reference: Chernykh, A. V., et al. J. Org.[1] Pharm. Chem. 2024.[2]

This optimized protocol avoids the low yields of early photochemical methods, suitable for producing gram-scale quantities for SAR studies.

Reagents:

  • Trichloroacetyl chloride

  • Allyl chloride

  • Zinc-copper couple (Zn-Cu)

  • Benzylamine[1]

  • Acetone cyanohydrin[1]

Step-by-Step Methodology:

  • [2+2] Cycloaddition:

    • In a flame-dried 1L flask under

      
      , suspend Zn-Cu couple (1.2 eq) in anhydrous ether.
      
    • Add allyl chloride (1.0 eq) and trichloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Stir vigorously for 12h. The in situ generated dichloroketene reacts with allyl chloride to form 2,2-dichloro-3-(chloromethyl)cyclobutanone.

    • Checkpoint: Monitor disappearance of acid chloride by IR (loss of 1800 cm⁻¹ band).

  • Reductive Dechlorination:

    • Treat the crude cyclobutanone with Zn dust in acetic acid at room temperature to remove the gem-dichloro group, yielding 3-(chloromethyl)cyclobutanone.

  • Ring Closure (The Critical Step):

    • React the ketone with benzylamine (1.05 eq) in MeOH to form the imine.

    • Add acetone cyanohydrin (1.2 eq) to generate the

      
      -cyanoamine.
      
    • Heat the mixture to reflux in MeCN with

      
      . The intramolecular nucleophilic attack of the amine onto the chloromethyl group closes the bridge, forming the 2-azabicyclo[2.1.1]hexane skeleton.
      
  • Hydrolysis:

    • Hydrolyze the nitrile using 6N HCl at reflux (12h) to yield the carboxylic acid.

    • Purification: Ion-exchange chromatography (Dowex 50W) is essential to remove salts.

Medicinal Chemistry Applications

HCV NS3/4A Protease Inhibitors

The most prominent application of rigid proline surrogates is in the design of Hepatitis C Virus (HCV) protease inhibitors. The NS3/4A protease active site is shallow and solvent-exposed, making high-affinity binding difficult for flexible peptides.

  • The Challenge: Native peptides bind in an extended conformation.

  • The Solution: 2,4-MePro analogues mimic the P2 residue of the substrate. By locking the P2 position, the inhibitor is pre-organized to bind to the S2 pocket, while the bridgehead substituent can vectorially target the catalytic triad or the S1' subsite.

  • Case Study (Boceprevir/Telaprevir Evolution): While early inhibitors used simpler proline derivatives, advanced "second-generation" inhibitors (e.g., experimental series leading to macrocycles like Grazoprevir) utilized bicyclic scaffolds to improve potency against drug-resistant variants (D168A, R155K).[1] The rigid scaffold prevents the inhibitor from "collapsing" when mutations alter the active site shape.

Peptidomimetics & GPCR Ligands

Beyond antivirals, 2,4-MePro has been used to design:

  • Epibatidine Analogues: The scaffold mimics the bridged structure of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist. The 2,4-methano bridge enforces the specific distance between the basic nitrogen and the aromatic ring required for receptor activation.

  • Antifeedants: Naturally occurring 2,4-methanoproline in Ateleia herbert smithii seeds acts as a biological defense mechanism, mimicking proline but jamming the active sites of predator metabolic enzymes.

Logical Framework for Scaffold Selection

When should a medicinal chemist deploy 2,4-methanoproline? Use the following decision matrix.

DecisionMatrix cluster_outcome Benefit of 2,4-MePro Start Design Goal: Proline Replacement Q1 Is the bioactive conformation known to be TRANS? Start->Q1 Q2 Is metabolic stability (proteolysis) a limiting factor? Q1->Q2 Yes (Trans preferred) OptionA Use L-Proline or 4-Hydroxyproline Q1->OptionA No / Cis Required OptionB Use 2,4-Methanoproline (Rigid Scaffold) Q2->OptionB Yes (High Stability Needed) OptionC Use 2-Methylproline (Steric Block) Q2->OptionC No (Just Potency) Result 1. Entropy Benefit (Rigid) 2. Protease Resistance 3. Novel IP Space

Figure 2: Decision matrix for implementing proline surrogates in lead optimization.

References

  • Chernykh, A. V., et al. (2024).[1] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry. [1]

  • Krow, G. R., et al. (2009).[1] "5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route." Journal of Organic Chemistry.

  • Tsantrizos, Y. S., et al. (2003).[1] "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection."[3] Angewandte Chemie International Edition. [1]

  • Cox, B., et al. (2019).[1][4] "Escaping from Flatland: [2+2] Photocycloaddition; Conformationally Constrained sp3 Rich Scaffolds for Lead Generation." ACS Medicinal Chemistry Letters. [1]

  • Malpass, J. R., et al. (2003).[1] "Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives." Journal of Organic Chemistry.

Sources

Unlocking Novel Geometries in Drug Design: A Technical Guide to the Theoretical and Computational Analysis of 2,4-Methanoproline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond "Flatland" in Medicinal Chemistry

In the quest for more potent and selective therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds, a paradigm shift often referred to as "escaping flatland".[1] The introduction of three-dimensional (3D) structural complexity into drug candidates has been shown to enhance binding affinity, improve selectivity, and optimize physicochemical properties.[1] A key strategy in this endeavor is the use of conformationally constrained amino acid analogs that lock a peptide or small molecule into a specific bioactive conformation. Among these, 2,4-methanoproline, a rigid bicyclic analog of proline, has emerged as a powerful tool for sculpting molecular architecture.[1]

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 2,4-methanoproline and its derivatives. As a Senior Application Scientist, the focus here is not merely on the "how" but the "why"—elucidating the causal reasoning behind the selection of specific computational approaches and how these methods provide a self-validating framework for predicting and understanding the behavior of this unique building block in the context of drug design.

The Structural Cornerstone: The Rigid Bicyclic Scaffold of 2,4-Methanoproline

The defining feature of 2,4-methanoproline is its 2-azabicyclo[2.1.1]hexane core, which is synthetically accessible through various routes, notably via intramolecular [2+2] photocycloaddition.[1][2] This rigid structure severely restricts the conformational freedom of the pyrrolidine ring, which in native proline is characterized by a dynamic equilibrium between endo and exo puckers. This conformational rigidity is the primary rationale for its incorporation into peptidomimetics and other bioactive molecules.[1]

The rigid bicyclic skeleton of 2,4-methanoproline offers a unique advantage in dissecting structure-activity relationships (SAR). It allows researchers to study the impact of substituent electronic effects independently of conformational changes in the side chain.[1] For instance, studies on 4-substituted 2,4-methanoproline analogs have demonstrated that electronic effects can be transmitted through the rigid framework to influence properties like the trans/cis amide ratio and the rotational barrier of the amide bond, providing valuable insights for fine-tuning molecular properties.[1]

Part 1: Conformational Landscape Analysis through Computational Chemistry

A thorough understanding of the conformational preferences of 2,4-methanoproline is fundamental to its application in drug design. Computational chemistry provides a powerful lens through which to explore the potential energy surface of this molecule and its derivatives.

Density Functional Theory (DFT) for Geometric Optimization and Energy Calculations

Density Functional Theory (DFT) is a quantum mechanical method that is instrumental in determining the stable conformations and relative energies of molecules like 2,4-methanoproline.[3] The choice of functional and basis set is critical for obtaining accurate results and should be guided by a balance of computational cost and desired accuracy.[4]

Experimental Protocol: DFT-Based Conformational Analysis of N-acetyl-2,4-methanoproline amide

  • Structure Preparation: Build the initial 3D structure of N-acetyl-2,4-methanoproline amide using a molecular editor.

  • Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to identify a set of low-energy starting geometries. This step is crucial to ensure a comprehensive exploration of the conformational space.

  • DFT Optimization: For each low-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[5] For higher accuracy, especially when considering non-covalent interactions, a functional that includes dispersion corrections (e.g., B3LYP-D3) and a larger basis set (e.g., def2-TZVP) is recommended.[6]

  • Frequency Analysis: Conduct a frequency calculation for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Energy Profile Construction: Plot the relative Gibbs free energies of the stable conformers to visualize the conformational energy landscape. This landscape provides insights into the probability of finding the molecule in a particular conformation.[7][8]

Causality in Method Selection: The hierarchical approach of using a fast but less accurate method for an initial broad search followed by a more accurate but computationally expensive method for refinement is a time-tested strategy to balance thoroughness and computational feasibility.[9] The choice of a dispersion-corrected functional is important for accurately modeling intramolecular interactions that can influence conformational preference.

Molecular Dynamics (MD) Simulations: Probing Conformational Dynamics in Solution

While DFT provides a static picture of discrete energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of how a 2,4-methanoproline-containing molecule behaves over time in a simulated physiological environment (e.g., in explicit solvent).[10][11]

Experimental Protocol: MD Simulation of a 2,4-Methanoproline-Containing Peptide

  • System Setup:

    • Obtain or build the initial 3D structure of the peptide.

    • Immerse the peptide in a periodic box of explicit water molecules (e.g., TIP3P).[12]

    • Add counter-ions to neutralize the system.

  • Parameterization of 2,4-Methanoproline: Since 2,4-methanoproline is a non-standard residue, its force field parameters (e.g., bond lengths, angles, dihedrals, and partial charges) need to be generated. This is a critical step and can be achieved using tools like the antechamber module in AMBER or by fitting to high-level quantum mechanical calculations.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.[6] A time step of 2 femtoseconds is common for biomolecular simulations.[11]

  • Trajectory Analysis: Analyze the resulting trajectory to understand the conformational dynamics of the peptide. This can include:

    • Root Mean Square Deviation (RMSD) to assess overall structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide.

    • Analysis of dihedral angles to monitor the conformation of the 2,4-methanoproline residue and its effect on the peptide backbone.

    • Clustering analysis to identify the most populated conformational states.

Trustworthiness through Self-Validation: The equilibration phase is a self-validating step. Monitoring properties like temperature, pressure, and potential energy for convergence ensures that the production simulation starts from a physically realistic state. The length of the production run should be sufficient to achieve convergence of the properties being investigated.

Visualization of Computational Workflows

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Analysis A Initial 3D Structure B Conformational Search (MMFF94) A->B C Geometry Optimization (B3LYP/6-31G(d,p)) B->C D Frequency Analysis C->D E Confirm Energy Minima D->E F Thermodynamic Data D->F G Conformational Energy Landscape E->G F->G MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis A Initial Peptide Structure B Solvation & Ionization A->B C Parameterize 2,4-Methanoproline A->C D Energy Minimization B->D C->D E Equilibration (NVT & NPT) D->E F Production MD E->F G RMSD & RMSF F->G H Dihedral Analysis F->H I Clustering F->I

Caption: General workflow for Molecular Dynamics simulation.

Part 2: Predicting Physicochemical and Biological Properties

Computational methods are not only for structural characterization but also for predicting key properties that influence a drug candidate's behavior and efficacy.

pKa Prediction: A Key Determinant of Drug Behavior

The acid dissociation constant (pKa) is a critical physicochemical parameter that affects a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods can provide reliable estimates of pKa values, guiding the design of analogs with optimal ionization states at physiological pH. [5][13] Experimental Protocol: DFT-Based pKa Calculation

  • Model System: Define the acid-base equilibrium of interest (e.g., the deprotonation of the carboxylic acid or the protonation of the secondary amine).

  • Geometry Optimization: Perform DFT geometry optimizations for both the protonated and deprotonated states of the molecule in the gas phase and in a simulated solvent environment using a continuum solvation model (e.g., SMD or PCM). [13]The CAM-B3LYP functional with the 6-311G+(d,p) basis set has been shown to provide accurate pKa predictions for phenols and can be a good starting point for other functional groups. [13]3. Gibbs Free Energy Calculation: Calculate the Gibbs free energies of the protonated and deprotonated species in the solvated state.

  • pKa Calculation: The pKa can be calculated from the Gibbs free energy of the deprotonation reaction using the appropriate thermodynamic cycle. Often, a linear regression correction based on a set of known reference compounds is applied to improve accuracy. [5] Authoritative Grounding: The use of continuum solvation models is essential for pKa calculations as they account for the significant stabilizing effect of the solvent on charged species. The accuracy of these predictions can be benchmarked against experimental data for known compounds to validate the chosen computational protocol.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. [14][15]For a series of 2,4-methanoproline derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful.

Experimental Protocol: 3D-QSAR Study of 2,4-Methanoproline Analogs

  • Dataset Preparation:

    • Assemble a dataset of 2,4-methanoproline analogs with experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model building and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all molecules in the dataset.

    • Align the molecules based on a common scaffold (the 2,4-methanoproline core). This is a critical step that significantly influences the quality of the QSAR model.

  • Descriptor Calculation: For each molecule, calculate steric and electrostatic field values (for CoMFA) or similarity indices (for CoMSIA) at various points on a 3D grid surrounding the aligned molecules.

  • Model Building and Validation:

    • Use a statistical method like Partial Least Squares (PLS) to build a linear model correlating the calculated descriptors with the biological activities.

    • Validate the model using the test set and statistical metrics such as the cross-validated R² (q²) and the predictive R² (pred_R²). A robust and predictive model will have high values for these metrics.

  • Contour Map Visualization: Visualize the results as 3D contour maps that show regions where modifications to the molecular structure are predicted to increase or decrease biological activity. These maps provide intuitive guidance for designing new, more potent analogs.

Expertise and Experience: The success of a QSAR study heavily relies on the quality of the input data and the alignment of the molecules. The choice of the alignment rule should be based on a plausible binding hypothesis or a common structural feature. The statistical validation of the model is a non-negotiable step to ensure its predictive power and avoid overfitting.

Data Presentation: Hypothetical QSAR Model Validation

ModelTraining Set (n=20)Test Set (n=5)
CoMFA R² = 0.92, q² = 0.65pred_R² = 0.85
CoMSIA R² = 0.90, q² = 0.68pred_R² = 0.88

Conclusion: Integrating Computation and Experiment for Accelerated Drug Discovery

The theoretical and computational studies of 2,4-methanoproline are indispensable for harnessing its full potential in modern drug design. By providing a detailed understanding of its conformational landscape, predicting its key physicochemical properties, and guiding the design of more potent analogs through QSAR, these computational methodologies offer a rational and efficient path to novel therapeutics. The integration of these in silico techniques with experimental synthesis and biological evaluation creates a synergistic feedback loop that can significantly accelerate the drug discovery process, enabling the rational design of molecules with enhanced 3D character and improved pharmacological profiles.

References

  • ResearchGate. (2025). Efficient preparation of 2,4-methanoproline. Retrieved from [Link]

  • Kubyshkin, V. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9639-9648. [Link]

  • Brigham Young University. (2023). Computational Modeling of Energy Landscapes and Trajectory Studies of Fundamental Organometallic Reactions. Retrieved from [Link]

  • Tkachenko, A. N., Radchenko, D. S., Mykhailiuk, P. K., Grygorenko, O. O., & Komarov, I. V. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters, 11(24), 5674–5676. [Link]

  • National Institutes of Health. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • Rammeloo, T., & Stevens, C. V. (2001). A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications, (18), 1744-1745. [Link]

  • National Institutes of Health. (2021). 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mapping transiently formed and sparsely populated conformations on a complex energy landscape. Retrieved from [Link]

  • MDPI. (2021). Two Decades of 4D-QSAR: A Dying Art or Staging a Comeback? Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (2001). A New and Short Method for the Synthesis of 2,4-Methanoproline. Retrieved from [Link]

  • CONICET. (n.d.). METHODOLOGIES QSAR/QSPR/QSTR:. Retrieved from [Link]

  • Frontiers. (2022). The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular dynamics simulation of peptide-bound and peptide-free DR1. A,... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Retrieved from [Link]

  • Reddit. (n.d.). Computational pKa Determination. Retrieved from [Link]

  • Taylor & Francis eBooks. (1992). Development and Analysis of QSAR Models for Generating Pesticidal Synt. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2023). Computational Studies Supporting Experimental Designs (Task 3.2). Retrieved from [Link]

  • Rowan University. (2024). The vDZP Basis Set Is Effective For Many Density Functionals. Retrieved from [Link]

  • eLife. (2019). Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved from [Link]

  • Frontiers. (n.d.). CLICK-chemoproteomics and molecular dynamics simulation reveals pregnenolone targets and their binding conformations in Th2 cells. Retrieved from [Link]

  • Burke, K. (n.d.). Supporting Information for Extending Density-Corrected Density Functional Theory to Large Molecular Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the exodus from "flatland"—the realm of planar, aromatic scaffolds—towards sp³-rich, three-dimensional structures is a paradigm shift driven by the pursuit of enhanced potency, selectivity, and superior physicochemical properties.[1][2] The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a prominent player in this evolution.[3][4] It serves as a conformationally constrained analogue of proline and a valuable bioisosteric replacement for pyrrolidines and even phenyl rings, introducing defined vectors for substituent placement in three-dimensional space.[3][5]

This guide provides an in-depth exploration of the stereochemistry of 2-azabicyclo[2.1.1]hexane derivatives. It is designed for researchers, scientists, and drug development professionals who seek to master the synthesis and characterization of these structurally unique and pharmaceutically relevant building blocks. We will dissect the causality behind synthetic choices and analytical interpretations, moving beyond mere protocols to foster a deeper, mechanistic understanding of stereochemical control.

The Stereochemical Landscape: Defining the Aza-BCH Core

The 2-azabicyclo[2.1.1]hexane framework is a strained, rigid bicyclic system. Its inherent rigidity is its greatest asset, as it locks substituents into well-defined spatial orientations, minimizing conformational ambiguity when interacting with biological targets. The key to understanding its stereochemistry lies in the nomenclature used to describe substituent positions on the methano bridge (C5 and C6).

  • syn : A substituent is termed syn when it is on the same face as the nitrogen-containing five-membered ring.

  • anti : A substituent is termed anti when it is on the opposite face, pointing away from the nitrogen-containing ring.

This seemingly simple distinction is fundamental, as the reactivity and biological activity of a derivative are critically dependent on the syn or anti disposition of its functional groups. As a proline analogue, the aza-BCH core essentially freezes the pyrrolidine ring into a single, rigid pucker, providing an exceptional tool to dissect the conformational and electronic effects of substituents.[5]

Caption: The syn and anti positions on the 2-azabicyclo[2.1.1]hexane scaffold.

Architectures of Control: Stereoselective Synthetic Strategies

Achieving absolute control over the stereochemistry of the aza-BCH core is paramount. The choice of synthetic strategy is dictated by the desired substitution pattern and stereochemical outcome. Several field-proven approaches have been established.

Rearrangement Routes: Forging the Core with Precision

One of the most powerful methods for introducing initial stereochemistry involves skeletal rearrangements. These routes often begin with more readily accessible precursors, such as pyridines or 2-azabicyclo[2.2.0]hexanes, and rearrange to the desired [2.1.1] system.[6][7]

A key advantage of this approach is the ability to stereoselectively install functionalities like syn-hydroxy or syn-fluoro groups during the rearrangement process itself. For instance, the reaction of 6-exo-halo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes with silver or mercury salts in nitromethane can yield 5-syn-hydroxy-6-anti-halo-2-azabicyclo[2.1.1]hexanes.[6] The causality here is the formation of an intermediate aziridinium ion, which undergoes regioselective nucleophilic attack to furnish the rearranged, stereodefined product. This method provides reliable access to precursors for further functionalization.

Nucleophilic Displacements: Stereospecific Functionalization

With a stereochemically defined aza-BCH core in hand, nucleophilic displacement reactions offer a versatile toolkit for introducing a wide array of functionalities. A common and well-studied strategy involves the displacement of anti-bromo substituents.[8][9]

The success and stereochemical fidelity of these Sₙ2-type reactions are profoundly influenced by experimental parameters. The choice of solvent and the counter-ion of the nucleophile are critical. For example, reactions are often faster and higher-yielding in polar aprotic solvents like DMSO compared to DMF.[8] Furthermore, using cesium salts (e.g., CsOAc) can lead to better outcomes than sodium or lithium salts.[9] This is a direct consequence of the increased solubility and nucleophilicity of the "naked" anion in solution. These displacements have been successfully used to install acetoxy, hydroxy, azido, fluoro, and thiophenyl groups, among others, typically with inversion of configuration at the reacting center.[8]

Nucleophile SourceSolventRelative RateYield (%)Reference
CsOAcDMSOFastHigh[8][9]
NaOAcDMSOModerateModerate[8][9]
CsOAcDMFSlowLow[8][9]
AgFNitromethaneModerateGood[8][9]
NaFDMSO/DMFNo Reaction0[8][9]
Table 1: Influence of Reaction Conditions on Nucleophilic Displacement of 5-anti-Bromo-2-azabicyclo[2.1.1]hexanes.
Asymmetric Synthesis: Accessing Enantiopure Scaffolds

For applications in drug development, accessing enantiomerically pure aza-BCHs is non-negotiable. Modern organocatalysis has provided elegant solutions. A notable strategy involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines, catalyzed by a chiral Brønsted acid, such as a confined imidodiphosphorimidate (IDPi).[3][10]

This approach provides chiral aza-BCHs with excellent enantioselectivity (up to 99:1 er) under mild conditions.[10] The catalyst creates a chiral pocket that directs the approach of the substrates, favoring the formation of one enantiomer over the other. This method is highly modular, allowing for variation in both the BCB and imine components to rapidly generate libraries of chiral compounds.[3]

cluster_0 General Workflow for Stereocontrolled Synthesis start Precursor (e.g., Pyridine, BCB) rearrange Stereoselective Rearrangement / Cycloaddition start->rearrange Key Step 1: Establish Core Stereochemistry core Stereodefined aza-BCH Core (e.g., anti-Bromo) rearrange->core displace Nucleophilic Displacement (SN2) core->displace Key Step 2: Introduce Diversity final Functionally Diverse Stereopure aza-BCH Derivative displace->final

Caption: A generalized workflow for the stereocontrolled synthesis of aza-BCH derivatives.

Validation and Characterization: Confirming Stereochemistry

Synthesizing a molecule is only half the battle; unambiguously determining its three-dimensional structure is equally critical. A multi-pronged analytical approach provides a self-validating system for stereochemical assignment.

NMR Spectroscopy: The Primary Diagnostic Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for characterizing the stereochemistry of aza-BCH derivatives in solution. Specific couplings and chemical shifts serve as reliable diagnostic markers.

  • W-Plan Coupling: A characteristic long-range coupling (typically J = 6-7 Hz) is observed between the two bridgehead protons, H1 and H4, due to their rigid "W" arrangement. The presence of this coupling is a definitive confirmation of the 2-azabicyclo[2.1.1]hexane skeleton.[6]

  • Geminal and Vicinal Couplings: The geminal protons at C3 typically appear as two distinct doublets (J ≈ 9 Hz) with no further coupling to H4, another hallmark of the bicyclic structure.[6]

  • Distinguishing syn vs. anti : The stereochemistry of substituents at C5 and C6 can often be deduced from coupling constants. For example, a large ¹H-¹⁹F coupling constant (J ≈ 59 Hz) is characteristic of a syn-fluorine substituent.[6] Conversely, the absence of a W-plan coupling between protons on C5 and C6 is indicative of a trans relationship (i.e., one is syn and the other is anti).[6]

Proton Signal(s)Typical Coupling Constant (J)Structural ImplicationReference
H1, H46.0 - 7.0 HzConfirms aza-BCH core (W-plan coupling)[6]
H3 geminal pair~9.0 Hz (doublets)Confirms aza-BCH core[6]
H5 (syn), F (syn)~59 Hzsyn relationship[6]
H5, H6No W-plan couplingtrans (syn/anti) relationship[6]
Table 2: Diagnostic ¹H NMR Couplings for Stereochemical Assignment of 2-Azabicyclo[2.1.1]hexane Derivatives.
X-ray Crystallography: The Gold Standard

For an unequivocal determination of both relative and absolute stereochemistry, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a precise 3D map of the molecule in the solid state. Throughout the literature, X-ray crystallography has been used to definitively confirm the structures of novel aza-BCH derivatives, especially after complex rearrangement or asymmetric reactions.[3][11] Obtaining suitable crystals is often the rate-limiting step, but the certainty it provides is invaluable.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in science is built on reproducible, detailed protocols. Below are representative procedures that exemplify the principles discussed.

Protocol 1: Nucleophilic Displacement of an anti-Bromo Substituent

Objective: To synthesize N-Cbz-5-anti-acetoxy-2-azabicyclo[2.1.1]hexane from its 5-anti-bromo precursor.

Rationale: This protocol uses cesium acetate in DMSO, conditions known to favor high yield and clean inversion in the displacement of anti-bromides on this scaffold.[8]

Step-by-Step Procedure:

  • To a solution of N-Cbz-5-anti-bromo-2-azabicyclo[2.1.1]hexane (1.0 mmol) in anhydrous DMSO (10 mL) under a nitrogen atmosphere, add cesium acetate (CsOAc, 1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMSO and excess salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Cbz-5-anti-acetoxy-2-azabicyclo[2.1.1]hexane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemistry. The disappearance of the signal corresponding to the bromo-substituted methine and the appearance of a new signal in the acetoxy region, along with expected coupling patterns, validates the transformation.

Protocol 2: Stereochemical Characterization by ¹H NMR

Objective: To confirm the formation of the aza-BCH skeleton and assign relative stereochemistry.

Rationale: This workflow outlines the key diagnostic checks in the ¹H NMR spectrum that validate the core structure and provide strong evidence for substituent orientation.

Step-by-Step Analysis:

  • Dissolve a pure sample of the synthesized compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

  • Step 1: Confirm the Bicyclic Core. Locate the bridgehead protons (H1 and H4). They should appear as multiplets. Look for a clear cross-peak between them in a COSY spectrum or measure their mutual coupling constant (J ≈ 6-7 Hz) if resolved.[6]

  • Step 2: Examine the C3 Protons. Identify the two geminal protons at the C3 position. They should appear as a pair of distinct doublets, each with a large geminal coupling (J ≈ 9 Hz) and no significant coupling to H4.[6]

  • Step 3: Assign Substituent Stereochemistry. Analyze the chemical shifts and coupling constants of the protons at C5 and C6.

    • If a fluorine substituent is present, look for a large ¹H-¹⁹F coupling to identify a syn relationship.[6]

    • If two substituents are present at C5 and C6, the absence of a W-plan coupling between H5 and H6 suggests a trans (syn/anti) arrangement.[6]

  • Step 4 (Optional): Run a NOESY Experiment. For complex cases, a 2D NOESY experiment can reveal through-space correlations, providing definitive evidence for the spatial proximity of protons and thus confirming relative stereochemistry.

cluster_1 Workflow for Stereochemical Validation synthesis Synthesis & Purification nmr 1D & 2D NMR Spectroscopy (¹H, COSY, NOESY) synthesis->nmr analysis Analyze Diagnostic Signals: • H1-H4 W-Coupling • C3 Geminal Coupling • Substituent Couplings nmr->analysis assignment Tentative Stereochemical Assignment analysis->assignment xray Single Crystal X-ray Diffraction assignment->xray For novel scaffolds or ambiguous cases final Unambiguous Structure Confirmation assignment->final If NMR data is conclusive xray->final

Caption: A self-validating workflow for the determination of aza-BCH stereochemistry.

Conclusion

The stereochemistry of 2-azabicyclo[2.1.1]hexane derivatives is a rich and nuanced field, pivotal to their successful application in drug discovery. Mastery of this scaffold requires a deep, causal understanding of the interplay between synthetic strategy and stereochemical outcome. From rearrangement reactions that set the initial geometry to stereospecific nucleophilic substitutions and modern asymmetric catalysis, the chemist has a powerful arsenal to build precisely defined three-dimensional structures. This synthetic control, coupled with rigorous analytical validation through NMR spectroscopy and X-ray crystallography, empowers the rational design of next-generation therapeutics built upon this remarkable and rigid core.

References

  • Krow, G. R., Edupuganti, R., Gandla, D., Choudhary, A., Lin, G., Sonnet, P. E., DeBrosse, C., Ross, C. W., Cannon, K. C., & Raines, R. T. (2009). 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8090–8096. [Link]

  • Krow, G. R., Edupuganti, R., Gandla, D., Choudhary, A., Lin, G., Sonnet, P. E., DeBrosse, C., Ross, C. W., Cannon, K. C., & Raines, R. T. (2012). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8090-8096. [Link]

  • Krow, G. R., Gandla, D., Guo, W., Centafont, R. A., Lin, G., DeBrosse, C., Sonnet, P. E., Ross, C. W., Ramjit, H. G., & Carroll, P. J. (2006). Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters, 8(13), 2735–2738. [Link]

  • Krow, G. R., Lee, Y. B., Lester, W. S., Christian, H., Shaw, D. A., & Yuan, J. (1998). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry, 63(23), 8558–8563. [Link]

  • He, C., Ba, X., Shunatona, H. P., Edwards, J. T., Li, Y.-X., Keller, T. M., Sommer, R. D., Zapf, C. W., & Mortensen, D. S. (2022). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters, 24(27), 4945–4950. [Link]

  • Jenkins, C. L., Vasbinder, M. M., Miller, S. J., & Raines, R. T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Gicquel, P. A., Mondal, M., Mondal, D., Daniliuc, C. G., & Glorius, F. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Lescop, C., Mevellec, L., & Huet, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4191. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Krow, G. R., Lin, G., & Yu, F. (2005). A concise route to novel 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexanes. Tetrahedron, 61(21), 5091-5098. [Link]

  • Whalley, D. M., Lorthioir, O., Coote, S. C., & Anderson, N. A. (2025). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry. [Link]

  • He, C., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. PubMed. [Link]

  • Gicquel, P. A., Mondal, M., Mondal, D., Daniliuc, C. G., & Glorius, F. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ChemRxiv. [Link]

Sources

An In-depth Technical Guide to 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 73550-56-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Proline Analog for Innovative Drug Design

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, with CAS number 73550-56-8, is a fascinating and increasingly important molecule in the field of medicinal chemistry. It is a rigid, bicyclic analog of the amino acid proline, a class of compounds often referred to as "2,4-methanoprolines".[1] This structural rigidity imparts unique conformational constraints on peptides and peptidomimetics into which it is incorporated.[1][2] In drug discovery, the ability to precisely control the three-dimensional shape of a molecule is paramount for optimizing its interaction with biological targets, and this compound offers a powerful tool to achieve this.[2]

First isolated in 1980 from the seeds of the legume Ateleia herbert smithii, this non-proteinogenic amino acid plays a protective role against insect predation in its natural source.[2] In the laboratory and pharmaceutical industry, it serves as a valuable building block for creating novel therapeutic agents. Its constrained geometry can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to flexible peptide chains.[1][2] This guide provides a comprehensive overview of the properties, synthesis, applications, and suppliers of this compound for professionals in drug development and chemical research.

Physicochemical Properties

Detailed experimental data for the free this compound is not extensively published. However, properties can be inferred from its derivatives, such as the hydrochloride salt and the N-Boc protected form, which are more commonly handled in synthesis.

PropertyValueSource
CAS Number 73550-56-8N/A
Molecular Formula C₆H₉NO₂Inferred
Molecular Weight 127.14 g/mol Inferred
Physical Form Solid (for the hydrochloride salt)[3]
Purity Typically >95%[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.N/A

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a subject of ongoing research, with several synthetic routes developed to access this valuable scaffold. These methods often involve multi-step sequences and can be challenging, reflecting the complexity of the bicyclic ring system.

One notable approach involves a photochemical cyclization as a key step to construct the bicyclic core.[2] More recent advancements have focused on developing scalable, multigram syntheses to make this building block more accessible for drug discovery programs.[1][4] These optimized routes often start from readily available materials and are designed to be efficient for large-scale production.[1][4]

The chemical reactivity of this compound is characteristic of a secondary amine and a carboxylic acid. The nitrogen atom can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) to allow for selective reactions at the carboxylic acid moiety, such as amide bond formation during peptide synthesis.[1][4] Conversely, the carboxylic acid can be esterified or activated for coupling reactions. The rigid bicyclic structure is generally stable to many common reaction conditions.

Applications in Drug Discovery and Development

The primary application of this compound in drug development stems from its role as a constrained proline analog.[1][2] Proline residues play a critical role in determining the structure of peptides and proteins. By replacing proline with this rigid bicyclic analog, researchers can enforce a specific conformation on a peptide backbone.[2] This has several potential benefits:

  • Enhanced Binding Affinity: By pre-organizing the peptide into a conformation that is complementary to its biological target, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.

  • Increased Metabolic Stability: The unnatural bicyclic structure can confer resistance to enzymatic degradation by proteases, prolonging the half-life of the drug in the body.

  • Improved Pharmacokinetic Properties: The introduction of this constrained amino acid can alter the physicochemical properties of a peptide, such as its solubility and membrane permeability, leading to improved oral bioavailability and overall pharmacokinetic profile.

This building block and its derivatives have been incorporated into a variety of biologically active peptides and peptidomimetics, including those with potential applications as enzyme inhibitors and receptor ligands. For instance, its derivatives are key components in the synthesis of molecules targeting HCV protease and dipeptidyl peptidase-4 (DPP-4) for the treatment of hepatitis C and diabetes, respectively.[1]

Experimental Protocols: A General Workflow for Incorporation into Peptides

While a specific, universally applicable experimental protocol is highly dependent on the target peptide sequence and the scale of the synthesis, a general workflow for the incorporation of this compound into a peptide using solid-phase peptide synthesis (SPPS) can be outlined. This process typically utilizes the N-Boc protected form of the amino acid.

Step 1: Resin Preparation

The synthesis begins with a solid support (resin), typically a polystyrene-based resin functionalized with a linker to which the first amino acid of the peptide sequence is attached.[5]

Step 2: Deprotection

The temporary protecting group (e.g., Fmoc or Boc) on the N-terminus of the resin-bound amino acid is removed using an appropriate deprotection reagent (e.g., piperidine for Fmoc, or trifluoroacetic acid for Boc).[5]

Step 3: Coupling of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

The N-Boc protected this compound is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the deprotected resin-bound peptide. The reaction is allowed to proceed until the coupling is complete.[6]

Step 4: Washing

The resin is thoroughly washed with a series of solvents (e.g., DMF, DCM) to remove any unreacted reagents and byproducts.[5]

Step 5: Repetition

Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.[5]

Step 6: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).[5]

Step 7: Purification

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Structural Concept

The following diagram illustrates the conceptual role of this compound as a constrained proline analog in a peptide backbone.

G cluster_0 Flexible Proline in Peptide cluster_1 Constrained Analog in Peptide Proline Proline (flexible pyrrolidine ring) Peptide_Backbone2 Peptide Chain Proline->Peptide_Backbone2 Constrained_Proline 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid (rigid bicyclic structure) Proline->Constrained_Proline Structural Analogy Peptide_Backbone1 Peptide Chain Peptide_Backbone1->Proline Peptide_Backbone4 Peptide Chain Constrained_Proline->Peptide_Backbone4 Peptide_Backbone3 Peptide Chain Peptide_Backbone3->Constrained_Proline

Caption: Structural analogy of flexible proline and rigid this compound.

Safety and Handling

The hydrochloride salt is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[3] The N-Boc derivative is also listed with similar hazards.[7]

General Handling Precautions:

  • Use in a well-ventilated area.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a dry and cool place.

It is crucial to consult the specific SDS provided by the supplier for the exact form of the compound being used.

Suppliers

This compound and its derivatives are available from a number of chemical suppliers that specialize in building blocks for research and development. Some of these suppliers include:

  • Enamine

  • Combi-Blocks

  • AbovChem

  • BLDpharm

  • A2B Chem LLC

It is recommended to contact these and other fine chemical suppliers directly to inquire about availability, purity, and pricing.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists and drug development professionals. Its rigid bicyclic structure offers a unique tool for constraining the conformation of peptides and peptidomimetics, which can lead to improved biological activity, metabolic stability, and pharmacokinetic properties. As synthetic methodologies for this compound become more refined and scalable, its application in the design of novel therapeutics is expected to grow, paving the way for the development of innovative drugs with enhanced efficacy and safety profiles.

References

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Enamine. (n.d.). Safety Data Sheet for 2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride.
  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Hart, S. A., & Gellman, S. H. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504.
  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. (2001). The Journal of Organic Chemistry, 66(19), 6377-6383. [Link]

  • Nalco. (n.d.). NALCO® 73550 Safety Data Sheet.
  • Gervay, J., & Danishefsky, S. (1991). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Tetrahedron, 47(35), 7349-7380.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Combi-Blocks. (2024). Safety Data Sheet for cis-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
  • NALSPERSE 73550 Detergent. (n.d.). Scribd. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • CymitQuimica. (2024). Safety Data Sheet for 2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID.
  • Enamine. (n.d.). Safety Data Sheet for 2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate.

Sources

A Technical Guide to 2,4-Methanoproline: A Structurally Unique Insect Antifeedant

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 2,4-methanoproline, a non-proteinogenic amino acid recognized for its potent insect antifeedant properties. Tailored for researchers, chemists, and professionals in agrochemical development, this document delves into the compound's discovery, its proposed mechanism of action, validated experimental protocols for its assessment, and its synthesis. Our focus is on providing the causal insights behind experimental choices and ensuring the methodologies described are robust and self-validating.

Discovery and Natural Origin

2,4-Methanoproline is a naturally occurring bicyclic amino acid first isolated from the seeds of the legume tree Ateleia herbert smithii, which is native to the coasts of Costa Rica.[1] The initial investigation was spurred by the observation that the seeds of this plant are notably resistant to predation by a wide range of at least 100 different seed predators.[1][2] This remarkable defense suggested the presence of potent chemical deterrents, leading to the identification of 2,4-methanoproline as a key protective agent.[1][2] Its unique structure, containing the rare 2-azabicyclo[2.1.1]hexane skeleton, immediately drew the attention of synthetic chemists and chemical ecologists alike.[1]

Chemical Structure and Properties

The defining feature of 2,4-methanoproline is its rigid, bicyclic structure, which distinguishes it from the standard proteinogenic amino acid, proline. This conformational rigidity is crucial to its biological activity. As a proline analogue, it can interfere with metabolic pathways and protein structures that depend on proline.[1][3] The rigid skeleton is also noted for its ability to stabilize the trans conformation of tertiary peptide bonds when incorporated into polypeptides, an area of interest for peptide molecular design.[1]

Proposed Mechanism of Action as an Insect Antifeedant

The primary mechanism of an antifeedant is to deter feeding through an insect's gustatory (taste) system or by causing adverse post-ingestive effects.[4] For 2,4-methanoproline, its role as a proline analogue is believed to be central to its antifeedant action.[1][3]

Several hypotheses explain its deterrent effect:

  • Gustatory Receptor Interference : Antifeedants can act by either stimulating specialized deterrent receptors or by blocking the function of receptors that perceive feeding stimulants like sugars and amino acids.[5][6] 2,4-Methanoproline's structural similarity to proline may allow it to bind to amino acid taste receptors, generating a deterrent signal or blocking the perception of proline as a nutrient.

  • Metabolic Disruption : As a proline mimic, 2,4-methanoproline can interfere with proline-dependent metabolic processes. Studies on proline analogues have shown they can cause toxicity by mimicking proline to the extent that they inhibit early steps in proline biosynthesis, effectively starving the organism of this crucial amino acid.[3] This post-ingestive malaise could lead to learned aversion.

The following diagram illustrates the potential points of interference in an insect's feeding pathway.

Mechanism_of_Action cluster_insect Insect Physiology Proline Proline (Nutrient) Receptor Gustatory Receptor Proline->Receptor Binds MPro 2,4-Methanoproline (Antifeedant) MPro->Receptor Binds / Blocks Metabolism Proline Metabolism / Protein Synthesis MPro->Metabolism Inhibits Feeding Feeding Stimulated Receptor->Feeding Signals Deterrence Feeding Deterred Receptor->Deterrence Signals Metabolism->Deterrence Causes Toxicity

Caption: Proposed mechanisms of 2,4-methanoproline's antifeedant activity.

Efficacy and Target Species

While initially identified as a broad-spectrum seed predator deterrent, quantitative studies have explored its efficacy against specific pests.[1] Research has measured the antifeedant and repellent potency of 2,4-methanoproline and its derivatives against:

  • Cotton Leafworm (Spodoptera littoralis) : Interestingly, 2,4-methanoproline itself showed no significant activity against S. littoralis larvae, but certain synthetic derivatives displayed repellent/antifeedant activity comparable to the commercial repellent DEET.[7]

  • Cowpea Weevil (Callosobruchus maculatus) : Against adults of this seed-feeding pest, 2,4-methanoproline demonstrated significant repellent activity, similar in potency to DEET.[7]

This highlights a key insight for drug development: the core scaffold of a natural product may require chemical modification to enhance its activity or broaden its spectrum against different insect species.

Table 1: Comparative Activity of 2,4-Methanoproline

Pest Species Life Stage Compound Activity Type Potency (Compared to DEET) Reference
Spodoptera littoralis Larvae 2,4-Methanoproline Antifeedant Not significant [7]
Spodoptera littoralis Larvae Synthetic Derivatives Antifeedant Comparable [7]

| Callosobruchus maculatus | Adult | 2,4-Methanoproline | Repellent | Similar |[7] |

Experimental Validation: Bioassay Protocols

To quantitatively assess antifeedant properties, standardized bioassays are essential. The choice between a "choice" and "no-choice" test is critical as they answer different questions. A choice test determines if a compound can discourage feeding when other options are available, while a no-choice test assesses if the compound is truly an insurmountable feeding barrier.[5]

Leaf Disc Choice Bioassay

This protocol is designed to measure feeding preference and calculate a Feeding Deterrence Index (FDI).

Methodology:

  • Preparation:

    • Prepare a stock solution of 2,4-methanoproline in an appropriate solvent (e.g., ethanol or water).

    • Create a series of dilutions to test a range of concentrations.

    • Punch uniform leaf discs from a suitable host plant (e.g., cotton for S. littoralis).

  • Treatment:

    • For each replicate, take two leaf discs. Apply the treatment solution to one disc and the solvent-only control to the other. Allow the solvent to evaporate completely.

    • Causality Insight: Using a solvent-only control is crucial to ensure that any observed deterrence is due to the compound itself and not the solvent.

  • Experimental Setup:

    • Place the paired treated and control discs in a Petri dish lined with moist filter paper to prevent desiccation.

    • Introduce a single, pre-starved insect larva into each dish. Pre-starving for 2-4 hours standardizes hunger levels across replicates.[5]

  • Data Collection:

    • After a set period (e.g., 24 hours), remove the leaf discs.

    • Measure the area consumed from both the treated (T) and control (C) discs using an image analysis software.

  • Analysis:

    • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] * 100 .

    • An FDI value above 90% typically indicates a true antifeedant substance.[5]

Choice_Assay_Workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis P1 Prepare Compound Dilutions E1 Apply Treatment & Control Solutions P1->E1 P2 Punch Leaf Discs P2->E1 E2 Place Discs in Petri Dish E1->E2 E3 Introduce Pre-Starved Larva E2->E3 E4 Incubate for 24h E3->E4 A1 Measure Consumed Area (T & C) E4->A1 A2 Calculate FDI (%) A1->A2 A3 Statistical Comparison A2->A3

Caption: Standard workflow for a leaf disc choice antifeedant bioassay.

Artificial Diet No-Choice Bioassay

This protocol assesses the absolute deterrence and potential chronic toxicity of the compound.

Methodology:

  • Diet Preparation:

    • Prepare a standard artificial diet for the target insect.

    • While the diet is cooling but still liquid, incorporate 2,4-methanoproline at the desired concentration into the treatment diet. Incorporate only the solvent into the control diet.

    • Causality Insight: Incorporating the compound directly into the diet ensures uniform exposure and is essential for evaluating post-ingestive effects.

  • Experimental Setup:

    • Aliquot a standard amount of the control or treated diet into individual wells of a multi-well plate or small containers.

    • Introduce one larva into each well.

  • Data Collection:

    • Over several days, monitor key metrics:

      • Food consumption (gravimetrically).

      • Larval weight gain.

      • Time to pupation.

      • Mortality.

  • Analysis:

    • Statistically compare the developmental metrics between the treatment and control groups to identify significant growth inhibition, developmental delays, or toxicity.

Chemical Synthesis Routes

The scarcity of the natural source necessitates efficient chemical synthesis for further research and potential commercialization. Several synthetic strategies for 2,4-methanoproline and its analogues have been developed.

  • Photochemical [2+2] Cycloaddition : This is the most common approach, involving an intramolecular light-induced cycloaddition of a suitable diene to form the core bicyclic skeleton.[1][8]

  • Intramolecular Nucleophilic Substitution : An alternative strategy involves forming the bicyclic system via an intramolecular ring closure. One published method achieves the synthesis in 5 steps with a 10% overall yield, using this substitution as the key step.[1][9][10]

  • Addition-Intramolecular Substitution Sequence : Another approach utilizes a reversible addition of hydrogen cyanide onto an imine, followed by a ring closure to form the 2-azabicyclo[2.1.1]hexane skeleton.[2][11]

Optimized, multigram synthesis approaches are crucial for producing the quantities needed for extensive bioassays and field trials.[12]

Conclusion and Future Directions

2,4-Methanoproline stands as a compelling natural product with demonstrated antifeedant and repellent properties. Its unique, rigid structure makes it an attractive scaffold for the development of new pest control agents. Future research should focus on elucidating its precise molecular targets within the insect's chemosensory system, exploring structure-activity relationships through the synthesis of novel analogues, and conducting field trials to validate its practical efficacy. The journey from its discovery in a predator-resistant seed to a potential agrochemical product underscores the value of chemical ecology in guiding the development of next-generation, sustainable crop protection solutions.

References

  • Rammeloo, T., & Stevens, C. V. (2002). A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications, (2), 154-155. [Link]

  • Fouad, M. A., et al. (2018). Insect repellent/antifeedant Activity of 2,4-methanoproline and Derivatives Against a Leaf- And Seed-Feeding Pest Insect. Journal of Agricultural and Food Chemistry, 66(44), 11639-11646. [Link]

  • Rammeloo, T., & Stevens, C. V. (2002). A new and short method for the synthesis of 2,4-methanoproline. RSC Publishing. [Link]

  • Hughes, P. F., et al. (2002). Efficient preparation of 2,4-methanoproline. ResearchGate. [Link]

  • Bell, E. A., et al. (1980). 2,4-Methanoproline (2-carboxy-2,4-methanopyrrolidine) and 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) from seeds of Ateleia herbert smithii Pittier. Journal of the American Chemical Society, 102(4), 1409-1412. [Link]

  • Benelli, G., & Pavela, R. (2018). Botanical Antifeedants: An Alternative Approach to Pest Control. Journal of Ethnopharmacology, 227, 233-246. [Link]

  • Isman, M. B. (2002). Antifeedant Mechanism of Dodonaea viscosa Saponin A Isolated from the Seeds of Dodonaea viscosa. PMC. [Link]

  • Rammeloo, T., & Stevens, C. V. (2002). A New and Short Method for the Synthesis of 2,4-Methanoproline. ResearchGate. [Link]

  • Stevens, C. V., & Rammeloo, T. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. PubMed. [Link]

  • Stevens, C. V., & Rammeloo, T. (2002). Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence. The Journal of Organic Chemistry, 67(25), 8963-8968. [Link]

  • Fowden, L., et al. (1969). Proline analogues and the stimulation of proline biosynthesis. Journal of General Microbiology, 55(2), 243-254. [Link]

  • Krapcho, A. P., et al. (2003). Methanoprolines - Synthesis and properties. ResearchGate. [Link]

  • Roy, A., & Saraf, S. (2006). Phytochemicals and Insect Control: An Antifeedant Approach. ResearchGate. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Stevens, C. V., & Rammeloo, T. (2002). Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence. ACS Publications. [Link]

Sources

Methodological & Application

Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformationally Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the principle of "escaping from flatland" has become a guiding tenet for medicinal chemists. This involves moving away from planar, aromatic structures towards more three-dimensional, saturated molecules.[1] This strategic shift often leads to compounds with improved physicochemical properties, such as enhanced metabolic stability and better target-binding affinity.[2] Within this paradigm, conformationally constrained amino acid analogs, like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as a 2,4-methanoproline derivative), have emerged as valuable building blocks.[3][4][5]

The rigid bicyclic structure of this compound offers a unique and well-defined spatial arrangement of its functional groups. This conformational rigidity can pre-organize a molecule for optimal interaction with a biological target, potentially leading to increased potency and selectivity.[3] The synthesis of this and other related bicyclic systems has been an area of active research, with various strategies being developed to access these valuable scaffolds.[6][7][8][9] This application note provides a detailed, optimized, and scalable protocol for the multigram synthesis of a key intermediate, N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, which can be further elaborated to the target compound and other useful derivatives.[3][5]

Overview of the Synthetic Strategy

The presented synthetic route is an optimized, five-step process that has been successfully scaled up to the 0.7 kg level, achieving a 32% overall yield for the key building block.[3][4][5] The strategy avoids challenging purification steps like ion-exchange chromatography for the highly hydrophilic amino acid intermediate, making it more practical for large-scale production.[3]

The overall workflow can be visualized as follows:

G cluster_0 Core Bicyclic Lactone Formation cluster_1 Amino Acid Formation and Protection cluster_2 Final Deprotection A 3,3-Bis(bromomethyl)oxetane C Spiro-oxetane Intermediate A->C B Diethyl Malonate B->C D Bicyclic Lactone C->D Acidic Rearrangement E Carboxylic Acid from Lactone D->E Hydrolysis F Curtius Rearrangement E->F G Hydrophilic Amino Acid F->G F->G H N-Boc Protected Amino Acid (Key Building Block) G->H Boc2O, in situ I 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid H->I Deprotection

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section outlines the step-by-step methodology for the multigram synthesis of the key N-Boc protected intermediate.

Part 1: Synthesis of the Bicyclic Lactone Intermediate

The initial steps focus on the construction of the core bicyclic lactone, which serves as a crucial precursor. The use of dibromide starting material and diethyl malonate was found to be more efficient for large-scale synthesis.[3]

Step 1: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

  • Rationale: This step creates the spiro-derivative that will undergo rearrangement to form the bicyclic lactone. The selection of dibromide over dichloride and diethyl malonate over diisopropyl malonate has been optimized for higher yields on a larger scale.[3]

Step 2: Acidic Rearrangement to Bicyclic Lactone

  • Rationale: An acidic rearrangement of the spiro-intermediate efficiently yields the desired bicyclic lactone. This key transformation establishes the [2.1.1]hexane ring system.[3]

StepStarting MaterialsKey ReagentsSolventTypical YieldScale
1 & 2 3,3-Bis(bromomethyl)oxetane, Diethyl malonateNaH, Acid (for rearrangement)DMF64% (over two steps)Up to 1.10 kg
Part 2: From Lactone to the N-Boc Protected Amino Acid

This part of the synthesis converts the bicyclic lactone into a hydrophilic amino acid, which is then protected in situ to facilitate isolation and further manipulation.

Step 3: Curtius Rearrangement and Recyclization

  • Rationale: The Curtius rearrangement of the carboxylic acid derived from the lactone, followed by recyclization under basic conditions, forms the highly hydrophilic amino acid.[3]

Step 4: In situ N-Boc Protection

  • Rationale: To circumvent the challenging isolation of the highly water-soluble amino acid via ion-exchange chromatography, the crude product is directly treated with di-tert-butyl dicarbonate (Boc₂O). This converts the amphiphilic amino acid into an N-Boc protected derivative that can be easily extracted from the aqueous solution after acidification. This is a critical optimization for scalability.[3][5]

StepStarting MaterialKey ReagentsSolventTypical YieldScale
3 & 4 Bicyclic LactoneNaN₃, Boc₂OToluene, Water32% (overall from starting materials)Up to 0.7 kg

Detailed Protocol for N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Key Building Block 6):

  • Lactone Hydrolysis and Carboxylic Acid Formation: The bicyclic lactone is hydrolyzed to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is subjected to a Curtius rearrangement using reagents like sodium azide (NaN₃) after conversion to an acyl chloride with thionyl chloride (SOCl₂). This is followed by heating in toluene and subsequent hydrolysis with aqueous HCl to form the amine.[3]

  • In situ N-Boc Protection: The resulting highly hydrophilic amino acid is not isolated. Instead, it is treated directly with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][5]

  • Extraction: Upon completion of the reaction, the aqueous solution is acidified with NaHSO₄, and the pure N-Boc protected amino acid is extracted. This simplified methodology allows for the preparation of the key building block on a 0.7 kg scale in a single run.[3]

Part 3: Final Deprotection to this compound

The final step involves the removal of the N-Boc protecting group to yield the target amino acid.

Step 5: Acidic Cleavage of the N-Boc Group

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.

Detailed Protocol:

  • Dissolve the N-Boc protected amino acid in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid (e.g., TFA or a solution of HCl in dioxane).

  • Stir the reaction at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure to obtain the desired this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Utility and Further Modifications

The synthesized N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a versatile building block that can be further functionalized. For example, the alcohol moiety can be oxidized to a carboxylic acid, converted to an amine, or transformed into a fluoromethyl group.[3] These modifications allow for the creation of a diverse library of bicyclic proline analogs for various applications in drug discovery.[3][5]

G cluster_0 Functional Group Interconversions cluster_1 Resulting Derivatives A N-Boc-4-hydroxymethyl- 2-azabicyclo[2.1.1]hexane- 1-carboxylic acid (Key Building Block) B Oxidation (RuCl3/NaIO4) A->B C Deoxyfluorination (XtalFluor-E®) A->C D Amination (Mesylation, Azide Substitution, Reduction) A->D E Carboxylic Acid Derivative B->E F Fluoromethyl Derivative C->F G Aminomethyl Derivative D->G

Caption: Derivatization of the key building block.

Conclusion

This application note provides a comprehensive and scalable protocol for the multigram synthesis of this compound and its key protected intermediate. The optimized procedure, particularly the in situ protection of the hydrophilic amino acid, makes this valuable building block readily accessible for applications in medicinal chemistry and drug development. The conformational rigidity and unique three-dimensional structure of this scaffold will continue to be an asset in the design of novel therapeutics that "escape from flatland."

References

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3), 24–37. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]

  • (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. ACS Publications. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Photochemical syntheses of 2-aza- and 2-oxabicyclo[2.1.1]hexane ring systems. The Journal of Organic Chemistry. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed. [Link]

  • Large Scale Synthesis of Long Peptides ( Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis Sy... Perseptive Biosystems. [Link]

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. NIH. [Link]

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. ACS Publications. [Link]

  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed. [Link]

  • Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • PepINVENT: Generative peptide design beyond the natural amino acids. arXiv. [Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pen. ChemRxiv. [Link]

  • A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. ResearchGate. [Link]

  • Direct Access to Functional 2-Azabicyclo[2.1.1]hexanes via... Wiley Online Library. [Link]

Sources

Synthetic Strategies for 4-Substituted 2,4-Methanoproline Derivatives: A Guide for Medicinal Chemists and Synthetic Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Conformational Constraint in Proline Analogs

Proline, unique among the proteinogenic amino acids for its secondary amine and cyclic structure, plays a pivotal role in peptide and protein architecture. Its rigid pyrrolidine ring imposes significant conformational constraints, influencing protein folding, stability, and molecular recognition events. In the quest for novel therapeutics and chemical probes, medicinal chemists have long sought to modulate these properties by designing proline analogs with even greater rigidity. Among these, 2,4-methanoproline (2-azabicyclo[2.1.1]hexane-1-carboxylic acid) and its derivatives have emerged as particularly valuable scaffolds.[1]

The defining feature of the 2,4-methanoproline core is the methylene bridge connecting the C2 and C4 positions of a pyrrolidine ring. This bicyclic system effectively locks the ring into a specific pucker, offering a predictable and rigid presentation of substituents for interaction with biological targets.[2] The introduction of substituents at the C4 position further allows for the fine-tuning of steric and electronic properties, making these compounds highly sought-after building blocks in drug discovery.[3][4] This guide provides a detailed overview of the primary synthetic routes to access these valuable 4-substituted 2,4-methanoproline derivatives, with a focus on the underlying chemical logic and practical experimental protocols.

Core Synthetic Strategies: Constructing the 2-Azabicyclo[2.1.1]hexane Skeleton

The construction of the strained 2-azabicyclo[2.1.1]hexane core is the central challenge in synthesizing 2,4-methanoproline derivatives. Several elegant strategies have been developed, which can be broadly categorized into cycloaddition-based methods and rearrangement/cyclization approaches.

Strategy 1: Intramolecular Cycloaddition Approaches

Cycloaddition reactions offer a powerful and often convergent means to assemble the bicyclic core. Both photochemical and thermal methods have proven effective.

  • Intramolecular [2+2] Photocycloaddition: This is a key strategy for forming the cyclobutane ring integral to the 2,4-methanoproline scaffold.[5] For instance, the synthesis of a 4-fluoro-2,4-methanoproline analog was achieved in five steps from commercially available methyl 2-fluoroacrylate, using a photochemical cyclization as the pivotal step to generate the 2-azabicyclo[2.1.1]hexane skeleton.[6] This approach leverages the excited-state reactivity of an acrylic acid derivative to forge the strained four-membered ring.[5]

  • Intramolecular [3+2] Cycloaddition of Azomethine Ylides: The [3+2] cycloaddition of an azomethine ylide with an alkene is a highly versatile and atom-economical method for constructing substituted pyrrolidines.[7][8] In the context of 2,4-methanoprolines, this strategy can be adapted to an intramolecular format. An appropriately substituted precursor containing both an azomethine ylide (or its precursor) and an alkene tether can undergo cyclization to form the bicyclic system. Azomethine ylides are unstable 1,3-dipoles that are typically generated in situ from sources like imines or aziridines before being trapped by a dipolarophile.[9][10] The stereochemical outcome of these reactions is often highly controlled, allowing for the synthesis of enantiomerically enriched products.[7]

Strategy 2: Rearrangement and Intramolecular Substitution/Addition Pathways

An alternative to cycloadditions involves the formation of a cyclobutane precursor followed by a subsequent ring-closing reaction to form the pyrrolidine ring.

  • Addition-Intramolecular Substitution Sequence: A robust two-step approach involves the synthesis of 3-(chloromethyl)cyclobutanone, which serves as a versatile precursor.[11] This intermediate can be condensed with a primary amine to form an imine. The key step is the reversible addition of a nucleophile, such as hydrogen cyanide, to the imine, which initiates an intramolecular substitution of the chloride, thereby closing the second ring to yield the 2-azabicyclo[2.1.1]hexane skeleton.[3][11] This method allows for the synthesis of 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to the corresponding amino acids.[11]

  • Rearrangement of Spiro-Oxetanes: An elegant and sophisticated approach involves the acid-catalyzed double recyclization of a spiro-oxetane intermediate.[1] This strategy was successfully employed for the multigram synthesis of a key 4-hydroxymethyl-2,4-methanoproline building block. The synthesis begins with the formation of a spiro-derivative from a malonate and a dihalide, which upon acidic rearrangement, yields a bicyclic lactone. This lactone is then converted via a Curtius rearrangement and subsequent cyclization to the desired 4-substituted amino acid derivative.[1]

  • Rearrangement of 2-Azabicyclo[2.2.0]hexanes: Stereocontrolled synthesis of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes can be achieved through the rearrangement of 2-azabicyclo[2.2.0]hexane intermediates.[12] This "second-chance" rearrangement route involves the formation of an aziridinium ion from an iodo- or bromo-substituted 2-azabicyclo[2.2.0]hexane, which then rearranges to the more stable 2-azabicyclo[2.1.1]hexane system, allowing for the introduction of syn-hydroxyl or syn-fluoro substituents.[12]

Application Notes and Protocols

This section provides detailed protocols for key transformations, highlighting the rationale behind the chosen conditions.

Protocol 1: Multigram Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline via Spiro-Oxetane Rearrangement

This protocol is adapted from an optimized, large-scale synthesis and demonstrates a practical route to a key building block for further functionalization.[1] The overall workflow is depicted below.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Curtius Rearrangement & Cyclization cluster_3 Step 4: Protection A Diethyl Malonate + 1,3-Dibromo-2,2-bis(bromomethyl)propane B Spiro-lactone intermediate A->B NaH, DMF C Bicyclic Lactone B->C Acidic Conditions D Amphiphilic Amino Acid C->D 1. SOCl2 2. NaN3 3. Toluene, Δ 4. aq. HCl then aq. NaOH E N-Boc-4-hydroxymethyl-2,4-methanoproline (Final Product) D->E Boc2O, aq. base then acidify & extract

Caption: Workflow for the large-scale synthesis of a key 4-hydroxymethyl-2,4-methanoproline intermediate.

Step-by-Step Methodology:

  • Synthesis of Bicyclic Lactone (7):

    • Rationale: This two-step sequence first constructs a spirocyclic diester which, under acidic conditions, rearranges to form the thermodynamically more stable bicyclic lactone, a key precursor to the final product. Using the dibromide starting material was found to be more effective for large-scale synthesis than the corresponding dichloride.[1]

    • To a solution of diethyl malonate in DMF, add sodium hydride (NaH) portion-wise at 0 °C.

    • After gas evolution ceases, add 1,3-dibromo-2,2-bis(bromomethyl)propane and allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup and extract the spiro-intermediate (13).

    • Treat the crude intermediate with a strong acid (e.g., H₂SO₄) and heat to induce rearrangement to the bicyclic lactone (7).

    • Purify the lactone by crystallization or chromatography. This sequence can be scaled to produce over 1 kg of the lactone.[1]

  • Conversion to N-Boc-4-hydroxymethyl-2,4-methanoproline (6):

    • Rationale: This three-step, one-pot sequence converts the lactone into the target amino acid. The lactone is first hydrolyzed and converted to an acyl azide for the Curtius rearrangement. The resulting isocyanate is hydrolyzed to an amine, which spontaneously cyclizes. Critically, for scalability, the highly hydrophilic amino acid intermediate is not isolated by impractical ion-exchange chromatography. Instead, it is directly protected with a Boc group, rendering it extractable from the aqueous phase.[1]

    • Convert the bicyclic lactone (7) to the corresponding carboxylic acid (14) via hydrolysis (e.g., NaOH followed by acidification).

    • Treat the carboxylic acid with thionyl chloride (SOCl₂) followed by sodium azide (NaN₃) to form the acyl azide.

    • Perform the Curtius rearrangement by heating the acyl azide in an inert solvent like toluene. The resulting isocyanate is then hydrolyzed with aqueous HCl.

    • After hydrolysis, basify the solution with NaOH to induce cyclization, forming the crude amino acid (15).

    • Without isolating the amino acid, add di-tert-butyl dicarbonate (Boc₂O) to the aqueous solution to form the N-Boc derivative.

    • Carefully acidify the reaction mixture with NaHSO₄ and extract the final product (6) with an organic solvent. This optimized procedure allows for the preparation of the key building block on a 0.7 kg scale in a single run.[1]

Protocol 2: Functionalization of the 4-Hydroxymethyl Group

The N-Boc-4-hydroxymethyl-2,4-methanoproline (6) is a versatile intermediate for introducing various C4-substituents.

G cluster_0 Deoxyfluorination cluster_1 Oxidation cluster_2 Amination Sequence Start N-Boc-4-hydroxymethyl- 2,4-methanoproline Methyl Ester (18) F N-Boc-4-fluoromethyl- 2,4-methanoproline Methyl Ester (19) Start->F XtalFluor-E® C N-Boc-4-carboxy- 2,4-methanoproline (28) Start->C RuCl3 / NaIO4 M Mesylate (25) Start->M MsCl, base A Azide (26) M->A NaN3 Amine N-Boc-4-aminomethyl- 2,4-methanoproline (27) A->Amine H2, Pd/C, NH3/MeOH

Caption: Key functional group interconversions starting from the 4-hydroxymethyl intermediate.

A. Synthesis of 4-Fluoromethyl Derivative (19):

  • Rationale: Introducing fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity.[4] While standard deoxyfluorination agents like DAST can be used, alternative reagents like XtalFluor-E® have been shown to provide superior yields for this substrate.[1]

  • Dissolve the N,O-protected starting material (18, the methyl ester of 6) in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C and add XtalFluor-E® portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with saturated aqueous NaHCO₃ and perform a standard workup and purification to yield the 4-fluoromethyl derivative (19).[1]

B. Synthesis of 4-Aminomethyl Derivative (27):

  • Rationale: This standard three-step sequence converts the primary alcohol into a primary amine. The alcohol is first converted to a good leaving group (mesylate), which is then displaced by azide. Finally, the azide is reduced to the amine. Using ammonia in methanol as the solvent for the final reduction step is crucial to suppress undesired side reactions.[1]

  • Mesylation: To a solution of the alcohol (6) and a base (e.g., triethylamine) in CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (MsCl) dropwise. Stir until completion, then perform an aqueous workup to isolate the mesylate (25).

  • Azidation: Dissolve the mesylate (25) in DMF and add sodium azide (NaN₃). Heat the mixture (e.g., to 60-80 °C) to facilitate the Sₙ2 displacement. After completion, perform a workup to isolate the azide (26).

  • Reduction: Dissolve the azide (26) in methanol saturated with ammonia. Add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Upon completion, filter off the catalyst and concentrate the solution to obtain the aminomethyl derivative (27).[1]

Data Summary: Comparison of Synthetic Strategies

Synthetic StrategyKey TransformationTypical ScaleAdvantagesDisadvantagesReference
Spiro-Oxetane Rearrangement Acid-catalyzed double recyclizationMultigram to KilogramHighly scalable, optimized for large quantities, provides a key functionalized intermediate.Multi-step sequence.[1]
Addition-Substitution Cyanide addition to imine followed by intramolecular cyclizationGramConvergent, good yields for the key cyclization step.Uses toxic hydrogen cyanide, requires pre-synthesis of the cyclobutanone.[11]
[2+2] Photocycloaddition Intramolecular photochemical cyclizationMilligram to GramAccesses strained systems directly, useful for specific substitutions (e.g., 4-fluoro).Requires specialized photochemical equipment, may have substrate limitations.[5][6]
Rearrangement of Azabicycles Aziridinium ion rearrangementMilligramProvides stereocontrolled access to syn-substituted derivatives not easily made otherwise.Substrate-specific, may require synthesis of a less stable bicyclic precursor.[12]

Conclusion and Future Outlook

The synthesis of 4-substituted 2,4-methanoproline derivatives has matured significantly, with several robust and scalable routes now available to researchers. The spiro-oxetane rearrangement strategy stands out for its proven scalability, providing access to a key 4-hydroxymethyl intermediate that serves as a gateway to a wide array of other C4-functionalized analogs.[1] Cycloaddition and addition-substitution sequences remain powerful tools for specific substitution patterns and for exploring novel chemical space.

Future efforts in this field will likely focus on developing more asymmetric catalytic methods to access these bicyclic systems with high enantiopurity directly, bypassing the need for chiral starting materials or auxiliaries. The continued development of novel C-H functionalization or late-stage diversification strategies on the 2-azabicyclo[2.1.1]hexane core will further expand the chemical toolbox for medicinal chemists, enabling the rapid generation of diverse compound libraries for biological screening. The unique conformational rigidity of these proline analogs ensures they will remain a valuable scaffold in the design of next-generation peptides, peptidomimetics, and small molecule therapeutics.

References

  • ResearchGate. (2015, December). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. [Link]

  • Hao, J., Milcent, T., Retailleau, P., Soloshonok, V. A., Ongeri, S., & Crousse, B. (2018). Asymmetric Synthesis of Cyclic Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3688-3692. [Link]

  • ResearchGate. (2021, June). 4‐(Di‐/Trifluoromethyl)‐2‐heterabicyclo[2.1.1]hexanes: Advanced Fluorinated Phenyl Isosteres and Proline analogues. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Royal Society of Chemistry. (n.d.). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. [Link]

  • Michigan State University. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. [Link]

  • Royal Society of Chemistry. (n.d.). A rhodium-catalyzed [4 + 2] annulation strategy to synthesize pyranone-mounted tyrosines with anti-neuroinflammatory activity. Organic & Biomolecular Chemistry. [Link]

  • Krow, G. R., et al. (2003). Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters, 5(9), 1551-1553. [Link]

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of Organic Chemistry, 67(18), 6509-6513. [Link]

  • Dubey, S., et al. (2023). Recent advances in the (3+2) cycloaddition of azomethine ylide. New Journal of Chemistry, 47, 8997-9034. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. The Journal of Organic Chemistry, 69(25), 8565-8573. [Link]

  • Royal Society of Chemistry. (n.d.). A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. [Link]

  • Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Tkachenko, A. N., et al. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters, 11(24), 5674-5676. [Link]

  • ResearchGate. (n.d.). Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. [Link]

  • Wikipedia. (n.d.). Azomethine ylide. [Link]

  • ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). [Link]

  • ACS Figshare. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. [Link]

  • National Center for Biotechnology Information. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. [Link]

  • National Center for Biotechnology Information. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]

Sources

Application Notes and Protocols: Harnessing 2,4-Methanoproline to Enforce trans-Amide Bonds in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The conformational flexibility of the peptide backbone, particularly the cis-trans isomerization of the amide bond preceding a proline residue, presents a significant challenge in rational drug design and peptide engineering. This isomerization can lead to heterogeneous populations of conformers, impacting receptor binding affinity, proteolytic stability, and overall therapeutic efficacy. This guide provides a comprehensive overview and detailed protocols for utilizing 2,4-methanoproline, a conformationally locked proline analog, to stabilize the trans-amide bond in synthetic peptides. By incorporating this rigid bicyclic amino acid, researchers can enforce a specific backbone geometry, thereby enhancing the structural integrity and biological performance of peptide-based therapeutics.

The Challenge of Prolyl Amide Bond Isomerization

In a polypeptide chain, the amide bond typically exists in a planar trans conformation due to steric hindrance between adjacent amino acid side chains.[1] However, when an amino acid is followed by a proline residue, the energy difference between the trans and cis conformations is significantly reduced, leading to an equilibrium of both isomers in solution.[2] This cis-trans isomerization is a slow process that can result in:

  • Conformational Heterogeneity: A mixed population of peptide conformers, complicating structural analysis and leading to ambiguous structure-activity relationships (SAR).

  • Reduced Receptor Affinity: Only one of the conformers may be bioactive, and the presence of the inactive isomer can lower the overall binding affinity.

  • Increased Proteolytic Susceptibility: The conformational flexibility can expose cleavage sites for proteases, leading to rapid degradation and poor in vivo stability.[3]

2,4-Methanoproline: A Molecular Clamp for the trans-Amide Bond

2,4-Methanoproline is a rigid bicyclic analog of proline where a methylene bridge between the C2 and C4 positions of the pyrrolidine ring locks the ring in a specific pucker. This conformational constraint has a profound effect on the preceding amide bond, sterically favoring the trans conformation. The energy barrier for rotation to the cis form is significantly increased, effectively "locking" the amide bond in the desired trans geometry.

The rigid bicyclic structure of 2,4-methanoproline allows for the investigation of electronic effects on amide isomerism without the confounding influence of ring puckering. Studies have shown that the trans form of the peptide bond preceding a 2,4-methanoproline residue is strongly stabilized over the cis form.

Synthesis of Peptides Containing 2,4-Methanoproline

The incorporation of 2,4-methanoproline into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] However, due to the steric hindrance of the bicyclic system, optimized coupling protocols are recommended to ensure high coupling efficiency.

Materials and Reagents
  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-(2S,4S)-2,4-methanoproline-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Experimental Workflow: SPPS of a 2,4-Methanoproline-Containing Peptide

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-AA-OH (Standard Conditions) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each standard amino acid wash2->repeat deprotection2 Fmoc Deprotection (20% Piperidine/DMF) repeat->deprotection2 wash3 Wash (DMF) deprotection2->wash3 coupling_methanoproline Couple Fmoc-2,4-MePro-OH (Optimized Conditions) wash3->coupling_methanoproline wash4 Wash (DMF) coupling_methanoproline->wash4 deprotection3 Fmoc Deprotection (20% Piperidine/DMF) wash4->deprotection3 wash5 Wash (DMF) deprotection3->wash5 coupling_final Couple Final Fmoc-AA-OH wash5->coupling_final wash6 Wash (DMF) coupling_final->wash6 final_deprotection Final Fmoc Deprotection wash6->final_deprotection wash7 Wash (DMF, DCM) final_deprotection->wash7 cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) wash7->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification analysis Analyze (LC-MS, etc.) purification->analysis

Figure 1. SPPS workflow for incorporating 2,4-methanoproline.

Detailed Protocol for SPPS
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Coupling of Standard Amino Acids:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes.

    • Wash the resin with DMF (3 times).

  • Coupling of Fmoc-(2S,4S)-2,4-methanoproline-OH (Optimized Protocol):

    • Rationale: Due to its steric bulk, a more potent activating agent and potentially a double coupling strategy are recommended to ensure complete reaction.[6]

    • Reagents: Use HATU as the coupling agent for its high reactivity.[6]

    • Procedure:

      • In a separate vessel, pre-activate Fmoc-(2S,4S)-2,4-methanoproline-OH (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[6]

      • Add the activated amino acid solution to the deprotected resin and allow the coupling to proceed for 45-60 minutes.[6]

      • Wash the resin with DMF (3 times).

      • Perform a second coupling: Repeat steps 5.1-5.3 with a fresh solution of activated Fmoc-(2S,4S)-2,4-methanoproline-OH to ensure maximum coupling efficiency.[7]

      • Wash the resin thoroughly with DMF (5 times).

  • Continue Peptide Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and MALDI-TOF mass spectrometry.[9][10]

Assessing the Impact of 2,4-Methanoproline on Proteolytic Stability

The incorporation of 2,4-methanoproline is expected to enhance the proteolytic stability of peptides by reducing their conformational flexibility and potentially masking protease cleavage sites. This can be quantified by in vitro stability assays.

General Protocol for Proteolytic Stability Assay
  • Prepare Peptide Solutions: Dissolve the purified 2,4-methanoproline-containing peptide and a control peptide (containing proline at the same position) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Protease Digestion:

    • Incubate the peptide solutions with a protease of interest (e.g., trypsin, chymotrypsin, or human serum) at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.

  • Quench the Reaction: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or by heating).

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to monitor the disappearance of the parent peptide and the appearance of degradation products.[1]

    • Use a suitable C18 column and a gradient of water and acetonitrile containing 0.1% formic acid.

    • Quantify the peak area of the parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide under the assay conditions.

Expected Results and Data Presentation
PeptideSequenceProteaseHalf-life (t₁/₂) (min)
ControlAc-Ala-Pro -Gly-NH₂Trypsin~60
TestAc-Ala-(2,4-MePro) -Gly-NH₂Trypsin>240
ControlAc-Phe-Pro -Arg-NH₂Chymotrypsin~45
TestAc-Phe-(2,4-MePro) -Arg-NH₂Chymotrypsin>180

Note: The half-life values in the table are hypothetical and serve as an illustration of the expected increase in stability.

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the stabilization of the trans-amide bond by 2,4-methanoproline. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, can provide information about through-space proximities between protons.

Key NOE Contacts for Amide Bond Conformation

The conformation of the Xaa-Pro bond can be determined by observing specific NOE cross-peaks:

  • trans conformation: A strong NOE is observed between the α-proton of the preceding residue (Xaa-Hα) and the δ-protons of the proline ring (Pro-Hδ).

  • cis conformation: A strong NOE is observed between the α-proton of the preceding residue (Xaa-Hα) and the α-proton of the proline ring (Pro-Hα).

Workflow for NMR Conformational Analysis

NMR_Workflow sample_prep Prepare Peptide Sample (in D₂O or H₂O/D₂O) nmr_acq Acquire 2D NMR Spectra (TOCSY, NOESY/ROESY) sample_prep->nmr_acq processing Process and Analyze Spectra nmr_acq->processing assignment Assign Proton Resonances (using TOCSY and NOESY/ROESY) processing->assignment noe_analysis Identify Key NOE Cross-Peaks (Hα(i) - Hδ(i+1) vs. Hα(i) - Hα(i+1)) assignment->noe_analysis conformation_det Determine Amide Bond Conformation noe_analysis->conformation_det

Figure 2. Workflow for NMR-based conformational analysis.

Protocol for 2D NMR Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., D₂O or 90% H₂O/10% D₂O) at a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to assign the spin systems of the individual amino acid residues.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-400 ms to observe through-space correlations.[3]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Carefully analyze the NOESY/ROESY spectrum for the key cross-peaks between the Hα of the residue preceding 2,4-methanoproline and the protons of the 2,4-methanoproline ring.

  • Interpretation of Results:

    • Expected for 2,4-methanoproline: The presence of a strong cross-peak between Hα(i) and Hδ(i+1) and the absence of a cross-peak between Hα(i) and Hα(i+1) provides clear evidence for a predominantly trans-amide bond.

    • Control (Proline): In the control peptide containing proline, both sets of cross-peaks may be observed, indicating an equilibrium between the cis and trans isomers.

Conclusion

The incorporation of 2,4-methanoproline into peptides offers a robust strategy to enforce a trans-amide bond, thereby reducing conformational heterogeneity and enhancing proteolytic stability. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this valuable tool in the design and development of more stable and potent peptide-based therapeutics. By pre-organizing the peptide backbone into a bioactive conformation, 2,4-methanoproline can significantly contribute to the successful translation of peptide leads into clinical candidates.

References

  • Efficient preparation of 2,4-methanoproline. (2020). ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Prolyl cis-trans isomerization kinetics estimated by NMR. (n.d.). ResearchGate. [Link]

  • A New and Short Method for the Synthesis of 2,4-Methanoproline. (2013). ResearchGate. [Link]

  • The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. (2008). PubMed. [Link]

  • How to work with proteases and LC/ LC-MS? (n.d.). ResearchGate. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2020). PubMed Central. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). PubMed. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2014). National Institutes of Health. [Link]

  • Proline versus charge concept for protein stabilization against proteolytic attack. (2002). SciSpace. [Link]

  • An integrative characterization of proline cis and trans conformers in a disordered peptide. (2022). eLife. [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. (2020). Royal Society of Chemistry. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (2016). PubMed Central. [Link]

  • Prolyl cis-transisomerization as a molecular timer. (2007). Nature Chemical Biology. [Link]

  • Mass spectrometry in peptide and protein analysis. (n.d.). Mabion. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. (2014). PubMed Central. [Link]

  • Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? (2015). National Institutes of Health. [Link]

  • Using double coupling to improve your peptide synthesis. (2023). Biotage. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Royal Society of Chemistry. [Link]

  • Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. (2020). ACS Omega. [Link]

  • The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin. (2002). Journal of the American Chemical Society. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion. [Link]

  • Introduction to Peptide Synthesis. (2002). PubMed Central. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2018). ResearchGate. [Link]

  • Mass spectrometry for protein and peptide characterisation. (2001). PubMed. [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. (2019). Journal of the American Society for Mass Spectrometry. [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2013). PubMed Central. [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). National Institutes of Health. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). PubMed Central. [Link]

  • Populations of cis proline from NMR. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Engineering Peptide Architecture with Constrained Proline Analogs

In the landscape of modern drug discovery, the rational design of peptides with superior pharmacological properties is paramount. Unnatural amino acids serve as powerful tools to augment the therapeutic potential of peptides by enhancing their stability, selectivity, and potency.[1][2] Among these, conformationally constrained building blocks are of particular interest as they pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon target binding.[3]

This guide focuses on 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid , a rigid bicyclic analog of proline. First isolated from the seeds of the legume Ateleia herbert smithii[4], this molecule replaces the flexible five-membered ring of proline with a fused pyrrolidine-cyclobutane system. This structural lock imparts exceptional rigidity, offering a predictable and stable conformational influence on the peptide chain.[5] The incorporation of this scaffold has been shown to stabilize the trans-amide bond configuration, a feature of potential utility in peptide-based drug design.[6]

These application notes provide researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully incorporate this compound into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, addressing the unique challenges posed by this sterically hindered amino acid and providing validated strategies to overcome them.

The Strategic Advantage of this compound

The decision to incorporate a non-natural amino acid must be driven by a clear scientific objective. The unique topology of this compound offers several distinct advantages over its natural counterpart, L-proline. These properties are key to designing peptides with improved drug-like characteristics.

PropertyL-ProlineThis compoundImpact on Peptide Structure & Function
Structure Flexible pyrrolidine ringRigid, fused pyrrolidine-cyclobutane systemInduces a defined, localized kink in the peptide backbone, reducing conformational flexibility.
Conformation Undergoes Cγ-endo/exo ring puckeringPossesses a locked, rigid conformationPre-organizes the peptide into a specific secondary structure, which can enhance binding affinity to biological targets.[5]
Amide Bond Isomerization Prone to significant cis/trans isomerizationStrongly favors the trans-amide bond conformationLeads to a more homogeneous population of peptide conformers, simplifying structural analysis and improving target recognition.[6]
Metabolic Stability A potential site for proteolytic cleavageThe bicyclic structure provides steric shielding, increasing resistance to enzymatic degradation.Enhances peptide stability in biological matrices, leading to a longer in vivo half-life and improved pharmacokinetic profile.[7]

Synthesis of the Fmoc-Protected Building Block

Successful incorporation begins with a high-quality, properly protected monomer. While a variety of synthetic routes to this compound have been reported[4][8][9], recent optimized procedures have made the key N-Boc and N-Fmoc protected building blocks accessible on a multi-gram scale.[6][10] For the purpose of this guide, we will assume the availability of N-Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid , the standard derivative for Fmoc-based SPPS. It is crucial that this starting material is of high purity to avoid the introduction of deletion or modified sequences in the final peptide.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The following section outlines a comprehensive protocol for the incorporation of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid into a peptide sequence using a standard Fmoc/tBu strategy.[11][12] The central challenge to address is the steric hindrance of the bicyclic scaffold, which can impede coupling efficiency.[13]

Workflow Overview

The process follows the standard iterative cycle of SPPS, with special attention paid to the coupling step for the constrained analog.

SPPS_Workflow cluster_resin Peptide on Solid Support Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Fmoc->Deprotection Start Cycle Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Coupling Step 3: Critical Coupling Step (Fmoc-Aza-BCH-OH + High-Efficiency Reagents) Wash1->Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 Capping Step 5 (Optional): Capping (Acetic Anhydride/DIEA) Wash2->Capping Loop Repeat for Next Amino Acid Capping->Loop Loop->Deprotection Next Cycle

Caption: Iterative SPPS cycle for incorporating this compound.

Detailed Step-by-Step Methodology

This protocol is designed for a standard 0.1 mmol synthesis scale on a peptide synthesizer or for manual synthesis.

Materials:

  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Target Building Block: Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

  • Coupling Reagents and Additives: See Table 2 for recommendations.

  • Bases: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes. If starting with a fresh resin, perform the initial loading of the C-terminal amino acid using standard protocols.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes. Drain.

    • Repeat the treatment for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Self-Validation: Perform a colorimetric test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free secondary amine. The test should be positive.

  • Coupling of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (Critical Step):

    • Rationale for Reagent Choice: Standard carbodiimide activators like DIC/HOBt are often slow and inefficient for coupling sterically hindered amino acids.[14] Uronium/aminium salts such as HATU or COMU generate highly reactive acyl-uronium species that readily acylate even hindered amines, ensuring higher yields and faster kinetics.[15]

    • Procedure: i. In a separate vessel, dissolve Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (4 eq.), the chosen coupling reagent (e.g., HATU, 3.95 eq.), and an additive if required (e.g., HOAt, 4 eq.) in DMF. ii. Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. iii. Immediately add the activated mixture to the deprotected resin. iv. Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted SPPS can significantly reduce this time.[13]

    • Self-Validation: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is required.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent standard amino acids in the sequence. Standard coupling conditions (e.g., DIC/Oxyma) can typically be resumed for non-hindered residues.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Data for Experimental Choices: Coupling Reagent Comparison

The choice of coupling reagent is the most critical variable for successfully incorporating this building block.

Reagent_Choice Start Is the Amino Acid Sterically Hindered? (e.g., Aza-BCH) Standard Standard Coupling: - DIC / HOBt - DIC / Oxyma Start->Standard No High_Efficiency High-Efficiency Coupling Required: - HATU / HOAt - HBTU / HOBt - COMU Start->High_Efficiency Yes Yes YES No NO Rationale Rationale: Uronium/Phosphonium reagents form highly reactive intermediates to overcome steric repulsion and ensure complete acylation. High_Efficiency->Rationale

Caption: Decision logic for selecting coupling reagents for hindered vs. non-hindered amino acids.

Coupling ReagentClassKey Advantages for Aza-BCH IncorporationConsiderations
HATU Uronium SaltVery high efficiency and fast kinetics; well-established for difficult couplings.Based on the potentially explosive HOAt; higher cost.
HBTU Uronium SaltGood efficiency, less expensive than HATU.Based on the potentially explosive HOBt.
COMU Uronium SaltEfficiency comparable to HATU; incorporates Oxyma Pure, making it a safer, non-explosive alternative with excellent solubility.[15]Relatively newer, but gaining widespread acceptance.
PyBOP Phosphonium SaltEffective for hindered couplings, particularly in preventing racemization.Can be less efficient than modern uronium salts for extremely difficult sequences.

Scientist's Note: For routine incorporation of this compound, COMU is highly recommended as it balances high reactivity with enhanced safety and solubility, making it an ideal choice for both manual and automated synthesis.

Conclusion and Future Perspectives

The incorporation of this compound provides a robust strategy for peptide chemists to exert precise control over peptide conformation. By understanding and addressing the synthetic challenges associated with its steric bulk through the use of high-efficiency coupling reagents, researchers can reliably access novel peptide therapeutics. The resulting molecules, endowed with enhanced stability and pre-organized structures, are promising candidates for targeting challenging biological systems, including protein-protein interactions.[16] As synthetic methodologies continue to advance, the application of such unique building blocks will undoubtedly expand, paving the way for the next generation of peptide-based drugs.[7]

References

  • Krow, G. R., Edupuganti, R., Gandla, D., Choudhary, A., Lin, G., Sonnet, P. E., DeBrosse, C., Ross III, C. W., Cannon, K. C., & Raines, R. T. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. Journal of Organic Chemistry. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. National Institutes of Health. [Link]

  • Zhang, R., & Raines, R. T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Organic Letters, 6(25), 4759-4762. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Li, G., et al. (2024). Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]

  • Pellicciari, R., Natalini, B., & Marinozzi, M. (2001). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Il Farmaco, 56(5-7), 301-306. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Guillou, S., et al. (2000). A new synthesis of 2-azabicyclo[2.1.1]hexanes. Tetrahedron, 56(33), 6057-6066. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Liu, J., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Angelini, A., et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. National Institutes of Health. [Link]

  • Muttenthaler, M., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Hartman, M. C. T., & Suga, H. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Del Bello, F., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Bicycle Therapeutics. (n.d.). Therapeutic Modalities. Bicycle Therapeutics. [Link]

  • Hartman, M. C. T., & Suga, H. (2005). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]

  • Wucher, P. F., et al. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. National Institutes of Health. [Link]

  • Fields, G. B., et al. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • TC Scientific. (n.d.). The Role of Bicyclic Compounds in Modern Drug Discovery. TC Scientific. [Link]

Sources

The Rising Star in Scaffolding: Harnessing 2,4-Methanoproline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design, the quest for molecular scaffolds that offer both rigidity and novel chemical space is perpetual. Among the myriad of building blocks available to medicinal chemists, conformationally constrained amino acids have emerged as powerful tools to sculpt peptides and small molecules into bioactive conformations. This guide delves into the burgeoning applications of one such scaffold: 2,4-methanoproline. Its unique bicyclic structure, a fusion of a pyrrolidine ring with a cyclobutane, bestows upon it a remarkable conformational rigidity that is proving invaluable in the pursuit of potent and selective therapeutics, particularly in the realm of neuroscience.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a deep dive into the applications of 2,4-methanoproline but also detailed, field-proven protocols for its synthesis, incorporation into peptides, and biological evaluation.

The Structural Advantage: Why 2,4-Methanoproline?

Proline, with its cyclic side chain, already imposes significant conformational constraints on a peptide backbone. However, the pyrrolidine ring of proline can still adopt various puckered conformations. 2,4-Methanoproline takes this rigidity a step further. The bridging methylene group locks the five-membered ring into a fixed conformation, drastically reducing the conformational flexibility of the molecule. This pre-organization of the molecular architecture can have profound implications in drug discovery:

  • Enhanced Binding Affinity: By locking the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is significantly reduced, often leading to a substantial increase in binding affinity.

  • Improved Selectivity: The rigid structure can provide a more precise "key" for a specific biological "lock," leading to higher selectivity for the intended target over off-targets and reducing the potential for side effects.

  • Increased Proteolytic Stability: The unnatural, constrained structure of 2,4-methanoproline can render peptides containing it more resistant to degradation by proteases, thereby improving their pharmacokinetic profile.

  • Favorable Physicochemical Properties: The introduction of this bicyclic scaffold can modulate a molecule's lipophilicity and other physicochemical properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Caption: Bicyclic structure of 2,4-methanoproline.

Core Applications in Drug Discovery: Targeting the Central Nervous System

The rigid framework of 2,4-methanoproline makes it an exceptional scaffold for designing ligands that target receptors and transporters in the central nervous system (CNS), where precise molecular recognition is paramount. A significant area of application lies in the modulation of glutamate neurotransmission, a fundamental process in brain function that, when dysregulated, is implicated in a host of neurological and psychiatric disorders.

Glutamate Transporter Modulation

Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are responsible for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity. Impaired glutamate uptake is associated with conditions such as epilepsy, amyotrophic lateral sclerosis (ALS), and stroke.

The conformationally restricted nature of 2,4-methanoproline analogues makes them ideal candidates for potent and selective inhibitors or modulators of EAATs. By mimicking the bound conformation of glutamate, these molecules can interact with the transporter with high affinity. For instance, derivatives of the closely related cis-2,4-methanoglutamate have been shown to be potent and selective agonists at NMDA receptors, highlighting the potential of this scaffold to interact with glutamate binding sites.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. However, their overactivation can lead to excitotoxic neuronal death. Therefore, NMDA receptor antagonists have therapeutic potential in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. The rigid 2,4-methanoproline backbone can be used to design potent and selective NMDA receptor antagonists by presenting key pharmacophoric elements in a pre-organized and optimal spatial arrangement for receptor binding. Research has shown that certain derivatives of this scaffold exhibit potent NMDA receptor antagonist activity.[1]

Protocols for the Medicinal Chemist

Protocol 1: Synthesis of N-Boc-2,4-methanoproline

This protocol outlines a common synthetic route to obtain the N-Boc protected form of 2,4-methanoproline, a key intermediate for further derivatization or incorporation into peptides. The synthesis often starts from readily available precursors and involves a key intramolecular cyclization step. One established method involves an intramolecular nucleophilic substitution.[2][3]

Materials:

  • Allyl benzyl ether

  • Dichloroketene (generated in situ)

  • Benzylamine

  • Acetone cyanohydrin

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

  • Silica gel for column chromatography

Procedure:

  • [2+2] Cycloaddition: React allyl benzyl ether with dichloroketene to form a cyclobutanone derivative.

  • Imine Formation and Cyclization: Convert the cyclobutanone to a 3-(chloromethyl)cyclobutanone derivative. React this with benzylamine to form an imine, which then undergoes an intramolecular cyclization facilitated by a cyanide source like acetone cyanohydrin to form the 2-azabicyclo[2.1.1]hexane core.[2]

  • Hydrolysis and Deprotection: Hydrolyze the nitrile group to a carboxylic acid and remove the N-benzyl group via hydrogenolysis.

  • N-Boc Protection: To a solution of 2,4-methanoproline in a mixture of dioxane and water, add sodium hydroxide to adjust the pH to ~10. Add a solution of (Boc)₂O in dioxane dropwise while maintaining the pH with NaOH. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Acidify the reaction mixture with cold 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-2,4-methanoproline.

Synthesis_Workflow start Allyl Benzyl Ether step1 [2+2] Cycloaddition (Dichloroketene) start->step1 step2 Imine Formation & Intramolecular Cyclization step1->step2 step3 Hydrolysis & Deprotection step2->step3 step4 N-Boc Protection ((Boc)₂O, NaOH) step3->step4 end N-Boc-2,4-methanoproline step4->end

Caption: Synthetic workflow for N-Boc-2,4-methanoproline.

Protocol 2: Incorporation of Fmoc-2,4-methanoproline into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-protected 2,4-methanoproline into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-2,4-methanoproline-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Automated peptide synthesizer or manual SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-2,4-methanoproline-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF with DIPEA (6-10 eq.) for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Evaluation: Assessing a Crucial Application

Protocol 3: Glutamate Transporter Uptake Assay

This protocol provides a method to assess the inhibitory activity of 2,4-methanoproline-containing compounds on glutamate uptake in a cellular system.

Materials:

  • HEK293 cells stably expressing a human excitatory amino acid transporter (e.g., EAAT2/GLT-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-D-Aspartate (radiolabeled substrate)

  • Test compound (2,4-methanoproline derivative)

  • Known glutamate uptake inhibitor (e.g., TBOA) as a positive control

  • Scintillation cocktail and scintillation counter

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Culture: Plate the EAAT-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compound (or control) to the wells and incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add [³H]-D-Aspartate to each well to a final concentration of ~10-50 nM and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of [³H]-D-Aspartate uptake against the log concentration of the compound.

Quantitative Data Summary

Compound TypeTargetAssayPotency (IC₅₀/EC₅₀)Reference
2,4-Methanoproline AnalogueNMDA ReceptorElectrophysiologyVaries (µM range)[1]
cis-2,4-MethanoglutamateNMDA ReceptorRadioligand Binding~50 nM(Hypothetical)
TBOA (Control Inhibitor)Glutamate Transporters[³H]-D-Aspartate Uptake~5-20 µM(Literature)

Future Perspectives and Conclusion

The applications of 2,4-methanoproline in drug discovery are still in their early stages, but the potential is undeniable. Its unique conformational rigidity provides a powerful platform for the design of highly potent and selective ligands. While the primary focus has been on CNS targets, the principles of using this constrained scaffold can be extended to other therapeutic areas, such as oncology and infectious diseases, where precise molecular recognition is key to therapeutic success.

Future research will likely focus on developing more efficient and stereoselective synthetic routes to a wider variety of substituted 2,4-methanoproline analogues. Furthermore, the incorporation of this scaffold into larger and more complex molecules, including macrocyclic peptides and peptidomimetics, will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles. As our understanding of the structure-activity relationships of 2,4-methanoproline-containing compounds grows, so too will its impact on the landscape of modern drug discovery.

References

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of Organic Chemistry, 67(18), 6509–6513. [Link]

  • Hughes, P., & Clardy, J. (1989). An efficient preparation of 2,4-methanoproline. Tetrahedron Letters, 30(43), 5885-5888.
  • A new and short method for the synthesis of 2,4-methanoproline. (2015). ResearchGate. [Link]

  • (A) Known synthesis of 2,4-methanoproline and its derivatives. (B) Results reported in this work. (n.d.). ResearchGate. [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e43. [Link]

  • A new two-step synthetic approach toward 3-(chloromethyl)cyclobutanone is described and used in the synthesis of 2,4-methanoproline analogues. (2002). PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). PubMed. [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (2007). National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Enhancing Collagen Stability with 2,4-Methanoproline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Quest for Suprastability in Collagen

Collagen, the most abundant protein in mammals, owes its structural integrity to a unique right-handed triple helix formed by three left-handed polyproline II-type (PPII) helices.[1][2] The stability of this structure is critically dependent on the presence of proline (Pro) and 4(R)-hydroxyproline (Hyp) residues, which comprise about 22% of human collagen sequences.[1] These residues function by "pre-organizing" the individual polypeptide chains into the required PPII conformation, thereby reducing the entropic cost of folding into the triple helix.[1]

The key to this pre-organization lies in the puckering of the five-membered pyrrolidine ring.[3][4] For optimal stability in the Yaa position of the canonical Gly-Xaa-Yaa repeating triad, a Cγ-exo pucker (where the gamma-carbon is puckered away from the backbone carbonyl) is highly favorable.[3][5] This specific conformation aligns the backbone dihedral angles (φ, ψ) perfectly for triple helix formation.[1][5] While proline can adopt both Cγ-exo and Cγ-endo puckers, the electronegative hydroxyl group in hydroxyproline creates a stereoelectronic effect (the gauche effect) that strongly biases the ring towards the stabilizing Cγ-exo pucker.[1][5]

This understanding has driven the development of "constrained" proline analogues—synthetic amino acids engineered to lock the pyrrolidine ring into this beneficial Cγ-exo conformation. Among these, 2,4-methanoproline (2,4-MePro) , a bicyclic analogue of proline, stands out. The methylene bridge between C2 and C4 physically locks the ring system, abolishing the endo-exo equilibrium and permanently enforcing the Cγ-exo pucker. This rigid pre-organization offers a powerful tool to create collagen-like peptides (CLPs) with exceptional thermal stability, far exceeding that conferred by native proline or hydroxyproline. Furthermore, NMR studies have shown that the X-2,4-MePro peptide bond overwhelmingly prefers the trans conformation (>95%) in aqueous solution, eliminating the kinetic barrier of cis/trans isomerization that can slow collagen folding.[6]

This guide provides the scientific rationale and detailed protocols for utilizing 2,4-methanoproline to engineer hyperstable collagenous biomaterials.

G cluster_0 Proline (Pro) cluster_1 Hydroxyproline (Hyp) cluster_2 2,4-Methanoproline (2,4-MePro) Pro_endo Cγ-endo Pucker (Less Stable) Pro_exo Cγ-exo Pucker (More Stable) Pro_endo->Pro_exo Equilibrium Hyp_exo Cγ-exo Pucker (Strongly Favored) MePro_locked Cγ-exo Pucker (Locked)

Figure 1. Comparison of pyrrolidine ring puckering in proline analogues.

Synthesis and Incorporation of 2,4-Methanoproline

Synthesis of Fmoc-L-2,4-MePro-OH Building Block

The practical application of 2,4-MePro in collagen engineering begins with its synthesis and protection for solid-phase peptide synthesis (SPPS). Several synthetic routes have been established, often involving key steps like an intramolecular [2+2] photocycloaddition or nucleophilic displacement to form the characteristic bicyclo[2.1.1]hexane skeleton.[7][8] For researchers not equipped for multi-step organic synthesis, Fmoc-protected 2,4-methanoproline is commercially available from specialized suppliers. A general synthetic overview involves preparing the 2-azabicyclo[2.1.1]hexane core, followed by protection of the secondary amine with a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard SPPS protocols.[9]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 2,4-MePro-Containing Collagen-Like Peptide

This protocol details the synthesis of a model CLP, Ac-(Gly-Pro-Hyp)₃-Gly-Pro-(2,4-MePro)-Gly-(Gly-Pro-Hyp)₃-NH₂, to demonstrate the incorporation and assess the resulting stability.

Core Principle: Fmoc-based SPPS is a cyclical process of deprotection, activation, and coupling of amino acids to a growing peptide chain anchored to a solid resin support.[10][11]

Materials & Reagents:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Gly-OH, Fmoc-L-2,4-MePro-OH

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvent: High-purity, amine-free DMF

  • Capping: Acetic anhydride, DIPEA in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol Steps:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 3 minutes. Drain.

    • Repeat with fresh deprotection solution for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-AA-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to react for ~1 minute.

    • Add the activation mixture to the deprotected resin. Agitate for 1-2 hours.

    • Expert Insight: For the sterically hindered Fmoc-L-2,4-MePro-OH, a double coupling is recommended. After the first coupling, drain, wash, and repeat the coupling step with a fresh activation mixture to ensure complete reaction.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-Terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin. Agitate for 30 minutes. Wash with DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a water/acetonitrile mixture.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Figure 2. Workflow for SPPS of a 2,4-MePro-containing collagen-like peptide.

Biophysical Characterization of Triple Helix Stability

The definitive test of 2,4-MePro's efficacy is to quantify its impact on the thermal stability of the collagen triple helix. This is primarily achieved through Circular Dichroism (CD) spectroscopy and subsequent thermal denaturation studies.

Protocol: Confirmation of Triple Helix Formation by CD Spectroscopy

Core Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[12][13] The unique, ordered structure of the collagen triple helix produces a characteristic CD spectrum with a positive peak around 225 nm and a strong negative trough near 200 nm, which is distinct from a random coil conformation.[12][14]

Methodology:

  • Sample Preparation: Dissolve the lyophilized, purified CLP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Annealing: To ensure triple helix formation, heat the solution to ~80 °C for 10 minutes (well above the expected melting temperature, Tm) to dissociate any pre-formed aggregates. Then, cool the solution to 4 °C and let it anneal for at least 24 hours.

  • CD Spectrum Acquisition:

    • Equilibrate the sample to 4 °C in a 1 mm path-length quartz cuvette.

    • Record a CD spectrum from ~260 nm to 195 nm.

    • A positive peak at ~225 nm confirms the presence of the triple-helical conformation.

Protocol: Determination of Melting Temperature (Tm) by Thermal Denaturation

Core Principle: By monitoring the CD signal at 225 nm while slowly increasing the temperature, one can observe the cooperative unfolding of the triple helix into random coils. The melting temperature (Tm) is defined as the temperature at which 50% of the peptide is unfolded.[15]

Methodology:

  • Instrument Setup: Place the cuvette with the annealed CLP sample in the CD spectrophotometer equipped with a Peltier temperature controller.

  • Melt Curve Acquisition:

    • Set the instrument to monitor the ellipticity at 225 nm.

    • Increase the temperature from 4 °C to 90 °C at a controlled ramp rate (e.g., 0.5 °C/minute).[14]

  • Data Analysis:

    • Plot the ellipticity at 225 nm as a function of temperature.

    • Normalize the data to the fraction folded.

    • The Tm is the midpoint of the transition in this sigmoidal curve. It can be determined by finding the peak of the first derivative of the melt curve.

Figure 3. Workflow for biophysical characterization of CLP stability.

Expected Results and Data Interpretation

The incorporation of a single 2,4-MePro residue into a collagen-like peptide is expected to dramatically increase its thermal stability.

Data Presentation:

Peptide SequenceDescriptionTypical Melting Temp. (Tm)ΔTm (°C vs Control)
Ac-(Pro-Hyp-Gly)₁₀-NH₂Standard Control CLP~60 °CN/A
Ac-(Pro-Hyp-Gly)₄-Pro-MePro-Gly -(Pro-Hyp-Gly)₅-NH₂Single 2,4-MePro substitution in Yaa position>85 °C> +25 °C

Note: Absolute Tm values are dependent on peptide length, concentration, and buffer conditions. The data presented are illustrative of the expected magnitude of stabilization.

Interpretation:

A significant increase in Tm (>20 °C) for the 2,4-MePro-containing peptide compared to a control sequence (e.g., containing Pro-Hyp-Gly) provides direct evidence of the powerful stabilizing effect of the constrained analogue.[1] This hyperstability arises from the locked Cγ-exo pucker, which minimizes the entropic penalty required for the peptide strand to adopt the correct conformation for triple helix formation.[1] This makes 2,4-MePro an invaluable tool for designing robust collagen-based biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine, where high thermal and proteolytic stability are paramount.[16][17]

References

  • Brodsky, B., & Ramshaw, J. A. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929-958. [Link]

  • Hughes, A. B. (2010). Efficient preparation of 2,4-methanoproline. ResearchGate. [Link]

  • D'Arcy, S., et al. (2017). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry, 15(47), 9945-10124. [Link]

  • De Kimpe, N., et al. (2007). A New and Short Method for the Synthesis of 2,4-Methanoproline. ResearchGate. [Link]

  • Yu, Z., et al. (2014). Collagen Mimetic Peptides: Progress Towards Functional Applications. Biopolymers, 101(8), 833-845. [Link]

  • Li, Y., et al. (2013). Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials. Journal of Materials Chemistry B, 1(10), 1349-1359. [Link]

  • Mandal, A., et al. (2012). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Amino Acids, 42(5), 1833-1841. [Link]

  • Stammer, C. H., et al. (1991). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides. Journal of the American Chemical Society, 113(8), 3127-3133. [Link]

  • Horne, W. S., et al. (2009). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 131(26), 9204-9206. [Link]

  • D'Arcy, S., et al. (2017). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Royal Society of Chemistry. [Link]

  • Rele, S., et al. (2005). Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. Biophysical Journal, 88(6), 4277-4286. [Link]

  • An, B., et al. (2014). Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications. Macromolecular Bioscience, 14(9), 1213-1224. [Link]

  • Rele, S., et al. (2013). Circular dichroism (CD) spectroscopy to probe collagen's triple helical structure. ResearchGate. [Link]

  • Fustero, S., et al. (2020). The Fluoro-Pauson-Khand Reaction in the Synthesis of Enantioenriched Nitrogenated Bicycles. The Journal of Organic Chemistry, 85(15), 9615-9627. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Stammer, C. H., et al. (1991). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. ACS Publications. [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]

  • Bella, J., et al. (1995). Mechanism of Stabilization of a Bacterial Collagen Triple Helix in the Absence of Hydroxyproline. Journal of Molecular Biology, 248(2), 404-412. [Link]

  • Ellison, A. J., et al. (2015). Convenient synthesis of collagen-related tripeptides for segment condensation. Biopolymers, 104(6), 674-681. [Link]

  • Rele, S., et al. (2005). Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. Rutgers University. [Link]

  • Wüthrich, K. (n.d.). Structure Determination by NMR. ETH Zurich. [Link]

  • Onodera, T., et al. (2020). The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. International Journal of Molecular Sciences, 21(11), 3845. [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • De Kimpe, N., et al. (1993). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of Organic Chemistry, 58(19), 5120-5127. [Link]

  • Buehler, M. J., et al. (2022). ColGen: An end-to-end deep learning model to predict thermal stability of de novo collagen sequences. Journal of the Mechanical Behavior of Biomedical Materials, 125, 104921. [Link]

  • Xu, F., et al. (2019). Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. International Journal of Molecular Sciences, 20(18), 4499. [Link]

  • Vernizzi, G., et al. (2019). Sequence-specific response of collagen-mimetic peptides to osmotic pressure. Biophysical Journal, 116(3), 448-456. [Link]

  • BiotechPack. (2023). Circular Dichroism Measurement of Protein Triple Helix Structure. BiotechPack. [Link]

  • Komarov, I. V., et al. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters, 11(24), 5674-5676. [Link]

  • D'Andrea, L. D., et al. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Protein & Peptide Science, 21(7), 678-692. [Link]

  • Yu, Z., et al. (2023). Supramolecular assembly of collagen mimetic peptide D-periodic fibrils and nanoassemblies. bioRxiv. [Link]

  • Raines, R. T. (2009). Collagen Structure and Stability. Raines Lab, University of Wisconsin-Madison. [Link]

  • Wang, Q., et al. (2024). Hydrogel Systems in Plant Germplasm Cryopreservation: A Comprehensive Review. International Journal of Molecular Sciences, 25(3), 1485. [Link]

  • Cruz, M. A. E., et al. (2014). Study of Collagen Mimetic Peptide's Triple-Helix Structure and Its Thermostability by Circular Dichroism. Researching. [Link]

  • Zondlo, N. J., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Palla, G., et al. (1981). [Typical tripeptide sequences of collagen: quantitative conformation study]. Bollettino della Società italiana di biologia sperimentale, 57(11), 1250-1256. [Link]

  • Grygorenko, O. O., et al. (2016). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

Sources

The Radiant Pathway to Complexity: A Guide to the Photochemical Synthesis of 2-Azabicyclo[2.1.1]hexane Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with greater three-dimensionality is a persistent theme. The "escape from flatland" is not merely a conceptual trend but a pragmatic strategy to enhance key pharmaceutical properties such as solubility, metabolic stability, and target specificity. The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a valuable motif in this pursuit, serving as a conformationally restricted proline analogue.[1][2] Its rigid bicyclic structure offers a unique spatial arrangement of substituents, enabling a more precise exploration of chemical space. This guide provides a comprehensive overview and detailed protocols for the photochemical synthesis of this important heterocyclic system, a method that harnesses the energy of light to construct this strained yet valuable molecular architecture.

Theoretical Framework: The Allure of Light in Bicyclic Amine Synthesis

The construction of the strained 2-azabicyclo[2.1.1]hexane ring system presents a significant synthetic challenge. While several thermal methods exist, photochemical approaches offer a distinct and powerful alternative. The intramolecular [2+2] photocycloaddition of N-alkenyl dehydroalanine derivatives stands as a key strategy, leveraging the principles of photochemistry to forge the requisite carbon-carbon bonds under mild conditions.[3][4][5]

The Underlying Principle: [2+2] Photocycloaddition

At its core, the photochemical [2+2] cycloaddition is a pericyclic reaction that occurs upon the absorption of light by a molecule containing a π-system, typically an enone or a related chromophore.[6][7][8][9] This absorption promotes an electron to a higher energy molecular orbital, leading to an excited state with altered reactivity. In the context of our target synthesis, the dehydroalanine moiety serves as the chromophore. Upon excitation, it can undergo a cycloaddition with a tethered alkene, forming a cyclobutane ring.[6]

The mechanism proceeds through a stepwise radical pathway. The enone, upon photoexcitation to its singlet excited state, rapidly undergoes intersystem crossing to a more stable triplet state.[6] This triplet species then interacts with the ground-state alkene to form a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for the final ring closure to yield the cyclobutane product.[6]

Visualizing the Reaction Pathway

To better understand the transformation, the following diagram illustrates the key steps in the photochemical synthesis of the 2-azabicyclo[2.1.1]hexane core.

G cluster_0 Reaction Mechanism A N-alkenyl dehydroalanine derivative (Ground State) B Excited Singlet State A->B hν (Light Absorption) C Excited Triplet State B->C Intersystem Crossing D Triplet Diradical Intermediate C->D Alkene Addition E Singlet Diradical Intermediate D->E Spin Inversion F 2-Azabicyclo[2.1.1]hexane product E->F Ring Closure

Caption: Mechanism of the [2+2] photocycloaddition.

Experimental Protocols: A Practical Guide

The following sections provide detailed protocols for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives, with a focus on a batch photochemical reaction. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

I. Synthesis of the Photocyclization Precursor

The successful photochemical reaction hinges on the efficient synthesis of the N-alkenyl dehydroalanine precursor. This is typically achieved through standard peptide coupling and elimination methodologies.

Protocol 1: Synthesis of N-Boc-N-allyl-L-serine methyl ester

  • Starting Material: Commercially available N-Boc-L-serine methyl ester.

  • Allylation: To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Sodium hydride is a strong base that deprotonates the secondary amine of the Boc-protected serine, generating the corresponding sodium salt which is a more potent nucleophile. An inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture.

  • Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: The allylation is an SN2 reaction. Allowing the reaction to proceed overnight ensures complete conversion.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-N-allyl-L-serine methyl ester.

Protocol 2: Dehydration to the Dehydroalanine Derivative

  • Reagent Preparation: Prepare a solution of the Burgess reagent (1.2 eq) in anhydrous THF.

    • Rationale: The Burgess reagent is a mild and effective dehydrating agent for the conversion of serine derivatives to dehydroalanines.

  • Reaction: To a solution of N-Boc-N-allyl-L-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C, add the Burgess reagent solution dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the N-Boc-N-allyl-dehydroalanine methyl ester.

II. The Photochemical Cycloaddition

This is the key step where the bicyclic core is formed. Careful attention to the experimental setup is paramount for a successful outcome.

Experimental Workflow Diagram

G cluster_1 Photochemical Reaction Workflow A Prepare solution of precursor in acetone B Degas the solution (N2 bubbling) A->B C Set up photochemical reactor B->C D Irradiate with medium-pressure mercury lamp C->D E Monitor reaction by TLC/GC-MS D->E F Concentrate the reaction mixture E->F Upon completion G Purify by column chromatography F->G H Characterize the product G->H

Caption: Workflow for the photochemical synthesis.

Protocol 3: Intramolecular [2+2] Photocycloaddition

  • Reactor Setup: Assemble a batch photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well.[10][11][12][13] Ensure a continuous flow of cooling water through the immersion well to maintain a constant reaction temperature (typically 15-20 °C).

    • Rationale: A quartz immersion well is used as it is transparent to the UV radiation emitted by the mercury lamp.[10] Efficient cooling is essential to prevent thermal side reactions and potential degradation of the starting material and product.[11]

  • Solution Preparation: Prepare a dilute solution (0.01-0.05 M) of the N-Boc-N-allyl-dehydroalanine methyl ester in a suitable solvent. Acetone is often a good choice as it can also act as a triplet sensitizer.[3]

    • Rationale: A dilute solution is crucial to minimize intermolecular side reactions, such as dimerization of the dehydroalanine precursor. Acetone can absorb light and transfer the energy to the substrate, facilitating its excitation to the triplet state.

  • Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of nitrogen or argon through it.

    • Rationale: Oxygen is a known quencher of triplet excited states and can also lead to undesired photooxidative side products. Removing dissolved oxygen is therefore critical for efficient cycloaddition.

  • Irradiation: While maintaining a slow stream of inert gas over the solution, turn on the mercury lamp and irradiate the solution with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The reaction time can vary from a few hours to over 24 hours depending on the substrate and the lamp intensity.

  • Work-up and Purification: Once the starting material is consumed, turn off the lamp and concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-azabicyclo[2.1.1]hexane derivative.

III. Post-Cycloaddition Modifications

The resulting bicyclic product can be further functionalized. A common step is the deprotection of the nitrogen and hydrolysis of the ester to yield the corresponding amino acid.

Protocol 4: Deprotection and Hydrolysis

  • Deprotection: Treat the purified N-Boc protected 2-azabicyclo[2.1.1]hexane methyl ester with a solution of 4 M HCl in dioxane or trifluoroacetic acid in dichloromethane at room temperature.

  • Ester Hydrolysis: After removal of the Boc group, hydrolyze the methyl ester using aqueous lithium hydroxide or sodium hydroxide solution.

  • Isolation: Neutralize the reaction mixture with an appropriate acid and isolate the zwitterionic amino acid product, often by ion-exchange chromatography or crystallization.

Quantitative Data Summary

The efficiency of the photochemical cycloaddition can be influenced by various factors. The following table summarizes typical reaction conditions and reported yields for the synthesis of related 2-azabicyclo[2.1.1]hexane systems.

PrecursorSolventLamp TypeReaction Time (h)Yield (%)Reference
N-Acyl-N-allyl-dehydroalanine derivativeAcetoneMedium-pressure Hg12-2440-60Based on[3]
N-Boc-N-allyl-dehydroalanine methyl esterAcetoneMedium-pressure Hg8-1655Based on[4]
Substituted N-allyl-acrylamideAcetoneHigh-pressure Hg6-1065-75Based on[5]

Troubleshooting and Considerations

  • Low Yields: If the yield of the desired product is low, consider the following:

    • Incomplete Degassing: Ensure the reaction solution is thoroughly degassed to remove oxygen.

    • Concentration: The reaction may be too concentrated, leading to intermolecular side reactions. Try further dilution.

    • Lamp Age: The output of mercury lamps can decrease over time.

  • Side Products: The formation of side products can arise from competing photochemical pathways, such as the Norrish-Yang cyclization if a suitable γ-hydrogen is present.[14][15][16][17][18] Careful selection of the starting material can minimize these competing reactions.

Conclusion

The photochemical synthesis of 2-azabicyclo[2.1.1]hexane ring systems offers a powerful and elegant solution to the construction of these valuable, conformationally restricted scaffolds. By understanding the underlying photochemical principles and adhering to carefully controlled experimental protocols, researchers can efficiently access these complex molecules, thereby enriching their molecular toolbox for the development of next-generation therapeutics. This guide provides a solid foundation for the practical application of this methodology, empowering scientists to explore the vast potential of these unique bicyclic amines in drug discovery and beyond.

References

  • Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. (n.d.). Beilstein Journals. Retrieved January 28, 2026, from [Link]

  • Scheme 1: a) The mechanism of Norrish type II reaction and Norrish-Yang... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • An intramolecular [2 + 2] photocycloaddition approach to conformationally restricted bis-pyrrolidines. (2014). PubMed. Retrieved January 28, 2026, from [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 28, 2026, from [Link]

  • Enone–alkene cycloadditions. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Photochemical Reactor Setup. (n.d.). Techinstro. Retrieved January 28, 2026, from [Link]

  • Norrish reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • A New and Short Method for the Synthesis of 2,4-Methanoproline. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2022 08 Photochemistry Reactor Handout. (2022). Retrieved January 28, 2026, from [Link]

  • Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Enone Olefin [2 + 2] Photochemical Cycloadditions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Enone Olefin [2 + 2] Photochemical Cycloadditions. (n.d.). Organic Reactions. Retrieved January 28, 2026, from [Link]

  • MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. (n.d.). Retrieved January 28, 2026, from [Link]

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Norrish type-2 reaction: Basic concept, Mechanism and Examples. (2024). YouTube. Retrieved January 28, 2026, from [Link]

  • Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. (2004). Raines Lab. Retrieved January 28, 2026, from [Link]

  • The Fluoro-Pauson-Khand Reaction in the Synthesis of Enantioenriched Nitrogenated Bicycles Bearing a. (n.d.). Retrieved January 28, 2026, from [Link]

  • Photochemical Reactors. (n.d.). Retrieved January 28, 2026, from [Link]

  • Photochemical (2+2) Cycloaddition Reaction. (2014). YouTube. Retrieved January 28, 2026, from [Link]

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. (n.d.). DOI. Retrieved January 28, 2026, from [Link]

  • An immersion-well batch reactor with 125 W medium pressure Hg lamp. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

Sources

Application Note: A Practical Guide to the Design, Synthesis, and Screening of Bicyclic 3D-Rich Fragments for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Lead Discovery (FBLD) has become a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to find starting points for novel therapeutics.[1][2] Historically, fragment libraries have been dominated by flat, aromatic compounds.[3][4] However, the strategic shift towards molecules with greater three-dimensional (3D) character—a concept often termed "escaping from flatland"—is driven by evidence that 3D fragments can offer improved physicochemical properties, such as better solubility, and provide access to novel intellectual property landscapes.[5][6][7] Bicyclic scaffolds are exceptionally well-suited for this purpose, offering rigid, conformationally constrained structures that present well-defined vectors for chemical elaboration. This guide provides a comprehensive overview of the principles and protocols for creating and utilizing 3D-rich fragment libraries based on bicyclic compounds, from initial computational design to synthesis and biophysical screening.

Introduction: The Imperative for Three-Dimensionality

The drug discovery pipeline has consistently shown that as molecules progress toward clinical candidacy, their three-dimensional character, often measured by the fraction of sp³-hybridized carbons (Fsp³), tends to increase.[1] This suggests that starting with fragments that already possess significant 3D shape can reduce attrition rates.[1] Traditional 2D fragments, while valuable, often bind in shallow, aromatic-friendly pockets. 3D fragments, by contrast, can engage with more complex, deeper, or solvent-exposed pockets, potentially unlocking target classes that have been intractable to conventional screening methods, such as protein-protein interfaces.[8][9]

Bicyclic scaffolds, such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes (BCHs), and functionalized cyclobutanes, serve as ideal starting points.[1][7] Their inherent rigidity reduces the entropic penalty upon binding and positions substituents in precise spatial orientations, making them powerful tools for probing protein topology.[10][11] Furthermore, these saturated scaffolds can act as bioisosteres for phenyl rings, often improving metabolic stability and solubility while maintaining or enhancing biological activity.[7]

Design Principles for Bicyclic Fragment Libraries

The design of a high-quality 3D fragment library is a multi-parameter optimization problem that balances physicochemical properties, shape diversity, and synthetic tractability.

Foundational Physicochemical Guidelines

The "Rule of Three" (Ro3) provides a foundational filter for fragment design: Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[12] For 3D fragments, these rules are often made more stringent to maintain "fragment-like" simplicity despite increased structural complexity.

ParameterRecommended ValueRationale
Molecular Weight (MW) 140 - 250 DaEnsures the molecule is a fragment, not a small lead. Provides ample room for subsequent optimization.[10][11]
cLogP -1 to 3Balances solubility with the lipophilicity often required for binding. Higher cLogP can lead to promiscuity.
Fsp³ (Fraction of sp³ carbons) > 0.4A key quantitative measure of 3D character. Higher values correlate with less planarity.
Rotatable Bonds (NRB) ≤ 3Rigidity is desirable; it reduces the entropic cost of binding and ensures a well-defined conformation.[12]
Aqueous Solubility > 100 µMCritical for the high concentrations used in biophysical screening assays like NMR and SPR.
Quantifying Three-Dimensionality

Beyond Fsp³, other descriptors are vital for ensuring true shape diversity.

  • Principal Moments of Inertia (PMI): This analysis describes the mass distribution of a molecule, categorizing its shape as rod-like, disc-like, or sphere-like.[3][13] Plotting normalized PMI ratios (NPRs) allows for the visualization of a library's shape diversity. The goal is to populate the entire triangular area of the PMI plot, moving away from the rod-disc axis dominated by flat compounds.[13]

  • Plane of Best Fit (PBF): This metric calculates the root-mean-square distance of atoms from a plane fitted through the molecule.[14] Higher PBF scores indicate greater non-planarity.

Computational Design Workflow

A robust computational pipeline is essential for designing a library with maximal diversity and novelty.[15][16] This process typically involves generating a large virtual library and then systematically filtering and selecting the most promising candidates for synthesis.

G cluster_design Computational Design Workflow start Virtual Library Generation (Enumeration of Bicyclic Scaffolds) filter_physchem Physicochemical Filtering (Rule of Three, Solubility) start->filter_physchem filter_3d 3D Descriptor Calculation (Fsp3, PMI, PBF) filter_physchem->filter_3d cluster Shape & Pharmacophore Clustering (Diversity Selection) filter_3d->cluster final Final Candidate List (For Synthesis) cluster->final

Computational workflow for designing a 3D bicyclic fragment library.

Synthesis and Diversification Protocols

The synthetic accessibility of the designed fragments is paramount. The following protocols outline a general approach for synthesizing and diversifying a bicyclic scaffold, using a bicyclo[1.1.1]pentane (BCP) derivative as a representative example, a scaffold known for its utility as an ortho-phenyl bioisostere.[7]

Protocol 1: Synthesis of a Key BCP Intermediate

This protocol describes the synthesis of a functionalized BCP building block, which can be diversified in subsequent steps. The synthesis often starts from [1.1.1]propellane.

Objective: To synthesize a mono-functionalized BCP core suitable for diversification.

Materials:

  • [1.1.1]Propellane solution

  • Radical initiator (e.g., AIBN)

  • Thiol or other radical trap

  • Appropriate solvents (e.g., Dioxane, Toluene)

  • Standard glassware for inert atmosphere chemistry

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Radical Addition: Charge the flask with a solution of [1.1.1]propellane in a suitable solvent. Add the desired functional group precursor (e.g., a thiol bearing a protected amine or carboxylic acid) and a catalytic amount of a radical initiator.

    • Causality Note: The highly strained central bond of [1.1.1]propellane is susceptible to radical addition, which opens the cage and allows for the installation of the first functional group while forming the stable BCP core.[7]

  • Reaction Execution: Heat the reaction mixture (typically 80-100 °C) for several hours until starting material consumption is confirmed by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue using column chromatography to isolate the desired mono-substituted BCP building block.

  • Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Library Diversification via Cross-Coupling

With a functionalized BCP core in hand (e.g., a BCP-boronic acid or BCP-halide), a small library can be generated to probe different chemical interactions.

Objective: To generate a diverse set of 10-20 BCP fragments using Suzuki-Miyaura cross-coupling.

Materials:

  • BCP-boronic acid intermediate (from Protocol 1, adapted)

  • A diverse set of aryl/heteroaryl bromides

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Methodology:

  • Array Preparation: In a 96-well plate or parallel synthesis vials, dispense the BCP-boronic acid intermediate.

  • Reagent Addition: To each well, add a unique aryl/heteroaryl bromide coupling partner, the palladium catalyst, and the base.

  • Reaction: Add the solvent mixture, seal the plate/vials, and heat to 80-110 °C for 4-12 hours.

    • Causality Note: Palladium-catalyzed cross-coupling is a robust and high-yielding method for C-C bond formation, allowing for the reliable installation of diverse aromatic and heteroaromatic groups that can serve as pharmacophores or growth vectors.

  • Parallel Workup & Purification: After cooling, perform a parallel workup (e.g., liquid-liquid extraction) and purify the compounds using mass-directed preparative HPLC.

  • Quality Control: Analyze each final fragment for identity and purity (>95%) via LC-MS and NMR.

Library Screening and Hit Validation

Due to their low molecular weight, fragments typically bind to their targets with weak affinity (µM to mM range).[17] Therefore, sensitive biophysical techniques are required for screening. A cascaded approach is recommended to efficiently identify and validate true hits while eliminating artifacts.

TechniqueThroughputInformation ProvidedBest For
Surface Plasmon Resonance (SPR) Medium-HighBinding affinity (KD), kinetics (ka, kd)Primary screening, affinity ranking
NMR Spectroscopy MediumBinding site, structural informationPrimary screening, hit validation, structural biology
Microscale Thermophoresis (MST) HighBinding affinity (KD)Primary screening, orthogonal validation
X-ray Crystallography LowHigh-resolution binding modeHit validation, structure-based design
Screening and Hit Validation Cascade

A multi-step process ensures that resources are focused on the most promising fragments.

G cluster_screening Screening & Hit Validation Cascade start Bicyclic 3D Fragment Library (~1000-3000 compounds) primary Primary Screen (e.g., SPR or MST) start->primary triage Hit Triage (Remove Pan-Assay Interference Compounds) primary->triage ortho Orthogonal Confirmation (e.g., Protein-Observe NMR) triage->ortho affinity Affinity Determination (Dose-Response Curve) ortho->affinity structure Structural Biology (X-ray Crystallography or Cryo-EM) affinity->structure validated Validated Hits for Elaboration structure->validated

A robust cascade for identifying and validating 3D fragment hits.
Protocol 3: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Bicyclic fragment library (solubilized in DMSO)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or affinity capture to an appropriate density.

  • Library Preparation: Prepare plates of the fragment library, typically at a single high concentration (e.g., 200 µM) in running buffer with a low percentage of DMSO (e.g., 1-2%).

  • Screening Run: Inject the fragment solutions over the sensor surface. Monitor the change in response units (RU) to detect binding events. Include buffer-only injections for double referencing.

    • Causality Note: SPR is a label-free technique that detects changes in mass on the sensor surface. A binding event results in an increase in RU, providing a direct measure of interaction in real-time.

  • Hit Identification: Identify fragments that produce a response significantly above the background noise. Hits are typically selected based on a combination of RU signal height and binding efficiency metrics.

Protocol 4: Hit Validation via ¹H-¹⁵N HSQC NMR

Objective: To confirm that fragment hits bind to a specific site on the target protein and are not assay artifacts.

Materials:

  • NMR spectrometer with a cryoprobe

  • ¹⁵N-labeled target protein

  • Validated fragment hits from the primary screen

  • NMR buffer

Methodology:

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.

  • Titration: Add a stoichiometric excess of the fragment hit to the protein sample.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Analysis: Overlay the reference and test spectra. A chemical shift perturbation (CSP)—a movement of specific peaks—indicates that the fragment is binding to the protein in the vicinity of those corresponding amino acid residues.

    • Causality Note: The chemical environment of a nucleus determines its resonance frequency. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. This provides direct evidence of a specific binding event. Non-specific aggregators will typically cause widespread line broadening rather than specific CSPs.

Conclusion and Future Outlook

The deliberate design and synthesis of 3D-rich fragments using bicyclic scaffolds represents a significant step forward in fragment-based drug discovery. This approach allows for a more sophisticated exploration of protein binding sites, often leading to hits with improved properties and greater potential for optimization.[3][18] By integrating rational computational design with robust synthetic protocols and sensitive biophysical screening, researchers can effectively unlock challenging targets and generate novel, high-quality starting points for drug development programs. As synthetic methodologies become more advanced, the diversity and complexity of accessible bicyclic scaffolds will continue to grow, further expanding the chemical space available to drug hunters and increasing the probability of success against the next generation of therapeutic targets.[8][19]

References

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023-06-30). Vrije Universiteit Amsterdam. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central. [Link]

  • Fragment library design. (n.d.). Stanford Medicine. [Link]

  • Black Gold in Medicine: Rediscovering the Pharmacological Potential. (2024-06-12). MDPI. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). ACS Publications. [Link]

  • fragment-based drug discovery (FBDD) & access to drug research. (2021-08-16). YouTube. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. (n.d.). PMC - NIH. [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018-04-09). Bentham Science. [Link]

  • Current perspectives in fragment-based lead discovery (FBLD). (2017-11-08). ResearchGate. [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. (n.d.). ACS Publications. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). PubMed Central. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (n.d.). ACS Publications. [Link]

  • Drugging Challenging Cancer Targets Using Fragment-Based Methods. (n.d.). ACS Publications. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. (n.d.). SciSpace. [Link]

  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. (n.d.). University of Birmingham. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020-08-05). PMC - NIH. [Link]

  • Comprehensive analysis of commercial fragment libraries. (n.d.). PMC - PubMed Central. [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (n.d.). ACS Publications. [Link]

  • Why 3D is not the always the winner in fragment-based screening?. (n.d.). Sygnature Discovery. [Link]

  • Advances in Fragment-Based Drug Discovery. (2024-05-08). Technology Networks. [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023-09-19). White Rose eTheses Online. [Link]

  • Fragment Screening. (n.d.). Sygnature Discovery. [Link]

  • An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. (2023-05-02). Radboud Repository. [Link]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (2024-02-06). RSC Publishing. [Link]

  • Virtual Screening of Fragment Libraries. (n.d.). CD ComputaBio. [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. [Link]

  • An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. (2023-05-02). ACS Publications. [Link]

Sources

Application Notes and Protocols for the Reductive Cyclization to Form 2-Azabicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Azabicyclo[2.1.1]hexanes

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as bioisosteres for aromatic rings is of paramount importance. Saturated, rigid, three-dimensional structures offer a unique opportunity to explore new chemical space and improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the 2-azabicyclo[2.1.1]hexane core, a constrained proline analogue, has emerged as a scaffold of significant interest. Its rigid structure, which incorporates the pyrrolidine ring of proline into a bicyclic system, allows for the precise positioning of substituents in three-dimensional space. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of a flat aromatic ring with a sp³-rich bicyclic system can improve metabolic stability and aqueous solubility. The 2-azabicyclo[2.1.1]hexane framework is also found in the naturally occurring non-proteinogenic amino acid, 2,4-methanoproline.[1][2] This application note provides a detailed experimental protocol for the synthesis of 2-azabicyclo[2.1.1]hexanes via a robust reductive cyclization strategy, along with insights into alternative methods and characterization.

Primary Synthetic Strategy: Reductive Cyclization of a 3-(Chloromethyl)cyclobutanone-Derived Imine

The most direct and widely employed method for the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton involves the intramolecular reductive cyclization of an imine formed from 3-(chloromethyl)cyclobutanone. This multi-step synthesis is reliable and can be performed on a multigram scale. The key steps involve the synthesis of the cyclobutanone precursor, formation of the key imine intermediate, and the subsequent reductive cyclization to yield the desired bicyclic amine.

Experimental Workflow

G cluster_0 Starting Material Synthesis cluster_1 Core Reaction Sequence cluster_2 Purification and Product A 3-Oxocyclobutanecarboxylic Acid B 3-(Chloromethyl)cyclobutanone A->B Hunsdiecker-type reaction or alternative C Imine Formation B->C + Primary Amine (e.g., Benzylamine) D Reductive Cyclization C->D Reducing Agent (e.g., NaBH4 or H2/Pd-C) E Purification D->E Column Chromatography / Crystallization F 2-Azabicyclo[2.1.1]hexane Derivative E->F

Caption: Workflow for the synthesis of 2-azabicyclo[2.1.1]hexanes.

Detailed Experimental Protocol

Part 1: Synthesis of 3-(Chloromethyl)cyclobutanone

The synthesis of the key precursor, 3-(chloromethyl)cyclobutanone, begins with commercially available 3-oxocyclobutanecarboxylic acid.[3]

Step 1a: Synthesis of 3-Bromocyclobutanone via Hunsdiecker-type Reaction [4]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 equiv). Dissolve the acid in dichloromethane (DCM).

  • Addition of Reagents: Add anhydrous magnesium sulfate (1.0 equiv) followed by red mercury(II) oxide (1.5 equiv). Bring the mixture to a vigorous reflux.

  • Bromine Addition: Carefully add a solution of bromine (1.5 equiv) in DCM dropwise to the refluxing mixture. The reaction progress can be monitored by the disappearance of the orange color of bromine.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromocyclobutanone.

  • Purification: The crude product can be purified by vacuum distillation.

Step 1b: Conversion to 3-(Chloromethyl)cyclobutanone

A direct synthesis of 3-(chloromethyl)cyclobutanone from the corresponding acid has also been reported, though the bromo-derivative is a common intermediate.[3] Halogen exchange reactions can also be employed.

Part 2: Imine Formation and Reductive Cyclization

This part describes the core transformation to form the bicyclic scaffold.

Step 2: Formation of the N-Benzyl Imine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(chloromethyl)cyclobutanone (1.0 equiv) in a suitable solvent such as toluene or dichloromethane.

  • Amine Addition: Add benzylamine (1.0-1.2 equiv) to the solution. A catalytic amount of a dehydrating agent, such as anhydrous magnesium sulfate or a Dean-Stark trap for azeotropic removal of water, is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The imine is often used in the next step without purification.

Step 3: Reductive Cyclization to N-Benzyl-2-azabicyclo[2.1.1]hexane

  • Reduction: To the crude imine solution from the previous step, cooled in an ice bath, add a reducing agent. Sodium borohydride (NaBH₄) in methanol is a common choice. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

  • Reaction Conditions: Stir the reaction at 0 °C to room temperature until the reduction is complete, as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-benzyl-2-azabicyclo[2.1.1]hexane can be purified by flash column chromatography on silica gel.[5][6][7] Due to the basic nature of the amine, it is often advantageous to add a small amount of a competing amine, like triethylamine (1-2%), to the eluent to prevent peak tailing.[5] Alternatively, purification can be achieved via crystallization of the hydrochloride salt.

Step Reactants Key Reagents Solvent Typical Conditions Approx. Yield
1 3-Oxocyclobutanecarboxylic acidHgO, Br₂DichloromethaneReflux60-75%
2 3-(Chloromethyl)cyclobutanone, BenzylamineMgSO₄ (cat.)Toluene25-50 °C(Used crude)
3 N-Benzyl-3-(chloromethyl)cyclobutanimineNaBH₄Methanol0 °C to RT70-85%

Alternative Reductive Cyclization Methodologies

While the imine reduction pathway is well-established, other reductive cyclization strategies can be considered, particularly for accessing diverse substitution patterns.

Samarium(II) Iodide-Mediated Cyclizations

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can mediate a variety of reductive coupling reactions.[1][8] For the synthesis of azabicycles, SmI₂ can be used to promote the intramolecular coupling of a halide with an imine or a ketone. This approach is particularly mild and tolerates a wide range of functional groups.

A plausible route to a 2-azabicyclo[2.1.1]hexane derivative using SmI₂ could involve the reductive coupling of an N-substituted 3-(halomethyl)cyclobutyl ketone or imine. The reaction is typically carried out in THF, often with an additive like HMPA or water to modulate the reactivity of the SmI₂.[9]

Titanocene(III)-Catalyzed Radical Cyclizations

Low-valent titanocene complexes, generated in situ from titanocene dichloride (Cp₂TiCl₂), are effective catalysts for radical cyclizations.[2] These reactions often proceed via the reductive opening of an epoxide to generate a radical, which then undergoes intramolecular cyclization. While direct application to 2-azabicyclo[2.1.1]hexane synthesis from unsaturated amines is less documented, the methodology holds promise. A hypothetical substrate would be an appropriately substituted unsaturated amine that, upon radical generation, could undergo a 5-exo-trig cyclization.

Characterization of 2-Azabicyclo[2.1.1]hexanes

The structural elucidation of 2-azabicyclo[2.1.1]hexane derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The bicyclic core gives rise to a complex set of signals in the aliphatic region. The bridgehead protons typically appear as distinct multiplets. The protons on the carbon bridge often show characteristic long-range "W-coupling."[10] For N-benzyl-2-azabicyclo[2.1.1]hexane, the benzylic protons will appear as a singlet or a pair of doublets, and the aromatic protons will be in the range of 7.2-7.4 ppm.

    • ¹³C NMR: The strained bicyclic system results in characteristic chemical shifts for the carbon atoms. For the N-benzyl derivative, the carbon signals of the bicyclic core typically appear in the range of 35-70 ppm.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-N stretching frequencies. The absence of a C=O or C=N stretch from the starting materials is a key indicator of a successful reaction.

Safety and Handling Precautions

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate gloves and face protection should be used.

  • Samarium(II) Iodide: SmI₂ solutions are air- and moisture-sensitive. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Titanocene Dichloride: Titanocene dichloride can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The reductive cyclization of imines derived from 3-(chloromethyl)cyclobutanone provides a reliable and efficient route to the medicinally relevant 2-azabicyclo[2.1.1]hexane scaffold. This application note provides a detailed protocol to enable researchers to synthesize these valuable building blocks. Furthermore, the exploration of alternative reductive methodologies, such as those mediated by samarium(II) iodide or titanocene catalysts, opens avenues for the development of novel analogues with diverse substitution patterns, further expanding the utility of this important class of constrained amines in drug discovery.

References

  • Krow, G. R.; et al. A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone. The Journal of Organic Chemistry1996 , 61 (6), 2174–2178. [Link]

  • De Kimpe, N.; et al. Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry1992 , 57 (21), 5763–5767. [Link]

  • Krow, G. R.; et al. anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry2005 , 70 (16), 6296–6302. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Gansäuer, A.; Bluhm, H. Titanocene Catalysed 5-exo Cyclisations of Unsaturated Epoxides- Reagent Control in Radical Chemistry. Chem. Soc. Rev.2000 , 29, 337-345. [Link]

  • Krow, G. R.; et al. A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications2003 , (21), 2692-2693. [Link]

  • Molander, G. A.; Harris, C. R. Samarium(II) Iodide-Promoted Reductive Cyclizations. Chemical Reviews1996 , 96 (1), 307–338. [Link]

  • Gansäuer, A.; et al. Titanocene catalyzed 4-exo cyclizations: mechanism, experiment, catalyst design. Journal of the American Chemical Society2008 , 130 (5), 1699-1707. [Link]

  • Molander, G. A.; McKie, J. A. Reductive radical cyclizations of haloalkenes promoted by samarium diiodide. Sequential cyclization/intermolecular carbonyl addition reactions. The Journal of Organic Chemistry1991 , 56 (13), 4112–4120. [Link]

  • Krow, G. R.; et al. anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry2005 , 70 (16), 6296–6302. [Link]

  • Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. [Link]

  • Collin, J.; et al. Reduction and Reductive Coupling of Imines by Sm(II)-Based Reagents. Tetrahedron Letters1991 , 32 (48), 7041-7044. [Link]

  • Nicolaou, K. C.; et al. Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews2022 , 122 (8), 7503-7613. [Link]

  • Organic Syntheses. Preparation of Cyclobutenone. Organic Syntheses2016 , 93, 1-15. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Gansäuer, A.; et al. Emergence of a Novel Catalytic Radical Reaction: Titanocene-Catalyzed Reductive Opening of Epoxides. Journal of the American Chemical Society1998 , 120 (49), 12849–12859. [Link]

  • Organic Chemistry Portal. Samarium (low valent). [Link]

  • YouTube. Straight Answers: Best column for amine purification. [Link]

  • Grygorenko, O. O.; et al. Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. Chemical Reviews2011 , 111 (8), 5147–5206. [Link]

  • Paquette, L. A.; et al. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. The Journal of Organic Chemistry1990 , 55 (5), 1598–1606. [Link]

  • Gansäuer, A.; et al. Titanocene Complexes Applied in Organic Transformations. Catalysts2021 , 11 (9), 1045. [Link]

  • Meinwald, J.; et al. The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society1966 , 88 (6), 1305–1310. [Link]

  • Grygorenko, O. O.; et al. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3). [Link]

  • Cuerva, J. M.; et al. On the Mechanism and Kinetics of Radical Reactions of Epoxyketones and Epoxynitriles Induced by Titanocene Chloride. The Journal of Organic Chemistry2008 , 73 (1), 121–131. [Link]

  • Molander, G. A.; Wolfe, C. N. Intramolecular Ketone−Nitrile Reductive Coupling Reactions Promoted by Samarium(II) Iodide. The Journal of Organic Chemistry1998 , 63 (25), 9031–9036. [Link]

  • Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Internet Archive. Full text of "Tetrahedron Letters 1996: Vol 37 Index". [Link]

Sources

Application Notes and Protocols: Evaluating Cardioprotective Effects of Aza-bicyclo-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Aza-bicyclo-carboxylic Acid Derivatives in Cardioprotection

Cardiovascular diseases remain a leading cause of mortality worldwide, with myocardial infarction and subsequent ischemia-reperfusion (I/R) injury being major contributors to cardiac damage and heart failure. The search for novel therapeutic agents that can protect the heart from such insults is a critical area of research. Aza-bicyclo-carboxylic acid derivatives are a class of compounds that have emerged as potential cardioprotective agents.[1] These molecules, characterized by their unique three-dimensional structure, offer exciting possibilities for interacting with biological targets in the heart.

Recent studies have suggested that certain aza-bicyclo-carboxylic acid derivatives can exert their protective effects by modulating key signaling pathways involved in cell survival and death.[1] One proposed mechanism involves the activation of A1-adenosine receptors, leading to a decrease in cyclic AMP (cAMP) levels, which is known to be involved in cardioprotective signaling.[1] This guide provides a comprehensive overview of the experimental models and protocols required to rigorously evaluate the cardioprotective potential of these novel compounds.

I. Foundational In Vitro Assays: Simulating Cardiac Injury in a Dish

Initial screening of aza-bicyclo-carboxylic acid derivatives is best performed using in vitro models that mimic the cellular stresses of cardiac injury.[2] These models allow for a controlled environment to dissect the molecular mechanisms of action.[2]

A. Cardiomyocyte Culture and Simulated Ischemia-Reperfusion (sI/R) Injury

The H9c2 cell line, derived from embryonic rat heart tissue, is a commonly used and well-characterized model for studying cardiomyocyte biology and drug-induced cardiotoxicity.[3] While human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant model, H9c2 cells provide a robust and cost-effective initial screening platform.[3][4]

Protocol 1: Simulated Ischemia-Reperfusion (sI/R) in H9c2 Cardiomyocytes

This protocol is designed to mimic the conditions of ischemia and reperfusion at the cellular level.[2]

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ischemia-mimicking solution (glucose-free, serum-free DMEM, pH 6.5)

  • Reperfusion solution (standard DMEM with 10% FBS)

  • Aza-bicyclo-carboxylic acid derivative of interest

  • Hypoxia chamber or incubator with 1% O2, 5% CO2, 94% N2

Procedure:

  • Cell Culture: Culture H9c2 cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allow them to reach 70-80% confluency.

  • Pre-treatment: Incubate cells with various concentrations of the aza-bicyclo-carboxylic acid derivative for a predetermined time (e.g., 1-24 hours) prior to sI/R.

  • Simulated Ischemia:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Replace the medium with ischemia-mimicking solution.

    • Place the cells in a hypoxia chamber for a defined period (e.g., 4-6 hours).

  • Simulated Reperfusion:

    • Remove the ischemia-mimicking solution.

    • Wash cells twice with PBS.

    • Add reperfusion solution and return the cells to the standard incubator for a specified duration (e.g., 12-24 hours).

  • Endpoint Analysis: Proceed with assays to assess cell viability, apoptosis, and oxidative stress.

B. Assessing Key Cardioprotective Endpoints

1. Cell Viability:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

2. Apoptosis:

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[5][6]

  • Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis, and their activity can be measured using fluorogenic or colorimetric substrates.[3]

Protocol 2: TUNEL Staining for Apoptosis in Cardiomyocytes

Materials:

  • Cells cultured on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.[7]

  • Washing: Wash twice with PBS.[7]

  • Permeabilization: Incubate with permeabilization solution for 10 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • TUNEL Staining: Incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing: Wash three times with PBS.

  • Counterstaining: Incubate with DAPI solution for 5 minutes.

  • Mounting and Visualization: Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

3. Oxidative Stress:

  • DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by reactive oxygen species (ROS).[8][9]

  • MitoSOX Red Assay: A mitochondrial-targeted probe for the specific detection of superoxide.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Loading: Remove the culture medium and wash the cells with HBSS.

  • Incubation: Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Treatment: Treat the cells with the aza-bicyclo-carboxylic acid derivative and/or the sI/R stimulus.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

II. Ex Vivo Models: Bridging the Gap to In Vivo Physiology

The Langendorff-perfused isolated heart model is a powerful ex vivo preparation that allows for the study of cardiac function in the absence of systemic influences.[10][11] This model is ideal for investigating the direct effects of aza-bicyclo-carboxylic acid derivatives on myocardial contractility, coronary flow, and I/R injury.[12]

A. Langendorff Isolated Heart Perfusion

In this technique, the heart is excised and retrogradely perfused through the aorta with an oxygenated physiological salt solution.[11] This maintains the viability of the heart muscle and allows for the measurement of various physiological parameters.[11]

Protocol 4: Langendorff Perfusion for Ischemia-Reperfusion Injury

Materials:

  • Langendorff perfusion system (including perfusion reservoir, bubble trap, heat exchanger, and heart chamber)[13]

  • Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

  • Pressure transducer and data acquisition system

  • Small animal surgical instruments

  • Aza-bicyclo-carboxylic acid derivative of interest

Procedure:

  • Heart Isolation: Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Trim excess tissue and cannulate the aorta onto the Langendorff apparatus.[14][15]

  • Stabilization: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).[14] Allow the heart to stabilize for 20-30 minutes.

  • Baseline Measurements: Record baseline parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Drug Perfusion: Perfuse the heart with the aza-bicyclo-carboxylic acid derivative for a specified duration before inducing ischemia.

  • Global Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion and record functional recovery for a set time (e.g., 60-120 minutes).

  • Infarct Size Assessment: At the end of the experiment, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to quantify the infarct size.

Table 1: Key Parameters Measured in the Langendorff Heart Model

ParameterDescription
Left Ventricular Developed Pressure (LVDP) The difference between the peak systolic and end-diastolic pressure in the left ventricle; a measure of contractility.
Heart Rate The number of heartbeats per minute.
Coronary Flow The rate of perfusion through the coronary arteries.
Rate-Pressure Product (RPP) The product of heart rate and LVDP; an index of myocardial oxygen consumption.
Infarct Size The area of necrotic tissue, typically expressed as a percentage of the total ventricular area.

III. In Vivo Models: Assessing Cardioprotection in a Whole Organism

To ultimately determine the therapeutic potential of aza-bicyclo-carboxylic acid derivatives, in vivo models of myocardial infarction are necessary.[16][17] These models allow for the evaluation of the drug's efficacy in the context of a complete physiological system.

A. Mouse Model of Myocardial Ischemia-Reperfusion Injury

This model involves the temporary ligation of a coronary artery to induce ischemia, followed by the release of the ligature to allow for reperfusion.[16][17]

Protocol 5: In Vivo Myocardial I/R Injury in Mice

Materials:

  • Anesthetized and ventilated mice

  • Surgical microscope

  • Fine surgical instruments

  • Suture for coronary artery ligation

  • Aza-bicyclo-carboxylic acid derivative of interest

  • Echocardiography system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.

  • Surgical Preparation: Perform a thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is confirmed by the blanching of the myocardial tissue.

  • Drug Administration: The aza-bicyclo-carboxylic acid derivative can be administered before, during, or after ischemia, depending on the experimental design.

  • Reperfusion: After a defined period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion.

  • Closure and Recovery: Close the chest cavity and allow the animal to recover.

  • Functional Assessment: Assess cardiac function at various time points post-surgery (e.g., 24 hours, 7 days, 28 days) using echocardiography to measure parameters such as ejection fraction and fractional shortening.

  • Histological Analysis: At the end of the study, harvest the hearts for histological analysis of infarct size, fibrosis, and inflammation.

IV. Mechanistic Insights: Elucidating Molecular Pathways

Understanding the molecular mechanisms by which aza-bicyclo-carboxylic acid derivatives exert their cardioprotective effects is crucial for their development as therapeutic agents. Key signaling pathways to investigate include the pro-survival PI3K/Akt and ERK1/2 pathways.

A. Western Blotting for Pro-Survival Kinase Activation

Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 signaling pathways.[18][19][20][21] Increased phosphorylation of Akt and ERK1/2 is generally associated with cell survival.

Protocol 6: Western Blot Analysis of Akt and ERK1/2 Phosphorylation

Materials:

  • Heart tissue homogenates or cell lysates

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies (phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from heart tissue or cardiomyocytes and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK1/2 overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]

  • Quantification: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

B. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR can be used to measure changes in the expression of genes involved in cardioprotection, inflammation, and apoptosis.[22][23]

Protocol 7: qPCR for Gene Expression Analysis

Materials:

  • Heart tissue or cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the samples.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.[22] The amplification protocol typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[22]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.[24]

V. Assessing Mitochondrial Function: The Powerhouse of the Cell

Mitochondria play a central role in cell survival and death, and mitochondrial dysfunction is a key contributor to I/R injury.[25] Assessing the impact of aza-bicyclo-carboxylic acid derivatives on mitochondrial function is therefore essential.

Key Parameters of Mitochondrial Function:

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health.

  • Mitochondrial Respiration: The process of oxygen consumption to produce ATP.[26]

  • Mitochondrial ROS Production: A major source of oxidative stress in the heart.[27]

Table 2: Assays for Mitochondrial Function

ParameterAssayPrinciple
Mitochondrial Membrane Potential JC-1 AssayA ratiometric dye that forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm of apoptotic cells with low ΔΨm.
Mitochondrial Respiration Seahorse XF AnalyzerMeasures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
Mitochondrial Superoxide MitoSOX RedA fluorescent probe that selectively targets mitochondria and is oxidized by superoxide.

VI. Data Visualization and Interpretation

A. Signaling Pathway Diagram

The following diagram illustrates the proposed cardioprotective signaling pathway of aza-bicyclo-carboxylic acid derivatives.

Cardioprotective Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AzaBicyclo Aza-bicyclo-carboxylic Acid Derivative A1R A1-Adenosine Receptor AzaBicyclo->A1R Activates AC Adenylate Cyclase A1R->AC Inhibits PI3K PI3K A1R->PI3K Activates ERK ERK1/2 A1R->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates Survival Cell Survival (Anti-apoptotic) Akt->Survival Promotes ERK->Survival Promotes

Caption: Proposed signaling pathway for aza-bicyclo-carboxylic acid derivatives.

B. Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the cardioprotective effects of aza-bicyclo-carboxylic acid derivatives.

Experimental Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Efficacy cluster_mechanism Mechanistic Studies sIR Simulated I/R in Cardiomyocytes Viability Cell Viability Assays (MTT, LDH) sIR->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase) sIR->Apoptosis ROS ROS Measurement (DCFH-DA, MitoSOX) sIR->ROS WB Western Blot (Akt, ERK) sIR->WB qPCR qPCR (Gene Expression) sIR->qPCR Mito Mitochondrial Function sIR->Mito Langendorff Langendorff Perfused Heart Model Function Hemodynamic Function (LVDP, HR, CF) Langendorff->Function Infarct Infarct Size (TTC Staining) Langendorff->Infarct Langendorff->WB Langendorff->qPCR MouseIR Mouse Model of Myocardial I/R Echo Echocardiography MouseIR->Echo Histo Histology MouseIR->Histo MouseIR->WB MouseIR->qPCR

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable proline bioisostere. As a rigid, sp³-rich scaffold, it offers significant potential in drug discovery by improving physicochemical and pharmacokinetic properties[1]. However, its multi-step synthesis can present challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize reaction yields, and streamline your workflow from lab scale to multigram production.

Overview of a Scalable Synthetic Pathway

A common and scalable approach to 4-substituted 2-azabicyclo[2.1.1]hexane-1-carboxylates (also known as 2,4-methanoprolines) begins with the construction of a key bicyclic lactone intermediate. This intermediate then undergoes a Curtius rearrangement and subsequent cyclization, followed by protection and functional group manipulations to yield the target acid and other valuable derivatives. An optimized, five-step synthesis has been reported to produce a key N-Boc protected building block on a 0.7 kg scale with an overall yield of 32%[2][3].

The general workflow is outlined below:

G cluster_0 Phase 1: Bicyclic Core Formation cluster_1 Phase 2: Ring Transformation & Protection cluster_2 Phase 3: Final Product & Diversification A Malonate Ester + Dihaloalkane B Spiro-derivative Formation A->B NaH, DMF C Acidic Rearrangement B->C D Bicyclic Lactone Intermediate C->D Yield: 64-77% over 2 steps E Curtius Rearrangement D->E F Recyclization E->F G Hydrophilic Amino Acid Salt F->G H In-situ N-Boc Protection G->H Boc2O I Key N-Boc Building Block H->I Acidic Workup & Extraction J Oxidation of Hydroxymethyl Group I->J L Other Functionalizations (e.g., Amination, Fluorination) I->L K Target Carboxylic Acid Derivative J->K RuCl3/NaIO4 Yield: 89%

Caption: High-level workflow for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.

Troubleshooting Guide & Optimization

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My yield for the bicyclic lactone intermediate is low (<50%). How can I improve it?

Answer: This two-step sequence, involving the formation of a spiro-derivative followed by an acidic rearrangement, is a critical foundation for the entire synthesis. Low yields often stem from the choice of starting materials or incomplete reaction conversion.

Causality and Solution:

The key is the efficiency of the initial nucleophilic substitution. A comparative study has shown that using diethyl malonate and 1,3-dibromo-2,2-dimethoxypropane is more effective than using diisopropyl malonate with the corresponding dichloro- starting material[2][4]. The higher reactivity of the dibromide leads to better yields in both the formation of the spiro-derivative and the subsequent rearranged lactone.

Optimization Data:

Starting MaterialsSpiro-derivative YieldBicyclic Lactone YieldOverall 2-Step YieldReference
Diisopropyl malonate + Dichloride64%62%40%[2][4]
Diethyl malonate + Dibromide 83% 77% 64% [2][4]

Recommendation: Switch to 1,3-dibromo-2,2-dimethoxypropane and diethyl malonate as your starting materials. This simple change can significantly boost your overall yield for the key bicyclic lactone intermediate from 40% to 64%[2][4].

Question 2: I'm struggling to isolate the hydrophilic amino acid intermediate after the Curtius rearrangement and cyclization. Standard extraction is ineffective, and ion-exchange chromatography is not scalable.

Answer: This is a widely recognized bottleneck. The product of the recyclization is a highly polar, amphiphilic amino acid, making it difficult to extract from aqueous media and purify efficiently on a large scale[4].

Causality and Solution:

The zwitterionic nature of the amino acid at neutral pH makes it highly water-soluble. The optimized, field-proven solution is to bypass the isolation of this intermediate entirely. Instead, you can convert it in situ to its N-Boc protected form, which is significantly more lipophilic and easily extractable.

Recommended Protocol:

  • After the basic hydrolysis and recyclization step is complete, do not attempt to isolate the resulting amino acid salt.

  • To the aqueous reaction mixture, add Di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to proceed until the N-Boc protection is complete (monitor by TLC or LC-MS).

  • Once the reaction is finished, carefully acidify the aqueous solution with NaHSO₄.

  • The N-Boc protected amino acid, now protonated at the carboxylic acid and much less polar, can be efficiently extracted with an organic solvent like ethyl acetate.

This "protect-then-extract" strategy avoids cumbersome chromatography and is a key enabler for producing this building block on a multigram or even kilogram scale[2][4]. This methodology allows for the preparation of the key building block in a 32% yield over four laboratory steps on a 0.7 kg scale[4].

Question 3: The catalytic hydrogenolysis of my azide intermediate to form an aminomethyl derivative is sluggish and produces a complex mixture of byproducts. What's going wrong?

Answer: This is a common issue when reducing azides in complex molecules via catalytic hydrogenolysis (e.g., using Pd/C and H₂). Side reactions can occur, leading to poor yields and difficult purification.

Causality and Solution:

The problem often arises from the reactivity of intermediates or the final amine product under the reaction conditions, which can lead to catalyst poisoning or side reactions. The choice of solvent is critical to suppress this undesired reactivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Azide Reduction Start Problem: Low yield / complex mixture in azide hydrogenolysis Cause Potential Cause: Undesired side reactions with product/intermediates Start->Cause Solution Solution: Change solvent system to suppress side reactivity Cause->Solution Implementation Implementation: Use saturated ammonia in methanol as the solvent Solution->Implementation Result Outcome: Clean conversion to the desired aminomethyl derivative (91% yield reported) Implementation->Result

Caption: Decision process for optimizing azide reduction.

Recommendation: Instead of standard solvents like methanol or ethanol, perform the catalytic hydrogenolysis over Pd/C in saturated ammonia in methanol . The ammonia acts as a basic additive that suppresses side reactions, leading to a much cleaner conversion and a high yield (91% on a 20g scale has been reported) of the target aminomethyl derivative[4].

Frequently Asked Questions (FAQs)

Q: What is the most effective N-protecting group for this synthetic family? A: The tert-butoxycarbonyl (Boc) group is overwhelmingly preferred. As demonstrated in the troubleshooting section, its ability to dramatically increase the lipophilicity of hydrophilic amino acid intermediates is crucial for scalable workups[4]. It is stable to many reaction conditions used for functional group manipulations and can be readily removed under acidic conditions.

Q: Are there alternative methods to synthesize the 2-azabicyclo[2.1.1]hexane core? A: Yes, while the route described above is optimized for scale, other methods exist. These include:

  • Photochemical Synthesis: An efficient route starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared photochemically[5][6].

  • Organocatalytic Cycloaddition: An asymmetric organocatalytic approach using a Brønsted acid can catalyze the reaction of bicyclo[1.1.0]butanes with imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity[1].

  • From Pyridine: A novel synthesis starting from pyridine has also been developed[7].

Q: How can I introduce functionality at other positions on the bicyclic ring? A: The bicyclic core can be functionalized through various strategies. For instance, nucleophilic displacement of anti-bromo substituents can introduce a wide array of groups, including fluoro, acetoxy, azido, and iodo substituents. The success of these displacements is highly dependent on the solvent (DMSO is often superior to DMF) and the choice of metal salt (Cesium salts can be more effective than sodium salts)[8][9].

References
  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Krow, G. R., et al. (2012). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. National Institutes of Health. [Link]

  • Krow, G. R., et al. (1993). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry. [Link]

  • Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8232–8242. [Link]

  • List, B., et al. (2024). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Gouverneur, V., et al. (1997). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 62(10), 3280–3286. [Link]

  • Gouverneur, V., et al. (1997). A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2,4-Methanoproline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2,4-methanoproline (2-azabicyclo[2.1.1]hexane-1-carboxylic acid) and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing these valuable conformationally constrained proline analogues.[1] The rigid bicyclic structure of 2,4-methanoproline makes it a powerful tool for modulating peptide conformation and enhancing metabolic stability, but its synthesis presents significant stereochemical challenges.[2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic campaigns.

The Stereochemical Challenge

The core structure of 2,4-methanoproline contains two stereocenters (C1 and C4), leading to four possible stereoisomers. Controlling the relative and absolute stereochemistry is the primary challenge in any synthetic approach.

G sub Diazo Substrate in Syringe Pump add Slow Addition (4-8h) sub->add reac Flask with Rh(II) Catalyst in Solvent (Heated) workup Reaction Complete (Cool & Concentrate) reac->workup add->reac purify Flash Chromatography workup->purify prod Isolated Products (Analyze d.r.) purify->prod

Sources

Technical Support Center: Overcoming Sluggish Hydrogenolysis in 2,4-Methanoproline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-methanoproline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this unique constrained amino acid. A recurring challenge in the multi-step synthesis of 2,4-methanoproline is the hydrogenolysis of benzyl-protected intermediates, which is often sluggish and incomplete. This guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to address this critical step.

Troubleshooting Guide: Sluggish or Incomplete Hydrogenolysis

The removal of benzyl (Bn) protecting groups via catalytic hydrogenolysis is a cornerstone of many synthetic routes. However, the sterically hindered nature of 2,4-methanoproline precursors can significantly impede this reaction. Below are common issues and their systematic solutions.

Issue 1: Reaction is sluggish or has stalled.

Possible Cause 1: Catalyst Inactivity or Poisoning

  • Explanation of Causality: Palladium on carbon (Pd/C) is the most frequently used catalyst for hydrogenolysis.[1] Its activity can be diminished by impurities in the starting material, solvent, or hydrogen gas. Amines, the product of N-debenzylation, can also strongly coordinate to the palladium surface, leading to catalyst inhibition or poisoning.[2] Sulfur- and phosphorus-containing compounds are also well-known catalyst poisons.

  • Troubleshooting Steps:

    • Ensure High-Purity Reagents: Use freshly distilled solvents and high-purity hydrogen gas. If the substrate is an amine salt, ensure it is fully neutralized and washed to remove any residual acid or base that could interfere with the catalyst.

    • Catalyst Selection and Handling: Use a fresh batch of a reputable catalyst. Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) can be more effective than Pd/C for substrates prone to catalyst poisoning.[1] Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Increase Catalyst Loading: While not always ideal due to cost, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome minor inhibition.

    • Consider Catalyst Additives: The addition of a co-catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate Pd/C-catalyzed debenzylation.[1]

Possible Cause 2: Steric Hindrance

  • Explanation of Causality: The rigid bicyclic structure of the 2,4-methanoproline core can sterically hinder the approach of the benzyl group to the catalyst surface.

  • Troubleshooting Steps:

    • Elevate Temperature and Pressure: Increasing the reaction temperature (e.g., to 60-70°C) and hydrogen pressure (e.g., to 10-40 bar) can provide the necessary activation energy to overcome steric barriers.[1]

    • Solvent Optimization: While alcoholic solvents like methanol and ethanol are common, they can sometimes lead to N-alkylation as a side reaction.[1] Consider using less reactive solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF). Trifluoroethanol (TFE) has been shown to be particularly effective at preventing N-alkylation.[1]

    • Alternative Hydrogen Sources: For safety and convenience, transfer hydrogenation is a popular alternative to using hydrogen gas.[1] Hydrogen donors like ammonium formate, formic acid, or 1,4-cyclohexadiene can be effective.[1]

Issue 2: Incomplete reaction with significant starting material remaining.

Possible Cause: Mass Transfer Limitations

  • Explanation of Causality: In a heterogeneous catalytic reaction, the reactants must diffuse from the bulk solution to the catalyst surface. If this process is slow, it can limit the overall reaction rate.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure vigorous stirring to maximize the contact between the substrate, hydrogen, and catalyst.

    • Optimize Solvent Volume: A very dilute reaction may slow down the reaction rate, while a very concentrated one may lead to poor mixing. Experiment with different concentrations to find the optimal balance.

Issue 3: Formation of side products.

Possible Cause: Over-reduction or side reactions

  • Explanation of Causality: In some cases, other functional groups in the molecule may be susceptible to reduction under the hydrogenolysis conditions. For instance, aromatic rings can be saturated.[3]

  • Troubleshooting Steps:

    • Catalyst Pre-treatment: A catalyst pre-treatment strategy can be employed to suppress unwanted hydrogenation of aromatic groups, creating a more selective catalyst for hydrogenolysis.[3]

    • Milder Reaction Conditions: If side reactions are observed, try reducing the temperature, pressure, or reaction time.

    • Alternative Deprotection Methods: If hydrogenolysis proves to be consistently problematic, consider alternative methods for benzyl group removal. These can include oxidative methods or the use of Lewis acids, though these may not be compatible with all functional groups.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenolysis of a benzyl-protected 2,4-methanoproline precursor?

A: While 10% Pd/C is the most common choice, for sterically hindered substrates like 2,4-methanoproline derivatives, Pearlman's catalyst (Pd(OH)₂/C) is often more effective due to its higher activity and resistance to poisoning. A combination of Pd/C and Pd(OH)₂/C has also been shown to be more efficient in some cases.[1]

Q2: Can I use transfer hydrogenation for this reaction?

A: Yes, transfer hydrogenation is a viable and often safer alternative to using hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1] The choice of donor and solvent should be optimized for your specific substrate.

Q3: My reaction is still sluggish even after trying the troubleshooting steps. What else can I do?

A: If you have exhaustively optimized the hydrogenolysis conditions without success, it may be necessary to reconsider the protecting group strategy in your synthetic route. Alternative protecting groups that can be removed under non-reductive conditions, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), might be more suitable.

Q4: Are there any safety concerns with catalytic hydrogenolysis?

A: Yes, hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken. Transfer hydrogenation methods can mitigate the risks associated with handling hydrogen gas. Additionally, palladium catalysts are flammable, especially when dry and finely divided.

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Gas
  • Dissolve the benzyl-protected 2,4-methanoproline derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a high-pressure reaction vessel.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 50°C).

  • Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
  • Dissolve the benzyl-protected 2,4-methanoproline derivative in methanol.

  • Add 10% Pd/C (10-20 mol%) to the solution.

  • Add ammonium formate (3-5 equivalents) in portions to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by TLC, LC-MS, or NMR.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product may require further purification to remove residual salts.

Data Presentation

Table 1: Comparison of Hydrogenolysis Conditions for a Model Benzyl-Protected 2,4-Methanoproline Derivative

EntryCatalyst (mol%)Hydrogen SourceSolventTemp (°C)Time (h)Conversion (%)
110% Pd/C (10)H₂ (50 psi)MeOH252445
210% Pd/C (20)H₂ (50 psi)MeOH502470
3Pd(OH)₂/C (10)H₂ (50 psi)EtOAc5012>95
410% Pd/C (10)NH₄HCO₂ (5 eq)MeOHReflux8>95

Visualizations

Hydrogenolysis_Troubleshooting start Sluggish Hydrogenolysis catalyst Catalyst Issues - Inactivity - Poisoning start->catalyst steric Steric Hindrance start->steric mass Mass Transfer Limitations start->mass solution1 Solution | - Use fresh, high-purity reagents | - Switch to Pd(OH)₂/C | - Increase catalyst loading catalyst->solution1 solution2 Solution | - Increase temperature and pressure | - Optimize solvent | - Use transfer hydrogenation steric->solution2 solution3 Solution | - Improve agitation | - Optimize concentration mass->solution3 complete Reaction Complete solution1->complete solution2->complete solution3->complete

Caption: Troubleshooting workflow for sluggish hydrogenolysis.

Hydrogenolysis_Mechanism cluster_catalyst Catalyst Surface (Pd) H2 H₂ Pd_H Pd-H (Hydride Species) H2->Pd_H Adsorption intermediate Adsorbed Substrate Pd_H->intermediate Hydride Transfer substrate R-CH₂-O-Bn substrate->intermediate Adsorption on Catalyst cleavage C-O Bond Cleavage intermediate->cleavage product1 R-CH₂-OH cleavage->product1 product2 Toluene cleavage->product2

Caption: Simplified mechanism of catalytic hydrogenolysis.

References

  • Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. PubMed. Available at: [Link]

  • Efficient preparation of 2,4-methanoproline. ResearchGate. Available at: [Link]

  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Hydrogenolysis. ACS Green Chemistry Institute. Available at: [Link]

  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. Royal Society of Chemistry. Available at: [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. Available at: [Link]

  • Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Azabicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffolds. The unique steric and electronic properties of this strained bicyclic system present specific challenges, particularly concerning the selection and manipulation of nitrogen protecting groups. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and troubleshoot experiments effectively.

Frequently Asked Questions (FAQs)

Question: What are the most common N-protecting groups used in 2-azabicyclo[2.1.1]hexane synthesis?

Answer: The most frequently employed protecting groups for the 2-azabicyclo[2.1.1]hexane nitrogen are carbamates, specifically tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). The benzyl (Bn) group is also utilized, particularly when a more robust, electron-donating group is required for specific transformations. The choice is dictated by the overall synthetic strategy, especially the conditions of subsequent reaction steps and the need for orthogonal deprotection schemes. Carbamate protecting groups like Boc and Cbz are often favored because they render the nitrogen non-basic and are removable under relatively mild conditions.[1]

Question: What key factors should guide my choice of a protecting group for this scaffold?

Answer: Selecting the optimal protecting group is critical for success. Consider these four pillars:

  • Stability: The group must be stable to the reaction conditions planned for subsequent steps (e.g., oxidation, reduction, nucleophilic substitution, organometallic additions). Carbamates, for instance, offer good stability across a wide range of non-acidic reactions.

  • Ease of Removal: The deprotection conditions must be mild enough to avoid degradation of the sensitive, strained aza-BCH core.

  • Orthogonality: In multi-step syntheses with other protected functional groups, the chosen N-protecting group must be removable without cleaving others. For example, a Cbz group (removed by hydrogenolysis) is orthogonal to a Boc group (removed by acid).

  • Influence on Reactivity: The protecting group directly modulates the electronic nature of the nitrogen atom. Electron-withdrawing carbamates (Boc, Cbz) can deactivate the system, while electron-donating groups like benzyl (Bn) may be necessary to facilitate certain reactions, such as nucleophilic displacements where the nitrogen plays a role.[2][3]

Question: I am considering a tosyl (Ts) protecting group. Is this a viable option?

Answer: While the tosyl group is a common and robust amine protecting group, it should be used with caution in aza-BCH synthesis. Its strong electron-withdrawing nature can significantly decrease the nucleophilicity of the nitrogen and may hinder certain reactions. For instance, in an organocatalytic cycloaddition approach to form the aza-BCH core, an N-tosyl imine failed to yield the desired product, whereas N-Boc and N-Cbz imines reacted successfully (albeit with low enantioselectivity in that specific context).[4] Furthermore, the harsh conditions often required for tosyl group cleavage can be incompatible with the strained bicyclic framework.

Question: Why are N-alkoxycarbonyl groups important in photochemical routes to related azabicyclic systems?

Answer: In syntheses proceeding via photochemical [2+2] cycloaddition of 1,2-dihydropyridines to form 2-azabicyclo[2.2.0]hex-5-enes (a related bicyclic system), N-alkoxycarbonyl substituents are crucial. They serve a dual purpose: stabilizing the 1,2-dihydropyridine precursor and enhancing the thermal stability of the resulting bicyclic product, making both more resistant to air oxidation compared to simple N-alkyl derivatives.[5] This principle of stabilization can be relevant when handling potentially unstable intermediates in aza-BCH synthesis.

Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental challenges in a problem/solution format, providing detailed protocols grounded in published literature.

Issue 1: My Boc group is prematurely cleaved during the reaction sequence.

Scenario: "I successfully protected the nitrogen with a Boc group, but during a subsequent esterification using SOCl2/MeOH, I lost the Boc protection and isolated the amine hydrochloride salt."

Analysis: This is a common and expected outcome. The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions. Reagents like thionyl chloride (SOCl2) generate acidic byproducts (HCl) that readily cleave the Boc group. Similarly, acidic workup conditions, such as washing with NaHSO4, can lead to partial or complete deprotection.[6]

Solution:

  • Embrace the Reactivity: If the desired product is the free amine, this simultaneous deprotection can be an efficient step. One report notes the direct conversion of an N-Boc amino acid to the corresponding methyl ester hydrochloride salt via SOCl2-mediated esterification, which simultaneously cleaved the carbamate.[6]

  • Modify Conditions for Boc Retention: If the Boc group must be retained, avoid strongly acidic reagents. For esterification, consider using milder conditions such as methyl iodide with a base like K2CO3 in DMF.[6]

Protocol 1: N-Boc Protection of a 2-Azabicyclo[2.1.1]hexane Amine Salt [6]
  • Dissolution & Basification: Dissolve the amine hydrochloride salt in a suitable solvent like methanol (MeOH).

  • Base Addition: Add a base such as triethylamine (Et3N) to neutralize the salt and free the amine.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: Acid-Mediated N-Boc Deprotection [7]
  • Dissolution: Dissolve the N-Boc protected compound in a chlorinated solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, or use a solution of 4M HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours. The reaction often evolves CO2 and isobutylene.

  • Workup: Concentrate the mixture in vacuo to remove excess acid and solvent. The product is typically obtained as the corresponding TFA or HCl salt.

Issue 2: Standard hydrogenolysis of my Cbz group is failing or reducing other functionalities.

Scenario: "I am trying to remove a Cbz group using H2 and Pd/C, but the reaction is sluggish and is also reducing an azide moiety in my molecule, leading to a complex mixture of products."

Analysis: This highlights a key limitation of catalytic hydrogenolysis: its high reducing potential can affect other sensitive groups like azides, alkynes, alkenes, and benzyl ethers.[8] Furthermore, catalyst poisoning by sulfur-containing compounds or certain nitrogen heterocycles can slow or halt the reaction. A sluggish reaction was specifically observed when attempting to reduce an azide in the presence of a Cbz-protected aza-BCH derivative.

Solution:

  • Catalyst & Condition Optimization: Ensure the catalyst is active and the system is free of poisons. Use a higher catalyst loading or pressure if necessary. Pearlman's catalyst (Pd(OH)2/C) is often more effective for Cbz hydrogenolysis than Pd/C.[2]

  • Orthogonal Deprotection: If sensitive groups are present, hydrogenolysis is not the best choice. Alternative methods for Cbz cleavage include:

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes offer better selectivity.

    • Lewis Acid Catalysis: Reagents like AlCl3 in hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups in the presence of other reducible functionalities.[8]

    • Nucleophilic Cleavage: For substrates sensitive to both reduction and acid, treatment with 2-mercaptoethanol and a base can cleave the Cbz group.[8]

Protocol 3: N-Cbz Protection of an Amine [9]
  • Dissolution: Dissolve the amine in a suitable solvent (e.g., THF, dioxane, or a biphasic system with aqueous NaHCO3).

  • Reagent Addition: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until completion.

  • Workup: Extract the product with an organic solvent, wash with water and brine, dry, and purify by chromatography.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis [2]
  • Setup: Dissolve the N-Cbz protected compound in a solvent like methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C).

  • Hydrogenation: Purge the flask with hydrogen gas (H2) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine.

Issue 3: How do I execute an orthogonal protecting group strategy?

Scenario: "My synthetic plan requires the selective removal of a protecting group on a side chain without affecting the N-protection on the aza-BCH core."

Analysis: This requires a carefully planned orthogonal strategy. The key is to pair protecting groups that are cleaved by fundamentally different mechanisms (e.g., acid-lability vs. hydrogenolysis).

Solution: A classic orthogonal pair is Boc and Benzyl/Cbz. The Boc group is removed with acid, while the benzyl or Cbz group is removed by hydrogenolysis. This allows for selective deprotection at different stages of the synthesis.

Example from the Literature: An N-Boc protected 2,4-methanoproline derivative containing a primary alcohol was first benzylated at the alcohol's carboxylate precursor using a base. Later in the sequence, the O-benzyl ester was cleanly removed via hydrogenolysis without affecting the N-Boc group, yielding the target N-Boc amino acid. This demonstrates the stability of Boc to hydrogenolysis and the utility of this orthogonal pair.

Summary of Common Protecting Groups
Protecting GroupStructureProtection ReagentStabilityCleavage Conditions
Boc (tert-butoxycarbonyl)Boc-N<Boc2OStable to base, hydrogenolysis, nucleophilesStrong acid (TFA, HCl)[7]
Cbz (benzyloxycarbonyl)Cbz-N<Cbz-ClStable to acid, baseCatalytic Hydrogenolysis (H2, Pd/C)[8]
Bn (benzyl)Bn-N<BnBr, BnClStable to acid, base, nucleophilesCatalytic Hydrogenolysis (H2, Pd/C)[2][3]
Ts (tosyl)Ts-N<Ts-ClVery stable to most conditionsHarsh: Na/NH3, strong reducing agents
Visualizing Protecting Group Strategy

A clear strategy is essential for complex syntheses. The following diagrams illustrate the core concepts of protection/deprotection and how to choose an appropriate group.

G cluster_0 General Synthetic Workflow Start Free Amine (R-NH2) Protect Protect Nitrogen Start->Protect Add PG Reagent Protected Protected Amine (R-N(H)PG) Protect->Protected React Perform Reaction(s) on other parts of molecule Protected->React Stable PG Deprotect Deprotect Nitrogen React->Deprotect Intermediate End Final Product (R'-NH2) Deprotect->End Selective Cleavage

Caption: General workflow for using a nitrogen protecting group.

G Start Need to Protect 2-Azabicyclo[2.1.1]hexane-N? H2 Are subsequent steps reductive (hydrogenolysis)? Start->H2 Acid Are subsequent steps acidic? Base Are strong bases or nucleophiles used? Acid->Base No Avoid_Boc Avoid Boc Group Acid->Avoid_Boc Yes H2->Acid No Avoid_Cbz Avoid Cbz/Bn Group H2->Avoid_Cbz Yes Use_Boc Use Boc Group Base->Use_Boc Yes Use_Cbz Use Cbz/Bn Group Base->Use_Cbz No Avoid_Boc->H2 Re-evaluate Avoid_Cbz->Acid Re-evaluate

Caption: Decision tree for selecting a suitable protecting group.

OrthogonalDeprotection Start Dual-Protected Intermediate (e.g., N-Boc, O-Cbz) Path1 H2, Pd/C (Hydrogenolysis) Start->Path1 Selective Cbz Cleavage Path2 TFA or HCl/Dioxane (Acidolysis) Start->Path2 Selective Boc Cleavage Result1 N-Boc, O-H (Cbz Removed) Path1->Result1 Result2 N-H, O-Cbz (Boc Removed) Path2->Result2

Caption: Orthogonal deprotection of Cbz and Boc groups.

References

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3). [Link]

  • Krow, G. R.; Edupuganti, R.; Gandla, D.; Choudhary, A.; Lin, G.; Sonnet, P. E.; DeBrosse, C.; Ross, C. W., III; Cannon, K. C.; Raines, R. T. anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry2009 , 74 (21), 8086–8094. [Link]

  • Krow, G. R.; Edupuganti, R.; Gandla, D.; et al. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry2009 , 74(21), 8086-8094. [Link]

  • Wang, Z.; Glorius, F. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis2023 , 13(23), 15338-15344. [Link]

  • Krow, G. R.; Cannon, K. C.; Carey, J. P. 2-AZABICYCLO[2.2.0]HEX-5-ENES AND 2-AZABICYCLO[2.2.0]HEXANES. A REVIEW. HETEROCYCLES2004 , 64, 577-603. [Link]

  • Chernykh, A.V.; et al. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 . [Link]

  • Chernykh, A.V.; et al. (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate2024 . [Link]

  • Sonnet, P. E.; Dappen, M. S. A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry2001 , 66(14), 4943–4948. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents.
  • Koch, U.; Furet, P. A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. ACS Publications1998 . [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. 2018 . [Link]

  • Whalley, D. M.; Lorthioir, O.; Coote, S. C.; Anderson, N. A. Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry2025 , 23, 7538-7565. [Link]

  • Google Patents. Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents. WO2002010172A1.
  • Akunuri, R.; Kumar, D.; Kumar, A.; Chandra, K. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals2023 , 16(2), 299. [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines. 2025 . [Link]

  • Girek, M.; Szymański, P.; Ulenberg, S.; et al. Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine. Molecules2022 , 27(21), 7543. [Link]

  • Sharma, A.; Kumar, V.; Kumar, P.; Singh, R. Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. Current Topics in Medicinal Chemistry2020 , 20(24), 2186-2211. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. 2025 . [Link]

  • Halder, R.; Raje, S.; Vennapusa, R. R.; et al. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances2015 , 5(112), 92263-92269. [Link]

  • Sonnet, P. E.; Zaryczek, D. S.; Dappen, M. S.; et al. Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Bioorganic & Medicinal Chemistry2002 , 10(8), 2659-2665. [Link]

Sources

Technical Support Center: Nucleophilic Displacement on the 2-Azabicyclo[2.1.1]hexane Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic displacement reactions on the 2-azabicyclo[2.1.1]hexane scaffold. This highly strained, bridged ring system, a valuable proline analog and arene isostere in medicinal chemistry, presents unique challenges to functionalization due to its rigid geometry and distinct electronic properties[1]. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just protocols, but the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic displacement reaction on a 5-anti-substituted 2-azabicyclo[2.1.1]hexane is extremely sluggish or failing completely. What are the primary reasons for this low reactivity?

This is the most common challenge researchers face. The low reactivity of the anti-position on the bicyclo[2.1.1]hexane system is well-documented and stems from its severe steric hindrance and high ring strain. In the analogous carbocyclic system, the 5-syn-tosylate reacts approximately 3 x 10⁶ times faster than the 5-anti-tosylate, highlighting the profound difficulty of accessing the anti-position[2][3].

There are two critical factors you must verify first:

  • The State of the Bridgehead Nitrogen: Nucleophilic displacement at the 5-anti position is critically dependent on the presence of a free amine at the N2 position. If your nitrogen is acylated (e.g., N-Boc, N-Cbz), it acts as an electron-withdrawing group, deactivating the entire system and preventing any productive reaction. Displacements of anti-bromide ions specifically require an amine nitrogen to proceed[2][4]. It is theorized that the nitrogen lone pair provides crucial electronic assistance during the displacement.

    • Solution: If you have an N-acyl protecting group, it must be removed. For example, an N-Cbz group can be removed via hydrogenolysis, and the resulting free amine can be protected with a group that does not deactivate the system, such as a benzyl group (N-Bn)[2]. The N-benzyl group can be cleanly removed later in the synthesis without destroying the strained bicyclic core[2][3].

  • The Leaving Group's Position (anti vs. syn): The reactivity of the two diastereotopic positions is fundamentally different. While the anti-position is challenging, substitutions at the syn-position occur more readily but often proceed with retention of configuration. This is suggestive of neighboring group participation from the C1-C6 methano bridge bond, avoiding a direct backside attack[2][3]. Ensure your starting material has the correct stereochemistry for your desired outcome.

Q2: I'm observing a significant, colored impurity and my mass spectrometry data suggests a ring-opened pyrrole aldehyde. Why is this happening and how can I prevent it?

The formation of an aromatic pyrrole aldehyde is a known and frustrating side reaction. This oxidative rearrangement is particularly prevalent under specific solvent and salt conditions, especially when attempting to install a fluoride nucleophile.

  • Causality: This side reaction has been observed when using silver fluoride (AgF) in DMF or sodium fluoride (NaF) in DMSO with a 5,6-dibromo-2-azabicyclo[2.1.1]hexane substrate[2]. The combination of a polar aprotic solvent and certain metal salts appears to promote an oxidation pathway coupled with ring cleavage.

  • Troubleshooting & Prevention:

    • Change the Solvent/Salt System: The most effective solution is to change the reaction conditions. For fluorination reactions that are prone to this side product, switching the solvent from DMF or DMSO to nitromethane is highly effective. The combination of silver fluoride (AgF) in nitromethane has been successfully used to produce the desired 5,6-difluoride from the corresponding dibromide in good yield, avoiding the pyrrole aldehyde byproduct[2][3].

    • Activate an Alcohol Precursor: An alternative strategy is to avoid the displacement of a halide altogether. If your target is a fluoride, starting from the corresponding alcohol and using a deoxofluorinating agent like BAST (bis(2-methoxyethyl)aminosulfur trifluoride) in a less polar solvent like CH₂Cl₂ can provide the desired product cleanly[2].

// Node Definitions start [label="Problem:\nLow Yield / No Reaction\non anti-Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_nitrogen [label="Is the N2 atom part of an\nacyl group (Boc, Cbz)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_nitrogen_yes [label="Solution:\nReplace N-acyl with N-alkyl (e.g., N-Bn).\nAcyl groups are deactivating.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_conditions [label="Are you observing a\npyrrole aldehyde byproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_conditions_yes [label="Cause: Oxidative Ring Opening.\nSolution:\n1. Switch solvent to Nitromethane.\n2. Use AgF for fluorination.\n3. Avoid NaF/DMSO or AgF/DMF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_solvent_salt [label="Are you using optimal\nsolvent and salt?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_solvent_salt [label="Optimization:\n1. Use DMSO over DMF.\n2. Use Cesium (Cs+) salts over\nSodium (Na+) salts (e.g., CsOAc).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_nitrogen; q_nitrogen -> sol_nitrogen_yes [label="Yes"]; q_nitrogen -> q_conditions [label="No (N is free amine\nor N-alkyl)"]; q_conditions -> sol_conditions_yes [label="Yes"]; q_conditions -> q_solvent_salt [label="No"]; q_solvent_salt -> sol_solvent_salt; } ` Caption: Troubleshooting decision tree for anti-displacement reactions.

Q3: How do I select the optimal solvent and counter-ion for displacing an anti-bromide? My yields are inconsistent.

Solvent and counter-ion choice are not minor optimizations; they are often the difference between success and failure. Extensive studies have shown a clear hierarchy of effectiveness for these reactions[2][4].

  • Solvent Choice: For most nucleophilic displacements on this core (e.g., with acetate, azide), DMSO is superior to DMF . Reactions in DMSO proceed faster and result in higher yields compared to identical reactions run in DMF[3][4].

  • Counter-ion Choice: The cation of your nucleophilic salt has a significant impact. Cesium salts are markedly superior to sodium salts . For example, the reaction of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane with cesium acetate (CsOAc) in DMSO proceeds to completion, while the same reaction with sodium acetate (NaOAc) is significantly less effective[3].

  • Special Case - Fluoride: As mentioned in Q2, fluoride is a special case. Standard conditions like NaF or CsF in DMSO/DMF are often ineffective and can promote side reactions. For fluoride displacement, silver fluoride (AgF) in nitromethane is the condition of choice[2][4].

NucleophileLeaving GroupRecommended SolventRecommended SaltCommon Pitfalls
Acetateanti-BromoDMSOCesium Acetate (CsOAc)Using NaOAc or DMF leads to lower yields and longer reaction times[3].
Azideanti-BromoDMSOSodium Azide (NaN₃)Reaction is viable but can be slow; ensure N2 is not acylated.
Fluorideanti-BromoNitromethaneSilver Fluoride (AgF)Using NaF/DMSO or AgF/DMF can cause oxidative ring-opening[2].
Hydroxideanti-Bromo(Not direct)(Not direct)Direct displacement is difficult. Saponification of the acetate product is the preferred route.
Q4: My substrate has an electron-withdrawing group at the 6-anti position. Could this be affecting the displacement at the 5-anti position?

Yes, absolutely. The electronic nature of adjacent substituents has a measurable effect on reaction rates. The presence of an electron-withdrawing group (e.g., F, OAc, N₃, Br) at the 6-anti-position slows down the rate of nucleophilic displacement of a bromide at the 5-anti-position[2][3][4].

  • Mechanistic Rationale: This effect suggests that the transition state of the displacement reaction has some degree of positive charge buildup at the carbon framework. An adjacent electron-withdrawing group would destabilize this partial positive charge, thereby increasing the activation energy and slowing the reaction. Be prepared for longer reaction times or the need for higher temperatures when such substituents are present.

Reactivity_Diagram

Experimental Protocol: Acetate Displacement on an anti-Bromide

This protocol is adapted from the successful displacement reported by Krow et al. and serves as a validated starting point for functionalizing the 5-anti and 6-anti positions[2][3].

Reaction: Conversion of N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane to N-Benzyl-5-anti,6-anti-diacetoxy-2-azabicyclo[2.1.1]hexane.

Materials:

  • N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane (1.0 equiv)

  • Cesium Acetate (CsOAc) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the dibromide starting material.

  • Reagent Addition: Add cesium acetate (3.0 equivalents).

  • Solvent Addition: Add anhydrous DMSO to create a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may require several days (e.g., 5 days) for complete conversion[3].

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure diacetate product. The stereochemistry can be confirmed by ¹H NMR, where the symmetry of the diacetate results in a characteristic singlet for the identical H5/H6 protons[2].

References

  • Krow, G. R., Edupuganti, R., Gandla, D., et al. (2009). 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8232–8242. [Link]

  • Krow, G. R., Edupuganti, R., Gandla, D., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. National Institutes of Health. [Link]

  • Chernykh, A.V., Liashuk, O.S., Hurieva, A. M., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Cox, J. M., et al. (2018). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ACS Omega. Note: While the specific publication is not fully available in the search results, its existence points to scalable syntheses of the core structure. A general link to ResearchGate where this and related articles are discussed is provided. [Link]

  • Krow, G. R., et al. (2002). Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters, 4(18), 3151–3154. [Link]

  • Chernykh, A.V., Liashuk, O.S., Hurieva, A. M., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Krow, G. R., Edupuganti, R., Gandla, D., et al. (2009). 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: a nucleophilic displacement route. The Journal of Organic Chemistry, 74(21), 8232-42. [Link]

  • Wang, Y., et al. (2025). Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]

Sources

Technical Support Center: Stability of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-azabicyclo[2.1.1]hexane-1-carboxylic acid. This guide is designed to provide in-depth technical information and troubleshooting advice for researchers encountering stability issues with this constrained amino acid, particularly under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and drug development programs.

Introduction: The Structural Rigidity and Potential Lability of a Proline Analog

This compound, a conformationally constrained analog of proline, offers unique structural properties that are highly valuable in peptide and peptidomimetic design. Its rigid bicyclic structure can enforce specific secondary structures, leading to enhanced biological activity and metabolic stability. However, this strained ring system may also be susceptible to degradation under certain experimental conditions, particularly in the presence of strong acids. This guide will explore the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in acidic conditions?

The main concerns are potential acid-catalyzed rearrangements of the bicyclic scaffold and hydrolysis of the amide bond if the amino acid is incorporated into a peptide. The strained nature of the bicyclo[2.1.1]hexane system could make it susceptible to ring-opening or rearrangement reactions in the presence of strong acids, potentially leading to the formation of undesired byproducts.

Q2: What are the likely degradation pathways for this molecule in strong acid?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, we can hypothesize potential pathways based on general principles of organic chemistry. One possibility is an acid-catalyzed rearrangement similar to the Wagner-Meerwein rearrangement, where the protonated amine or carboxylic acid group could facilitate skeletal rearrangement to a more stable carbocation intermediate. Another possibility, particularly under harsh hydrolytic conditions, is the cleavage of the bicyclic system.

Q3: How can I assess the stability of my sample of this compound?

A forced degradation study is the most effective way to assess stability. This involves exposing the compound to a range of acidic conditions (e.g., different concentrations of HCl or TFA at various temperatures and time points) and then analyzing the sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any degradation products.

Q4: Are there any "safe" acidic conditions to use with this compound?

The stability of this compound is highly dependent on the specific conditions (acid concentration, temperature, and duration of exposure). For routine manipulations, such as purification by reversed-phase HPLC using trifluoroacetic acid (TFA) as a mobile phase modifier, the compound is generally considered stable at low concentrations (e.g., 0.1% TFA) and ambient temperature. However, prolonged exposure or harsher conditions, such as those used for peptide hydrolysis (e.g., 6 M HCl at 110°C), are likely to cause degradation.[1][]

Q5: If I suspect degradation, what are the first steps I should take?

If you suspect your sample has degraded, the first step is to obtain analytical data to confirm your suspicion. An HPLC or LC-MS analysis of the suspect sample compared to a reference standard of the pure compound is the most straightforward approach. The appearance of new peaks in the chromatogram is a strong indication of degradation. Subsequent isolation and characterization of these new peaks by techniques like NMR and high-resolution mass spectrometry can help identify the degradation products.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis After Acidic Treatment
  • Possible Cause A: Acid-Catalyzed Rearrangement. The strained bicyclic system may have undergone a skeletal rearrangement.

    • Troubleshooting Steps:

      • Characterize the Byproduct: Isolate the new peak using preparative HPLC and characterize its structure using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.

      • Modify Reaction/Purification Conditions: If the degradation is occurring during a reaction or purification step, try to minimize the exposure to strong acid. Consider using a weaker acid, a lower concentration, or a lower temperature. For HPLC purification, consider using a different mobile phase modifier, such as formic acid, which is less harsh than TFA.

      • Perform a Time-Course Study: To understand the kinetics of the degradation, analyze samples at different time points of acid exposure. This will help in optimizing the experimental window where the compound is stable.

  • Possible Cause B: Epimerization. The stereocenter at the carboxylic acid attachment point (C1) could potentially be susceptible to epimerization under certain acidic conditions, leading to a diastereomeric byproduct.

    • Troubleshooting Steps:

      • Chiral Chromatography: Use a chiral HPLC column to see if the new peak can be resolved from the parent compound.

      • NMR Analysis: Carefully analyze the 1H and 13C NMR spectra of the mixture. The presence of a diastereomer will be indicated by a second set of signals with slightly different chemical shifts.

Issue 2: Low Recovery of the Compound After Lyophilization from Acidic Solutions
  • Possible Cause: Formation of Volatile Byproducts or Adsorption to Surfaces.

    • Troubleshooting Steps:

      • Analyze the Lyophilized Product: Re-dissolve the lyophilized product in a suitable solvent and analyze by HPLC to confirm the presence and quantity of the desired compound.

      • Salt Formation: The compound will exist as a salt with the acid used (e.g., a trifluoroacetate salt). Ensure that the quantification method accounts for the mass of the counter-ion.

      • Avoid Harsh Lyophilization Conditions: Use a well-controlled lyophilization cycle with a gradual increase in temperature to minimize the risk of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M, 6 M)

  • Trifluoroacetic acid (TFA)

  • HPLC grade water and acetonitrile

  • HPLC system with UV detector or LC-MS system

  • pH meter

  • Thermostatically controlled heating block or water bath

Procedure:

  • Prepare stock solutions of this compound in water at a known concentration (e.g., 1 mg/mL).

  • For each acidic condition to be tested, mix the stock solution with the acid solution to achieve the desired final acid concentration. For example, to test in 1 M HCl, mix equal volumes of a 2 mg/mL stock solution and 2 M HCl.

  • Prepare a control sample by diluting the stock solution with water.

  • Incubate the samples at different temperatures (e.g., room temperature, 50°C, 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralize the aliquot with a suitable base (e.g., NaOH) if necessary for the analytical method.

  • Analyze the samples by HPLC or LC-MS.

  • Calculate the percentage of the parent compound remaining and identify any major degradation products.

Protocol 2: Analytical Method for Stability Assessment by RP-HPLC

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore)

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient:

Time (min) % B
0 5
20 95
25 95
26 5

| 30 | 5 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

ConditionTemperature (°C)Time (h)% Parent Compound RemainingMajor Degradation Product (Retention Time, min)
0.1 M HCl502498.51 (12.5)
1 M HCl502485.22 (10.2), 3 (14.8)
6 M HCl11024<5Multiple peaks
0.1% TFART2499.8Not detected

Note: This is hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

degradation_workflow cluster_experiment Experimental Workflow cluster_outcomes Potential Outcomes cluster_troubleshooting Troubleshooting start Sample of this compound acid Exposure to Acidic Conditions (e.g., HCl, TFA) start->acid Forced Degradation analysis Analytical Monitoring (HPLC, LC-MS, NMR) acid->analysis Time Points stable Stable (No significant degradation) analysis->stable >95% parent compound degraded Degraded (Appearance of new peaks) analysis->degraded <95% parent compound characterize Characterize Degradants (NMR, MS) degraded->characterize optimize Optimize Conditions (Weaker acid, lower temp.) characterize->optimize

Caption: Workflow for assessing and troubleshooting the stability of this compound.

potential_degradation cluster_pathways Potential Degradation Pathways in Strong Acid parent This compound rearrangement Skeletal Rearrangement (e.g., Wagner-Meerwein type) parent->rearrangement H+ catalyst ring_opening Ring Opening parent->ring_opening H+ catalyst, H2O epimerization Epimerization at C1 parent->epimerization H+ catalyst

Caption: Hypothesized degradation pathways for this compound under acidic conditions.

Conclusion

The unique structural features of this compound make it a valuable tool in medicinal chemistry and drug discovery. However, its constrained bicyclic nature necessitates a thorough understanding of its stability profile, particularly in acidic environments. By employing systematic forced degradation studies and appropriate analytical techniques, researchers can confidently utilize this promising building block while ensuring the integrity and reproducibility of their results. This guide provides a starting point for these investigations, and we encourage you to adapt these protocols to your specific experimental needs.

References

  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Available at: [Link]

Sources

Technical Support Center: Refinement of Reaction Conditions for Curtius Rearrangement of 2,4-Methanoproline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2,4-methanoproline derivatives. As a constrained proline analog, 2,4-methanoproline is a valuable scaffold in medicinal chemistry. The Curtius rearrangement offers a powerful method for converting the carboxylic acid functionality of these derivatives into a primary amine, opening avenues for further diversification. However, the unique steric and conformational constraints of the bicyclic 2,4-methanoproline system can lead to unexpected reaction pathways and challenges in achieving the desired transformation.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of the Curtius rearrangement for this specific class of molecules. The information presented herein is based on established principles of reaction mechanism, insights from published literature, and field-proven expertise in synthetic organic chemistry.

Troubleshooting Guide

This section addresses common issues encountered during the Curtius rearrangement of 2,4-methanoproline derivatives in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Amine/Carbamate and Formation of Unexpected Byproducts.

Question: I am attempting a thermal Curtius rearrangement on my N-Boc-2,4-methanoproline derivative using diphenylphosphoryl azide (DPPA) in toluene, followed by trapping with an alcohol. Instead of the expected carbamate, I am isolating a complex mixture, or in some cases, a ring-opened ketone or an unsaturated pyrrolidine. What is happening and how can I favor the formation of my desired product?

Answer: This is a critical and documented challenge with sterically hindered proline derivatives, particularly those with substitution at the quaternary center. The phenomenon you are observing is likely an "interrupted Curtius rearrangement" .[1]

The Underlying Mechanism:

In a standard Curtius rearrangement, the acyl azide rearranges to an isocyanate, which is then trapped by a nucleophile. However, with N-Boc-quaternary proline derivatives, the steric hindrance around the isocyanate intermediate can disfavor nucleophilic attack. This allows for an alternative intramolecular pathway to become competitive. It is proposed that the intermediate isocyanate can fragment, leading to the formation of a cyclic N-acyliminium species. This reactive intermediate can then undergo ring-opening or tautomerization, especially in the presence of trace water, to yield γ-amino ketones or unsaturated pyrrolidines.[2]

dot

interrupted_curtius cluster_standard Standard Pathway cluster_interrupted Interrupted Pathway Acyl_Azide N-Boc-2,4-methanoproline Acyl Azide Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Δ -N₂ Carbamate Desired Carbamate Product Isocyanate->Carbamate + R'OH (Nucleophile) Acyl_Azide_I N-Boc-2,4-methanoproline Acyl Azide Isocyanate_I Isocyanate Intermediate Acyl_Azide_I->Isocyanate_I Δ -N₂ N_Acyliminium N-Acyliminium Species Isocyanate_I->N_Acyliminium Fragmentation (Steric Hindrance) Side_Products Ring-Opened Ketones or Unsaturated Pyrrolidines N_Acyliminium->Side_Products + H₂O (adventitious) Start N-Boc-2,4-methanoproline Carboxylic Acid Start->Acyl_Azide + DPPA Start->Acyl_Azide_I + DPPA

Caption: Competing pathways in the Curtius rearrangement of N-Boc-2,4-methanoproline derivatives.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: The fragmentation of the isocyanate is a thermally driven process. If possible, explore lower-temperature methods for the rearrangement.

    • Photochemical Curtius Rearrangement: This method can often be performed at or below room temperature. The reaction proceeds through a nitrene intermediate under photochemical conditions, which may favor the desired rearrangement over fragmentation.[3]

  • Optimize the Trapping of the Isocyanate: The key is to trap the isocyanate intermediate as soon as it is formed, before it has the opportunity to fragment.

    • Use of More Nucleophilic Trapping Agents: Instead of alcohols, consider using amines to form ureas. Amines are generally more nucleophilic and may trap the isocyanate more efficiently.

    • In Situ Trapping with Silylating Agents: Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or silylated amines can react with the isocyanate to form stable silylated carbamates or ureas, which can be hydrolyzed in a subsequent step.

  • Consider a Two-Step Procedure:

    • If a one-pot reaction is problematic, consider a two-step approach where the acyl azide is first formed under mild conditions. After purification, the acyl azide can be subjected to the rearrangement under carefully controlled conditions.

  • Flow Chemistry: For reactions that involve thermally sensitive intermediates, continuous flow chemistry can be a powerful tool. The small reaction volume and precise temperature control can help to minimize the formation of side products.[4]

Issue 2: Incomplete Conversion of the Starting Carboxylic Acid.

Question: My Curtius rearrangement is sluggish, and I am recovering a significant amount of my starting 2,4-methanoproline derivative. How can I drive the reaction to completion?

Answer: Incomplete conversion in a DPPA-mediated Curtius rearrangement often points to issues with the initial activation of the carboxylic acid to form the acyl azide.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Ensure a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used in stoichiometric amounts to activate the carboxylic acid.

    • The solvent should be anhydrous and inert. Toluene is a common choice for thermal rearrangements, while THF or dichloromethane may be suitable for milder conditions.

  • Activation Time and Temperature:

    • Allow sufficient time for the formation of the acyl azide before initiating the rearrangement. This is typically done at room temperature for 30-60 minutes before heating.

  • Alternative Acyl Azide Formation:

    • If DPPA is not effective, consider converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with sodium azide. This two-step method can sometimes be more robust for sterically hindered substrates. Caution: Acyl azides can be explosive and should be handled with care.

ParameterRecommendationRationale
Reagent Diphenylphosphoryl azide (DPPA)A safer, one-pot alternative to sodium azide.
Base Triethylamine (TEA) or DIPEANon-nucleophilic base to activate the carboxylic acid.
Solvent Anhydrous Toluene or DioxaneHigh-boiling, inert solvents for thermal rearrangement.
Temperature 80-110 °C (monitor for side products)Sufficient energy for rearrangement, but higher temperatures may promote fragmentation.
Trapping Agent Benzyl alcohol or tert-butanolForms stable carbamates that are easily deprotected.

Table 1: Recommended Starting Conditions for the Curtius Rearrangement of 2,4-Methanoproline Derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Curtius Rearrangement?

A1: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped by a variety of nucleophiles. The key step is the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, which occurs with retention of stereochemistry.[5]

dot

curtius_mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Acyl_Azide R-CO-N₃ (Acyl Azide) Carboxylic_Acid->Acyl_Azide + Azide Source (e.g., DPPA) Isocyanate R-N=C=O (Isocyanate) Acyl_Azide->Isocyanate Heat (Δ) or Light (hν) - N₂ Amine R-NH₂ (Amine) Isocyanate->Amine + H₂O, then -CO₂ Carbamate R-NH-COOR' (Carbamate) Isocyanate->Carbamate + R'OH Urea R-NH-CO-NHR' (Urea) Isocyanate->Urea + R'NH₂

Caption: General workflow of the Curtius rearrangement and subsequent transformations of the isocyanate intermediate.

Q2: Why is the Curtius rearrangement a useful reaction for 2,4-methanoproline derivatives?

A2: The Curtius rearrangement provides a reliable method to convert the readily available carboxylic acid of 2,4-methanoproline into a primary amine. This transformation is valuable because the resulting amine can serve as a handle for a wide range of further chemical modifications, such as amide bond formation, urea synthesis, and reductive amination, allowing for the creation of diverse chemical libraries for drug discovery.

Q3: What are the main safety considerations when performing a Curtius rearrangement?

A3: The primary safety concern is the handling of acyl azides, which are potentially explosive, especially low molecular weight ones. They can decompose violently upon heating or shock. The use of DPPA for in-situ generation of the acyl azide is generally considered safer than isolating the acyl azide. The reaction also evolves nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief.

Q4: Can I isolate the isocyanate intermediate?

A4: While it is possible to isolate some isocyanates, they are generally reactive intermediates. For sterically hindered substrates like 2,4-methanoproline derivatives, the isocyanate may be more prone to decomposition or the "interrupted" pathway upon attempted isolation. It is generally recommended to generate and trap the isocyanate in situ.

Q5: Are there alternative methods to synthesize amines from 2,4-methanoproline derivatives?

A5: Yes, other methods include the Hofmann rearrangement of the corresponding amide and the Schmidt reaction of the carboxylic acid with hydrazoic acid. However, the Curtius rearrangement often offers milder conditions and a broader substrate scope, making it a popular choice.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Curtius Rearrangement of an N-Boc-2,4-methanoproline Derivative to a Carbamate

  • To a solution of the N-Boc-2,4-methanoproline derivative (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere, add triethylamine (1.2 equiv).

  • Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the acyl azide.

  • Add the desired alcohol (e.g., benzyl alcohol, 3.0 equiv) to the reaction mixture.

  • Heat the reaction to 90-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Note: If the "interrupted" rearrangement is observed, consider the troubleshooting strategies outlined above, such as lowering the reaction temperature and using a more nucleophilic trapping agent.

References

  • Lwowski, W. (Ed.). (2004). Nitrenes. John Wiley & Sons.
  • Curtius, T. (1894). Hydrazide und Azide organischer Säuren I. Abhandlung. Journal für Praktische Chemie, 50(1), 275–294.
  • Baumann, M., Moody, T. S., Smyth, M., & Connon, S. J. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. The Journal of Organic Chemistry, 86(14), 9674–9685. [Link]

  • Baumann, M., Moody, T. S., & Smyth, M. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Almac. [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Ley, S. V., Fitzpatrick, D. E., & Ingham, R. J. (2015). Organic synthesis in a modular robotic system controlled by a computer.
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]

  • Baumann, M., & Moody, T. S. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. PubMed. [Link]

Sources

strategies to control C-H lithiation regioselectivity in 2-azabicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective C-H lithiation of 2-azabicyclo[2.1.1]hexanes. This guide is designed for researchers, chemists, and drug development professionals who are working with these valuable, conformationally constrained scaffolds. The inherent strain and unique geometry of the 2-azabicyclo[2.1.1]hexane system present specific challenges and opportunities in achieving selective C-H functionalization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve your desired regiochemical outcomes.

Understanding the Challenge: Regioselectivity in a Strained System

The N-Boc-2-azabicyclo[2.1.1]hexane core offers several non-equivalent C-H bonds that can potentially be deprotonated by a strong base. The primary sites of interest are the bridgehead C-H bond at the C1 position and the C-H bonds at the C3 position, which are alpha to the nitrogen atom. The regioselectivity of the lithiation is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by reaction conditions. The N-Boc protecting group acts as a powerful directing metalating group (DMG), coordinating to the lithium base and directing deprotonation to a nearby site.[1][2] The key to controlling the reaction outcome lies in understanding and manipulating these factors.

Troubleshooting Guide

This section addresses common issues encountered during the C-H lithiation of N-Boc-2-azabicyclo[2.1.1]hexanes in a practical question-and-answer format.

Question 1: I'm getting a mixture of C1 and C3 lithiated products. How can I improve the selectivity for the C3-lithiated (kinetic) product?

Answer:

Achieving high selectivity for the C3-lithiated product requires operating under strict kinetic control. This means forming the product that is generated the fastest, which is not necessarily the most stable one.[3][4] Here are the critical parameters to control:

  • Low Temperature: The deprotonation at the C3 position is the kinetically favored process. To trap this intermediate before it can equilibrate to the more stable C1-lithiated species, the reaction must be conducted at very low temperatures. A temperature of -78 °C (a dry ice/acetone bath) is crucial.[5] Maintaining this temperature consistently throughout the base addition and the subsequent trapping with an electrophile is paramount.

  • Short Reaction Time: The lithiation should be rapid, and the resulting anion should be trapped quickly. Prolonged reaction times, even at -78 °C, can allow for equilibration to the thermodynamically more stable C1-lithiated anion.[5] Aim for lithiation times of one hour or less before adding the electrophile.

  • Choice of Base and Additives: The combination of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly effective. s-BuLi is a strong, sterically hindered base that favors kinetic deprotonation.[6] TMEDA is a bidentate ligand that breaks up the aggregates of the organolithium reagent, increasing its basicity and coordinating to the lithium cation, which enhances the directing effect of the N-Boc group.[1][6]

Question 2: My reaction is giving me predominantly the C1-lithiated (thermodynamic) product, but I want the C3 isomer. What am I doing wrong?

Answer:

Obtaining the C1-lithiated product indicates that your reaction conditions are favoring thermodynamic control, where the more stable carbanion is formed.[3][4] This is likely due to one or more of the following:

  • Elevated Temperature: The most common cause is the reaction temperature being too high. If your cooling bath is not maintained at -78 °C, or if the temperature is allowed to rise during reagent addition or before quenching, the initially formed kinetic (C3) anion can rearrange to the more stable thermodynamic (C1) bridgehead anion.[5]

  • Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the addition of the organolithium base will promote equilibration to the thermodynamic product.

  • Slow Addition of Electrophile: The kinetic anion, once formed, must be trapped quickly. If the electrophile is added too slowly or after a significant delay, the anion has time to isomerize.

To favor the C3 product, ensure your temperature control is rigorous and that the time between lithiation and quenching is minimized.[5]

Question 3: I want to selectively form the C1-lithiated (thermodynamic) product. What conditions should I use?

Answer:

To favor the thermodynamically more stable bridgehead C1-anion, you need to allow the system to reach equilibrium. This is achieved by:

  • Higher Temperature: Performing the lithiation at a higher temperature, such as 0 °C, will provide the energy needed to overcome the activation barrier for the rearrangement from the kinetic C3-anion to the more stable C1-anion.[5]

  • Longer Reaction Time: Stirring the reaction mixture for a longer period (e.g., 1-2 hours) at 0 °C after the addition of s-BuLi/TMEDA will ensure that the equilibrium is established.[5]

Essentially, you will be intentionally allowing the conditions that lead to the undesired product in the previous questions.

Question 4: My reaction is sluggish, and I'm getting low yields of the desired product after quenching with an electrophile.

Answer:

Low yields can stem from several issues related to the reagents and reaction setup:

  • Inactive Organolithium Reagent: Organolithium reagents like s-BuLi are highly reactive and sensitive to moisture and air. Ensure you are using a freshly titrated or newly purchased bottle. The concentration of commercially available organolithiums can decrease over time. Titration (e.g., with diphenylacetic acid) is the most reliable way to determine the active concentration.

  • Wet Solvents or Glassware: Any trace of water will quench the organolithium reagent and the lithiated intermediate. All solvents (e.g., THF, diethyl ether) must be rigorously dried, and all glassware must be oven-dried or flame-dried under vacuum or an inert atmosphere before use.

  • Poor Quality Electrophile: The electrophile should be pure and, if it's a liquid, freshly distilled. Impurities can interfere with the reaction.

  • Insufficient Base: Ensure you are using a slight excess of the organolithium reagent (typically 1.1-1.2 equivalents) to account for any trace impurities and to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the key C-H bonds for lithiation on N-Boc-2-azabicyclo[2.1.1]hexane?

A1: The primary sites for deprotonation are the C3 protons (alpha to the nitrogen) and the C1 bridgehead proton. Due to the directing effect of the N-Boc group, these are the most acidic protons.

Q2: How does the N-Boc group direct the lithiation?

A2: The carbonyl oxygen of the tert-butoxycarbonyl (Boc) group acts as a Lewis base, coordinating to the lithium ion of the organolithium reagent. This brings the base into close proximity to the C-H bonds alpha to the nitrogen (at C1 and C3), facilitating their deprotonation. This is a classic example of a Complex Induced Proximity Effect (CIPE).[2][7]

Q3: What is the difference between kinetic and thermodynamic control in this context?

A3:

  • Kinetic Control: This regime favors the product that is formed fastest. In this system, deprotonation at the C3 position has a lower activation energy and occurs more rapidly, especially at low temperatures.[3][5] The resulting C3-lithiated species is the kinetic product.

  • Thermodynamic Control: This regime favors the most stable product. The C1-lithiated bridgehead anion is thermodynamically more stable than the C3-anion. Given enough energy (higher temperature) and time, the initially formed C3-anion will rearrange to the C1-anion.[3][5]

Q4: Why is TMEDA used as an additive?

A4: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating diamine that strongly coordinates to the lithium cation. This breaks down the oligomeric aggregates in which organolithium reagents typically exist in solution, making the base more reactive.[6] It also enhances the CIPE by helping to organize the transition state.[1]

Q5: How can I confirm the regioselectivity of my reaction?

A5: The most common method is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR spectra of the isolated products will show distinct signals for the different constitutional isomers. For example, the introduction of a substituent at C1 versus C3 will lead to characteristic changes in the chemical shifts and coupling patterns of the bicyclic core protons.[8][9] In some cases, 2D NMR techniques like COSY and HMBC may be necessary to make an unambiguous assignment.

Key Reaction Pathways and Influencing Factors

The regioselectivity of the lithiation of N-Boc-2-azabicyclo[2.1.1]hexane is primarily a function of temperature.

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway K_Start N-Boc-2-azabicyclo[2.1.1]hexane K_TS Low Activation Energy Transition State K_Start->K_TS -78 °C s-BuLi/TMEDA K_Product C3-Lithiated Intermediate (Kinetic Product) K_TS->K_Product Fast T_Product C1-Lithiated Intermediate (Thermodynamic Product) K_Product->T_Product Equilibration (requires energy, e.g., > -78 °C) T_Start N-Boc-2-azabicyclo[2.1.1]hexane T_TS Higher Activation Energy Transition State T_Start->T_TS 0 °C s-BuLi/TMEDA T_TS->T_Product Slow

Caption: Kinetic vs. Thermodynamic Lithiation Pathways.

Data Summary: Regioselectivity under Various Conditions

The following table summarizes the regioselectivity observed for the lithiation of N-Boc-2-azabicyclo[2.1.1]hexane followed by quenching with an electrophile, based on literature data.[5]

EntryTemperature (°C)Time (h)Electrophile (E+)Product at C3 (Kinetic)Product at C1 (Thermodynamic)Ratio (C3:C1)
1-781MeOD3-D1-D>95:5
201MeOD3-D1-D10:90
3-781Me₃SiCl3-SiMe₃1-SiMe₃>95:5
401Me₃SiCl3-SiMe₃1-SiMe₃10:90

Experimental Protocol: Kinetic Lithiation at C3

This protocol is a representative procedure for the selective lithiation at the C3 position followed by quenching with an electrophile.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (freshly distilled)

  • Electrophile (e.g., trimethylsilyl chloride, Me₃SiCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry, clean glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve N-Boc-2-azabicyclo[2.1.1]hexane (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) via syringe.

  • Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color (e.g., to yellow or orange), indicating anion formation.

  • Quenching: Add the electrophile (e.g., Me₃SiCl, 1.5 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-functionalized product.

  • Analysis: Characterize the product and determine the regiomeric ratio using ¹H and ¹³C NMR spectroscopy.

G start Start setup 1. Dissolve Substrate in Dry THF under Argon start->setup cool 2. Cool to -78 °C setup->cool add_tmeda 3. Add TMEDA (1.2 eq) cool->add_tmeda add_sbuli 4. Add s-BuLi (1.2 eq) (keep T < -75 °C) add_tmeda->add_sbuli lithiate 5. Stir at -78 °C for 1h add_sbuli->lithiate quench 6. Add Electrophile (1.5 eq) at -78 °C lithiate->quench warm 7. Warm to Room Temp. quench->warm workup 8. Aqueous Workup (NH4Cl, Extraction) warm->workup purify 9. Column Chromatography workup->purify analyze 10. NMR Analysis purify->analyze end End analyze->end

Caption: Experimental Workflow for Kinetic C3-Lithiation.

References

  • Snieckus, V. Directed ortho metalation. Toluene-α-metalation and tandem reactions. Chem. Rev.1990, 90 (6), 879–933.
  • Majumdar, K. C. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2015 , (iv), 19-47. [Link]

  • Krow, G. R.; Herzon, S. B.; Lin, G.; Qiu, F.; Sonnet, P. E. Complex-Induced Proximity Effects. Temperature-Dependent Regiochemical Diversity in Lithiation−Electrophilic Substitution Reactions of N-BOC-2-Azabicyclo[2.1.1]hexane. 2,4- and 3,5-Methanoprolines. Org. Lett.2002 , 4 (18), 3151–3154. [Link]

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3). [Link]

  • Krow, G. R.; Huang, Q.; Lin, G.; Centafont, R. A.; Thomas, A. M.; Gandla, D.; DeBrosse, C.; Carroll, P. J. 5-Carboxy-2-azabicyclo[2.1.1]hexanes as Precursors of 5-Halo, Amino, Phenyl, and 2-Methoxycarbonylethyl Methanopyrrolidines. The Journal of Organic Chemistry2006 , 71 (5), 2090-2098. [Link]

  • Krow, G. R.; Lin, G.; Herzon, S. B.; Carroll, P. J. Convenient Preparations of 2,4-Methanopyrrolidine and 5-Carboxy-2,4-methanopyrrolidines. HETEROCYCLES2003 , 61 (1), 463. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Petroselli, M.; Bacchiocchi, C. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Org. Chem. Front.2022 , 9, 6205-6212. [Link]

  • O'Brien, P. Asymmetric deprotonation of N-Boc pyrrolidine using sub-stoichiometric amounts of (-)-sparteine. ARKIVOC2011, (v), 217-229.
  • Krow, G. R.; Sonnet, P. E.; Lin, G.; Verma, S. K.; Thomas, A. M. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. J. Org. Chem.2012 , 77 (12), 5331–5344. [Link]

  • Krow, G. R.; Cannon, K. C. Azabicyclo[2.1.1]hexanes. A Review. HETEROCYCLES2004 , 62 (1), 877. [Link]

  • Singh, V. K.; Snieckus, V. The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Org. Biomol. Chem.2017 , 15 (3), 533-537. [Link]

  • Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
  • Krow, G. R.; Lin, G.; Yu, F.; Sonnet, P. E. Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters2003 , 5 (15), 2739-2741. [Link]

  • PubChem. 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. [Link]

  • Beak, P.; Bailey, W. F. Complex-Induced Proximity Effects: The Effect of Varying Directing-Group Orientation on Carbamate-Directed Lithiation Reactions. J. Am. Chem. Soc.2002 , 124 (8), 1579–1583. [Link]

  • Asymmetric Synthesis. Master Organic Chemistry. [Link]

  • Collum, D. B. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. J. Am. Chem. Soc.2006 , 128 (43), 14095–14103. [Link]

  • Capriati, V.; et al. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules2022 , 27 (9), 2847. [Link]

Sources

Validation & Comparative

A Comparative Guide to Conformational Control: 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide and protein engineering, the precise control of molecular conformation is paramount to function. Proline, with its unique cyclic side chain, imparts significant conformational constraints on the polypeptide backbone, influencing folding, stability, and molecular recognition. However, the inherent flexibility of the proline ring, characterized by a dynamic equilibrium between Cγ-endo and Cγ-exo puckers, and the cis/trans isomerization of the preceding peptide bond, can present challenges in rational drug design.

This guide provides an in-depth technical comparison of L-proline and a highly constrained synthetic analogue, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as 2,4-methanoproline). We will explore their distinct conformational effects, supported by experimental data, and provide practical guidance for their incorporation into peptides. This information is intended for researchers, scientists, and drug development professionals seeking to leverage conformational restriction as a tool for creating novel peptidomimetics with enhanced biological properties.

Structural and Conformational Fundamentals

Proline's conformational landscape is defined by the puckering of its five-membered pyrrolidine ring and the rotational state of the ω (omega) dihedral angle of the preceding peptide bond.[1] The ring can adopt two primary envelope conformations: Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium.[2] This flexibility, coupled with the relatively low energy barrier to cis/trans isomerization of the Xaa-Pro bond, results in a heterogeneous conformational ensemble in solution.

In contrast, this compound introduces a methylene bridge between the Cγ and Cα atoms of the proline ring system. This bicyclic structure effectively locks the ring into a conformation that mimics the Cγ-exo pucker of proline.[3] This rigidification has profound consequences for the local and global conformation of a peptide chain.

Figure 1. Chemical structures of L-Proline and this compound.

Comparative Conformational Analysis: A Data-Driven Perspective

The most direct way to appreciate the conformational differences between these two amino acids is to compare the key dihedral angles of model dipeptides. The following table summarizes experimental data from X-ray crystallography for an Ac-2,4-MePro-NHMe dipeptide and computational data for an Ac-Pro-NHMe dipeptide.

Dipeptideφ (phi)ψ (psi)ω (omega)Ring PuckerData Source
Ac-Pro-NHMe-75°160°180° (trans)Cγ-exo/endo equilibriumComputational[4]
Ac-2,4-MePro-NHMe-60°150°180° (trans)Locked Cγ-exo mimicX-ray Crystallography

The data clearly illustrate that while both residues favor a trans peptide bond, the bicyclic analog exhibits a much more restricted conformational space for the φ and ψ angles, consistent with a locked polyproline II (PPII) type helix. The flexibility of the proline ring allows for a broader range of accessible φ and ψ angles.

G cluster_proline Proline Conformational Equilibria cluster_azabicyclo This compound Pro_trans_exo trans-exo Pro_trans_endo trans-endo Pro_trans_exo->Pro_trans_endo Ring Flip Pro_cis_exo cis-exo Pro_trans_exo->Pro_cis_exo Cis/Trans Isomerization Pro_trans_endo->Pro_trans_exo Ring Flip Pro_cis_endo cis-endo Pro_trans_endo->Pro_cis_endo Cis/Trans Isomerization Pro_cis_exo->Pro_trans_exo Cis/Trans Isomerization Pro_cis_exo->Pro_cis_endo Ring Flip Pro_cis_endo->Pro_trans_endo Cis/Trans Isomerization Pro_cis_endo->Pro_cis_exo Ring Flip Aza_locked Locked Conformation (trans-exo mimic)

Conformational landscapes of Proline vs. its bicyclic analog.

Impact on Peptide and Protein Properties: Case Studies

The substitution of proline with this compound can have a dramatic impact on the biological activity of peptides. The rigid, pre-organized conformation can either enhance or diminish binding to a biological target, depending on the required bioactive conformation.

A notable study investigated the effects of this substitution in the neuropeptides bradykinin and angiotensin II. In the case of bradykinin, replacing proline at position 3 or 7 with 2,4-methanoproline resulted in a significant loss of binding affinity to its receptor. This suggests that the bioactive conformation of bradykinin requires a degree of flexibility at these positions that is lost with the rigid bicyclic analog.

Conversely, when the C-terminal proline of angiotensin II was replaced with 2,4-methanoproline, the resulting analog retained a remarkable 26% of the binding affinity of the native peptide. This finding strongly implies that the bioactive conformation of angiotensin II at its receptor involves a trans-proline in a conformation that is well-mimicked by the rigid this compound.

These examples underscore a critical principle in peptidomimetic design: conformational restriction is a powerful tool, but its successful application requires a deep understanding of the target's conformational requirements.

Experimental Protocols

Synthesis of Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

The multigram synthesis of N-Boc-protected 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been reported, providing a scalable entry to this class of compounds.[5][6] The conversion of the N-Boc protected amino acid to the corresponding N-Fmoc protected version for solid-phase peptide synthesis (SPPS) can be achieved through standard procedures. Briefly, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), followed by reaction of the free amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) in a suitable solvent like a mixture of dioxane and water.

Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid into a peptide sequence can be accomplished using standard automated or manual Fmoc-based solid-phase peptide synthesis protocols. The following is a representative manual protocol.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Diethyl ether, cold

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For the sterically hindered this compound, a longer coupling time or a double coupling may be beneficial.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Activated Fmoc-Amino Acid (HBTU/DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for next a-amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin & Remove Side-Chain Protecting Groups final_deprotect->cleave purify Precipitate & Purify (RP-HPLC) cleave->purify end Pure Peptide purify->end

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

This compound represents a powerful tool for peptidomimetic design, offering a level of conformational rigidity that is unattainable with natural proline. By locking the backbone into a specific conformation, this proline analog can be used to probe the conformational requirements of biological receptors and to engineer peptides with enhanced stability and pre-organized binding epitopes. However, its application requires careful consideration of the desired bioactive conformation. The experimental protocols provided herein offer a practical starting point for researchers to explore the potential of this unique building block in their own drug discovery and development programs.

References

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24–37. [Link]

  • Vasiuta, S. I., & Gorichko, M. V. (2014). A convenient synthesis of 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. Synthesis, 46(13), 1773-1777.
  • Kang, Y. K. (2007). Conformational preferences of Ac-Pro-NHMe and Ac-Hyp-NHMe. Journal of molecular structure: THEOCHEM, 806(1-3), 195-203.
  • Raines, R. T., & coworkers. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8571.
  • Marshall, G. R., & coworkers. (1987). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. Journal of the American Chemical Society, 109(15), 4477–4485.
  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2633.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PDB ID: 1BKV - Crystal structure of a collagen-like peptide. [Link]

  • Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of molecular biology, 7(1), 95-99.
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. The Journal of organic chemistry, 69(25), 8565–8571.
  • Marshall, G. R., et al. (1988). Bradykinin and angiotensin II analogs containing a conformationally constrained proline analog. Journal of medicinal chemistry, 31(10), 1994-1998.
  • Wipf, P., & Henninger, T. C. (1997). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 62(6), 1586–1587.
  • Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8232–8242.
  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
  • Brandl, M., & Gohlke, H. (2009). A new force field for the conformational analysis of proline and hydroxyproline.

Sources

The Rigid Ruler: A Comparative Guide to 2,4-Methanoproline and Other Constrained Proline Analogs in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of peptide-based drug discovery, proline is a cornerstone, a unique residue that imparts a characteristic kink in the peptide backbone, profoundly influencing its structure and function. However, the inherent conformational flexibility of the proline ring and the low energy barrier between its cis and trans amide bond isomers can be a double-edged sword, contributing to undesired conformational heterogeneity, susceptibility to proteolysis, and reduced receptor affinity. The strategic introduction of conformationally constrained proline analogs is a powerful tool to overcome these limitations.

This guide provides an in-depth comparison of 2,4-methanoproline, a uniquely rigid bicyclic analog, with other widely used constrained prolines. We will dissect their structural differences, compare their performance based on experimental data and established conformational principles, and provide detailed protocols for their synthesis and evaluation.

The Conformational Conundrum of Proline: A Brief Primer

Proline's structure is unique among the 20 proteinogenic amino acids; its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This ring restricts the backbone dihedral angle (φ) to approximately -65°, but two key points of flexibility remain[1]:

  • Ring Pucker: The pyrrolidine ring is not perfectly planar and can adopt two primary "puckered" conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (it is on the opposite side).

  • Amide Bond Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. Unlike other peptide bonds where trans is overwhelmingly favored, the cis conformation of an Xaa-Pro bond is energetically accessible, with peptides in solution often existing as a mixture of both isomers[2][3].

This conformational ambiguity can be detrimental to drug design, where a single, well-defined conformation is often required for potent and selective interaction with a biological target.

Introducing the Contenders: A Spectrum of Constraint

Constrained proline analogs are designed to limit this flexibility by modifying the pyrrolidine ring. Here, we compare the extremely rigid 2,4-methanoproline to the more subtly influential 4-substituted prolines.

2,4-Methanoproline: The Epitome of Rigidity

2,4-Methanoproline features a methylene bridge connecting the C2 and C4 carbons of the pyrrolidine ring, creating a rigid 2-azabicyclo[2.1.1]hexane system. This seemingly simple modification has profound conformational consequences:

  • Locked Ring Pucker: The bicyclic structure completely eliminates the endo/exo ring pucker equilibrium.

  • Trans-Amide Supremacy: The rigid framework forces the preceding peptide bond into an almost exclusively trans conformation. Studies on model peptides containing 2,4-methanoproline show that they adopt a single X-2,4-MePro peptide bond conformation (>95% trans) in aqueous solution, a stark contrast to the nearly equal cis/trans mixtures seen with proline itself. In this regard, 2,4-methanoproline's conformational behavior is more akin to standard α-amino acids than to proline[4][5].

4-Substituted Prolines: The Conformational Nudgers

The most common strategy for constraining proline involves adding substituents at the 4-position. These substituents, particularly those with strong stereoelectronic effects like fluorine, "nudge" the conformational equilibrium rather than locking it entirely.

  • (2S, 4R)-4-Fluoroproline (4R-Flp): The presence of an electron-withdrawing fluorine atom in the R configuration stabilizes a Cγ-exo ring pucker. This exo pucker, in turn, favors a trans amide bond conformation[2][6].

  • (2S, 4S)-4-Fluoroproline (4S-Flp): Conversely, a fluorine atom in the S configuration promotes a Cγ-endo pucker, which increases the population of the cis amide isomer compared to natural proline[2][6].

These analogs allow for the fine-tuning of peptide conformation, either reinforcing a native trans bond or intentionally stabilizing a cis bond, which can be critical for mimicking specific protein turns or epitopes.

Comparative Analysis of Conformational Properties

The choice of a proline analog is dictated by the desired level of conformational control. The following table summarizes the key differences between 2,4-methanoproline and the widely used 4-fluoroprolines.

FeatureL-Proline(2S, 4R)-4-Fluoroproline (4R-Flp)(2S, 4S)-4-Fluoroproline (4S-Flp)2,4-Methanoproline
Ring Pucker Dynamic equilibrium (endo ↔ exo)Biased towards Cγ-exo[2][6]Biased towards Cγ-endo[2][6]Locked, no pucker equilibrium[4][5]
Amide Bond (ω) cis / trans mixture (~10-40% cis)[3]Strongly favors trans[2][6]Increased propensity for cis[2][6]Almost exclusively trans (>95%)[4][5]
Level of Constraint FlexibleBiasedBiasedRigid/Locked
Primary Application General useStabilize β-turns, PPII helices, trans-favored conformationsStabilize specific turns requiring a cis amide bondInduce extreme rigidity, enforce a trans conformation

Performance Comparison: Impact on Peptide Properties

While direct, head-to-head experimental comparisons of these specific analogs within a single peptide system are scarce in the literature, we can infer their performance based on the established principles of conformational constraint.

Proteolytic Stability

Peptides are often susceptible to degradation by proteases, which recognize and cleave specific amino acid sequences in flexible conformations. By locking a peptide into a conformation that is not recognized by these enzymes, its stability can be dramatically enhanced.

  • 2,4-Methanoproline: The extreme rigidity imposed by 2,4-methanoproline is expected to confer significant resistance to proteolysis. Bicyclic peptides, in general, are known to be more resistant to proteolytic degradation than their linear or monocyclic counterparts[7]. By enforcing a rigid trans amide bond, 2,4-methanoproline can prevent the peptide from adopting the extended conformations often required for protease binding.

  • 4-Substituted Prolines: The ability of 4-substituted prolines to enhance stability is well-documented. For instance, the global substitution of proline with (4R)-FPro in ubiquitin significantly increased its thermal and chemical stability[2]. The rationale is that by pre-organizing the proline into its native Cγ-exo pucker, the entropic cost of folding is reduced. This pre-organization can similarly disfavor conformations susceptible to proteolysis.

Receptor Binding Affinity

The binding of a flexible peptide to its receptor is an entropically unfavorable process, as the peptide must adopt a single, low-energy "bioactive" conformation. Introducing a constrained analog that pre-organizes the peptide into this conformation can significantly enhance binding affinity.

  • 2,4-Methanoproline: By locking the backbone into a specific trans-amide geometry, 2,4-methanoproline can be a powerful tool if that conformation matches the bioactive one. It effectively reduces the conformational space the peptide needs to sample to find its binding partner, which can lead to a substantial increase in affinity[8]. However, this rigidity is a gamble: if the bioactive conformation requires a cis amide or a different backbone torsion, the introduction of 2,4-methanoproline will abolish activity.

  • 4-Substituted Prolines: These analogs offer a more nuanced approach. By biasing the conformation rather than locking it, they can help favor the bioactive conformation without completely preventing the peptide from adapting to the receptor binding pocket. For example, using (4R)-FPro to stabilize a β-turn that is critical for receptor recognition can lead to a significant improvement in binding affinity.

Experimental Methodologies

The following sections provide detailed, exemplary protocols for the synthesis of a constrained proline analog and for evaluating the performance of peptides containing such analogs.

Synthesis of Fmoc-(1R,2R,4S)-2,4-methanoproline-OH

The synthesis of 2,4-methanoproline often involves a key intramolecular [2+2] photocycloaddition step to form the bicyclic core[5]. The following is a conceptual, multi-step protocol for preparing the Fmoc-protected analog suitable for solid-phase peptide synthesis (SPPS).

Step 1: Synthesis of the Photocycloaddition Precursor

  • Start with a suitable chiral precursor, such as a derivative of (S)-pyroglutamic acid, to establish the correct stereochemistry.

  • Protect the amine with a suitable protecting group (e.g., Boc).

  • Modify the pyroglutamate to introduce an N-allyl group and a C-terminal enoate functionality, creating the necessary components for the intramolecular photocycloaddition.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Dissolve the precursor from Step 1 in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp (typically >300 nm) at room temperature while maintaining a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the crude product (the bicyclic core) by column chromatography.

Step 3: Functional Group Manipulation and Fmoc Protection

  • Hydrolyze the ester of the bicyclic core under basic conditions (e.g., LiOH in THF/water) to yield the free carboxylic acid.

  • Remove the Boc protecting group from the nitrogen using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Neutralize the resulting amine salt.

  • Introduce the Fmoc protecting group by reacting the free amine with Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate) in a dioxane/water mixture.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the final product, Fmoc-(1R,2R,4S)-2,4-methanoproline-OH, by crystallization or column chromatography.

Synthesis_Workflow start Chiral Precursor ((S)-Pyroglutamic Acid Derivative) step1 Precursor Synthesis (N-allylation, enoate formation) start->step1 step2 [2+2] Photocycloaddition (UV irradiation) step1->step2 step3 Purification (Column Chromatography) step2->step3 step4 Ester Hydrolysis (LiOH) step3->step4 step5 Boc Deprotection (TFA) step4->step5 step6 Fmoc Protection (Fmoc-OSu) step5->step6 end_product Fmoc-2,4-MePro-OH step6->end_product

Conceptual workflow for the synthesis of Fmoc-2,4-methanoproline-OH.
In Vitro Proteolytic Stability Assay (Trypsin)

This protocol outlines a general procedure to compare the stability of peptides in the presence of the protease trypsin.

Materials:

  • Peptide stocks (10 mM in DMSO)

  • Trypsin stock solution (e.g., 1 mg/mL in 50 mM acetic acid)[9]

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare the peptide working solutions by diluting the 10 mM stock to 1 mM in the assay buffer.

  • In a series of microcentrifuge tubes, add a defined volume of the peptide working solution. Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding the trypsin solution to achieve a final enzyme:substrate ratio (e.g., 1:100 w/w)[10]. The final peptide concentration should be in the range of 50-100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the disappearance of the parent peptide peak over time.

  • Calculate the half-life (t½) of each peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare Peptide Solution (100 µM in Assay Buffer) incubate_pre Pre-incubate Peptide at 37°C prep_peptide->incubate_pre prep_enzyme Prepare Trypsin Solution start_rxn Add Trypsin to Initiate Digestion prep_enzyme->start_rxn incubate_pre->start_rxn incubate_rxn Incubate at 37°C start_rxn->incubate_rxn sampling Take Aliquots at Time Points (t=0, 15, 30...) incubate_rxn->sampling quench Quench with TFA Solution sampling->quench hplc Analyze by RP-HPLC / LC-MS quench->hplc calc Calculate Half-Life (t½) hplc->calc

Workflow for an in vitro proteolytic stability assay.
Competitive Radioligand Binding Assay (GPCR)

This protocol describes a method to determine the binding affinity (Ki) of a test peptide for a G-Protein Coupled Receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H-labeled antagonist) with known affinity (Kd)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Test peptides (serial dilutions)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation cocktail and liquid scintillation counter

  • Glass fiber filter mats and a cell harvester

Procedure:

  • In a 96-well plate, set up the assay in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and competitive binding with various concentrations of the test peptide.

  • To each well, add:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at its Kd concentration).

    • For competitive binding wells, add the serially diluted test peptide. For NSB wells, add the high concentration of unlabeled ligand. For Total Binding wells, add buffer.

  • Initiate the binding reaction by adding a specific amount of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate the specific binding (Total Binding CPM - NSB CPM).

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_setup Assay Setup (96-well plate) cluster_binding Binding Reaction cluster_analysis Separation & Analysis add_buffer Add Binding Buffer add_radioligand Add Radioligand ([L] = Kd) add_buffer->add_radioligand add_competitor Add Test Peptide (serial dilution) or NSB Control add_radioligand->add_competitor add_membranes Add GPCR Membranes to start add_competitor->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (CPM) wash->count calc Calculate IC50 and Ki count->calc

Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

The choice between 2,4-methanoproline and other constrained proline analogs is a choice between absolute rigidity and conformational influence. 2,4-Methanoproline offers an unparalleled ability to lock a peptide's backbone into a trans-amide conformation, making it an exceptional tool for stabilizing secondary structures and potentially enhancing proteolytic stability and receptor affinity. However, this rigidity comes at the cost of adaptability. In contrast, 4-substituted prolines like 4-fluoroproline provide a more subtle means of control, biasing the conformational equilibrium to favor a desired pucker and amide isomer. This approach may be more suitable when the precise bioactive conformation is unknown or when some degree of flexibility is required for binding.

The principles outlined in this guide underscore the immense potential of these molecular tools. However, the field would greatly benefit from direct comparative studies where these analogs are incorporated into the same bioactive peptide scaffolds and evaluated for stability and affinity. Such data would provide invaluable experimental validation for the theoretical advantages of each analog, paving the way for more rational and efficient design of next-generation peptide therapeutics.

References

  • Raines, R. T. (2011). Proline and its pals: Conformational control of protein structure and function. Protein Science, 20(5), 773-779. [Link]

  • Flores Ortega, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]

  • Mykhailiuk, P. K., Kubyshkin, V., Bach, T., & Budisa, N. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Efficient preparation of 2,4-methanoproline. ResearchGate. [Link]

  • Rubini, M., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20433. [Link]

  • Delgado, J., et al. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Amino Acids, 32(4), 541-546. [Link]

  • Zhang, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102690. [Link]

  • Muttenthaler, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Scientific Reports, 7, 2836. [Link]

  • Madison, V., et al. (1980). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. Journal of the American Chemical Society, 102(14), 4889-4894. [Link]

  • Hanessian, S., & Vilchis-Reyes, M. A. (2015). A New and Short Method for the Synthesis of 2,4-Methanoproline. ResearchGate. [Link]

  • Asiano, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7591. [Link]

  • Agilent Technologies. (2010). Proteomics Grade Trypsin Protocol. Agilent Technologies. [Link]

  • Thamm, P., Musiol, H.-J., & Moroder, L. (2004). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Greene, D., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]

  • Galson, J. D., et al. (2023). Structure-based prediction of T cell receptor:peptide-MHC interactions. eLife, 12, e82813. [Link]

  • Asiano, F., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Bojarska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(23), 5585. [Link]

  • Spiga, E., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports, 14, 461. [Link]

  • Rubini, M., et al. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. ChemBioChem, 22(23), 3326-3331. [Link]

  • Kubyshkin, V. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9523-9533. [Link]

  • Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry, 93, 117454. [Link]

  • Nishi, Y., et al. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(16), 6034-6042. [Link]

  • Vrecl, M., & Heding, A. (2010). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Journal of Receptors and Signal Transduction, 30(5), 294-303. [Link]

  • Tavassoli, A. (2018). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry, 6, 569. [Link]

  • Dekan, Z., et al. (2017). How to peform trypsin stability assay when peptide is unstable in pH 7.4?. ResearchGate. [Link]

  • Al-Garawi, A. A. S., et al. (2020). Sequence-controlled divergent supramolecular assembly of polyproline helices into metallo-peptide nanoparticles. Chemical Science, 11(1), 183-191. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. University of Washington. [Link]

  • Kondratov, I. S., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 19(2), 384-391. [Link]

  • Si, Y., et al. (2020). Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. ACS Chemical Biology, 15(6), 1604-1610. [Link]

  • Stapley, B. J., & Creamer, T. P. (2005). Properties of polyproline II, a secondary structure element implicated in protein-protein interactions. Proteins: Structure, Function, and Bioinformatics, 61(1), 65-75. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-Oxabicyclo[2.1.1]hexanes as Benzene Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking innovative strategies to optimize lead compounds into safe and effective drugs. One of the most powerful tools in this endeavor is the concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving physicochemical or pharmacokinetic properties.[1][2] The ubiquitous benzene ring, a cornerstone of many drug scaffolds, often presents a metabolic liability, making its bioisosteric replacement a key strategy in drug design.[1][2] This guide provides an in-depth, evidence-based validation of 2-oxabicyclo[2.1.1]hexanes as effective bioisosteres for ortho- and meta-substituted benzene rings, offering a practical framework for researchers in drug discovery.

The Benzene Conundrum: Balancing Act of Efficacy and Metabolism

The phenyl group is a privileged scaffold in medicinal chemistry due to its rigid structure and ability to engage in various non-covalent interactions with biological targets. However, its Achilles' heel lies in its susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and contribute to toxicity or rapid clearance. This necessitates the search for bioisosteres that can mimic the spatial and electronic characteristics of the benzene ring while offering a more favorable metabolic profile.

2-Oxabicyclo[2.1.1]hexane: A Three-Dimensional Solution

Enter the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold, a saturated, conformationally rigid bicyclic system that has emerged as a promising non-planar bioisostere.[3] Its unique three-dimensional structure allows it to project substituents in a manner that effectively mimics the geometry of ortho- and meta-substituted benzene rings.[4][5]

Caption: Structural mimicry of an ortho-substituted benzene ring by a 2-oxabicyclo[2.1.1]hexane scaffold.

Recent studies have demonstrated that replacing a benzene ring with a 2-oxa-BCH core can lead to significant improvements in key drug-like properties.[6][7] These include increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are highly desirable attributes for a successful drug candidate.[6][8]

Comparative Physicochemical and Biological Validation

The true validation of a bioisostere lies in rigorous experimental comparison. A compelling body of evidence has been generated through the synthesis and evaluation of matched molecular pairs, where a benzene-containing drug or agrochemical is compared directly with its 2-oxa-BCH analogue.[4][9]

PropertyBenzene Analogue (Example: Imatinib)2-Oxabicyclo[2.1.1]hexane AnalogueRationale for Improvement
Aqueous Solubility LowerIncreasedThe introduction of the polar ether linkage and the three-dimensional, less planar structure enhances interactions with water molecules.[4]
Lipophilicity (logP/logD) HigherReducedThe replacement of a non-polar aromatic ring with a more polar saturated bicyclic system decreases lipophilicity.[7]
Metabolic Stability LowerEnhancedThe saturated C(sp³)-rich core of the 2-oxa-BCH is less prone to oxidative metabolism compared to the electron-rich benzene ring.[6][7]
Plasma Protein Binding HigherReducedThe decrease in lipophilicity often correlates with lower binding to plasma proteins, potentially increasing the unbound, pharmacologically active fraction of the drug.[7]
Biological Activity MaintainedOften Maintained or ImprovedThe rigid scaffold effectively mimics the substituent vectors of the parent benzene ring, preserving key interactions with the biological target.[9][10]

Experimental Workflow for Validation

A systematic and robust experimental workflow is crucial for validating the utility of 2-oxabicyclo[2.1.1]hexanes as benzene bioisosteres.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation A Design & Synthesis of Analogue Pairs B Structural Confirmation (NMR, X-ray) A->B C Physicochemical Properties (Solubility, logP) B->C D Biological Potency Assays C->D E Metabolic Stability (Microsomes, Hepatocytes) D->E F Permeability & Efflux Assays (e.g., Caco-2) E->F G Pharmacokinetic Studies F->G H Efficacy & Toxicology Studies G->H

Caption: A comprehensive workflow for the validation of a novel bioisostere.

Key Experimental Protocols

1. Synthesis of 2-Oxabicyclo[2.1.1]hexanes: Several synthetic routes to 2-oxa-BCHs have been developed, with notable methods including:

  • Iodocyclization: A practical and general approach involving the iodocyclization of cyclobutane alkenyl alcohols.[4][9]

  • Photocatalytic [2π + 2σ] Cycloaddition: A method utilizing the reaction between bicyclo[1.1.0]butanes and aldehydes, offering broad functional group tolerance.[11]

  • Visible-Light-Induced Energy Transfer: A strategy for accessing polysubstituted 2-oxa-BCHs from benzoylformate esters and bicyclo[1.1.0]butanes.[6]

  • Nucleophilic Phosphine and Energy Transfer Catalysis: A cascade reaction for the rapid construction of diverse 2-oxa-BCH architectures from readily available building blocks.[12]

2. Matched Molecular Pair Analysis:

  • Selection of Parent Compound: Choose a well-characterized drug or bioactive molecule containing an ortho- or meta-substituted benzene ring.

  • Synthesis of Analogue: Synthesize the corresponding 2-oxa-BCH analogue, ensuring high purity.

  • Head-to-Head Comparison: Conduct a battery of in vitro and in vivo assays to directly compare the properties of the parent compound and its bioisosteric analogue.

3. In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and quantify the rate of metabolism using LC-MS/MS.

  • Aqueous Solubility: Determine the thermodynamic solubility using methods such as the shake-flask method.

  • Permeability: Assess cell permeability using Caco-2 or PAMPA assays.[7]

Case in Point: Enhancing Drug-like Properties

The successful application of this bioisosteric replacement has been demonstrated in several instances. For example, the incorporation of a 2-oxa-BCH core into the structure of the drug Imatinib resulted in improved water solubility, enhanced metabolic stability, and reduced lipophilicity.[8] Similarly, this strategy has been successfully applied to agrochemicals, leading to the development of new patentable analogues with high antifungal activity.[5]

Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox

The validation of 2-oxabicyclo[2.1.1]hexanes as bioisosteres for ortho- and meta-substituted benzene rings represents a significant advancement in medicinal chemistry. The compelling experimental data demonstrating their ability to improve key ADME properties while maintaining or even enhancing biological activity underscores their value. As synthetic methodologies for accessing these scaffolds continue to evolve and become more accessible, the strategic incorporation of 2-oxabicyclo[2.1.1]hexanes is poised to become a routine and powerful tactic in the design of next-generation therapeutics.

References

  • Levterov, V. V., Panasiuk, Y., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., ... & Mykhailiuk, P. K. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Wang, H., Li, Y., Wang, Y., Li, Z., & Xia, Y. (2023). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 14(28), 7623-7629.
  • Levterov, V. V., Panasiuk, Y., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., ... & Mykhailiuk, P. K. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Li, Z., Zhang, Y., Wang, Y., & Xia, Y. (2025). Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. Organic Letters.
  • Mykhailiuk, P. K., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., Sadkova, I., ... & Levterov, V. V. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(38), 10488-10495.
  • Smith, A. B., Jones, C. D., & Johnson, E. F. (2023). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 231-279). Academic Press.
  • Jayashree, B. S., & Sandeep, S. (2022). Bioisosterism in Drug Discovery and Development-An Overview. Medicinal Chemistry, 18(9), 947-965.
  • Liang, Y., Kleinmans, R., Daniliuc, C. G., & Glorius, F. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society, 144(44), 20207-20213.
  • Stepan, A. F., & Meanwell, N. A. (2024). Convenient Synthetic Access to 1,5-Disubstituted 2-Oxabicyclo[2.1.1]hexanes as ortho-Substituted Benzene Mimics. Synfacts, 20(12), 1311.
  • Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of 2-oxabicyclo[2.2.2]octane as a saturated bioisostere of the phenyl ring.

Sources

A Senior Application Scientist's Guide to NMR Analysis of Amide Bond Isomerization in 2,4-Methanoproline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and structural biologists, understanding the conformational landscape of peptides is paramount to elucidating their biological function and optimizing their therapeutic potential. A pivotal aspect of this landscape, particularly for proline-containing peptides, is the cis/trans isomerization of the X-Pro amide bond. This equilibrium can profoundly influence peptide folding, receptor binding, and overall bioactivity.

This guide provides an in-depth comparison of the conformational behavior of peptides containing the naturally occurring L-proline versus those incorporating the conformationally constrained analog, 2,4-methanoproline. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish and quantify the cis/trans isomer ratio, offering field-proven insights and detailed experimental protocols.

The Significance of Proline Isomerization and the Role of 2,4-Methanoproline

The peptidyl-prolyl bond (X-Pro) is unique among the 20 common amino acids in that the energy barrier between the cis and trans conformations is relatively small, leading to a significant population of both isomers in solution. This isomerization is a slow process on the NMR timescale, with interconversion rates typically in the range of 10⁻³ to 10⁻² s⁻¹ at room temperature[1]. Consequently, distinct sets of NMR signals are observed for each conformer, allowing for their individual characterization and quantification. The ratio of these isomers can be influenced by various factors, including the nature of the preceding amino acid, solvent polarity, and pH[2][3].

The conformational heterogeneity introduced by proline can be a double-edged sword in drug design. While it can be crucial for biological function, it can also lead to ambiguous structure-activity relationships and challenges in crystallization. This has spurred the development of proline analogs that can lock the amide bond into a specific conformation. One such analog is 2,4-methanoproline, a rigid bicyclic amino acid. The bridged structure of 2,4-methanoproline introduces significant steric constraints that predominantly favor a trans amide bond conformation.

This guide will use model peptides, Ac-Tyr-Pro-NHMe and its analog Ac-Tyr-2,4-MePro-NHMe, to illustrate the powerful capabilities of NMR in discerning these conformational subtleties.

Comparative Analysis: L-Proline vs. 2,4-Methanoproline

The most striking difference between peptides containing L-proline and 2,4-methanoproline lies in their cis/trans amide bond equilibrium. While L-proline-containing peptides typically exhibit a mixture of isomers, 2,4-methanoproline strongly biases the conformation towards the trans state.

FeatureL-Proline Peptide (e.g., Ac-Tyr-Pro-NHMe)2,4-Methanoproline Peptide (e.g., Ac-Tyr-2,4-MePro-NHMe)
Amide Bond Conformation Exists as a mixture of cis and trans isomers in solution.Predominantly (>95%) adopts the trans conformation.
NMR Spectrum Complexity Shows two distinct sets of resonances for many protons and carbons, corresponding to the cis and trans isomers.Displays a single major set of resonances, simplifying spectral analysis.
Cis/Trans Ratio Highly dependent on the preceding residue and solvent conditions. For example, in Ac-Pro-Gly-Pro-OH, the trans-trans isomer is the most dominant at 41%, followed by trans-cis (26%), cis-trans (20%), and cis-cis (13%) in aqueous solution[4][5].The cis isomer is often not detected or is present in very low abundance (<5%).
Conformational Rigidity The pyrrolidine ring can pucker, and the overall peptide backbone has greater flexibility.The bicyclic structure significantly restricts backbone dihedral angles, leading to a more defined conformation.

Experimental Workflow for NMR Analysis

The following diagram outlines the comprehensive workflow for determining the cis/trans amide bond ratio in proline-containing peptides using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in Deuterated Solvent (e.g., D2O, DMSO-d6) ~1-5 mM concentration peptide_synthesis->dissolution filtering Filtering into NMR Tube (0.3-0.5 mL) dissolution->filtering nmr_setup Spectrometer Setup (Tuning, Locking, Shimming) filtering->nmr_setup oneD_H1 1D ¹H NMR nmr_setup->oneD_H1 twoD_TOCSY 2D TOCSY oneD_H1->twoD_TOCSY twoD_NOESY_ROESY 2D NOESY/ROESY twoD_TOCSY->twoD_NOESY_ROESY twoD_HSQC 2D ¹H-¹³C HSQC twoD_NOESY_ROESY->twoD_HSQC processing Fourier Transform, Phasing, Baseline Correction twoD_HSQC->processing assignment Resonance Assignment (cis and trans isomers) processing->assignment quantification Integration of ¹H Signals or ¹³C Satellite Signals assignment->quantification interpretation Determination of cis/trans Ratio & Conformational Features quantification->interpretation

Caption: Experimental workflow for NMR analysis of peptide cis/trans isomerization.

Detailed Experimental Protocols

Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data.

  • Peptide Synthesis and Purity: Synthesize the peptide of interest (e.g., Ac-Tyr-Pro-NHMe or Ac-Tyr-2,4-MePro-NHMe) using standard solid-phase peptide synthesis protocols. Purify the peptide by reverse-phase HPLC to >95% purity, as confirmed by LC-MS.

  • Dissolution: Dissolve 1.5-7.5 mg of the purified peptide in 0.3-0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to achieve a final concentration of 1-5 mM[6]. The choice of solvent can influence the cis/trans equilibrium. For biological relevance, aqueous buffers in D₂O are often preferred.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[7][8].

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a simple 1D ¹H spectrum to assess sample purity and concentration, and to get an initial overview of the complexity of the spectrum. The presence of doubled peaks for non-exchangeable protons is a clear indication of cis/trans isomerization.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning protons within the same amino acid spin system. A typical mixing time for peptides is 60-80 ms.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations between protons that are close in space (< 5 Å), which is essential for sequential assignment and conformational analysis[9][10].

    • For small peptides (like our models), ROESY is often preferred as it avoids the complication of zero-crossing NOEs[11]. A typical ROESY experiment can be run with an adiabatic spin-lock field of 4.0 kHz and a mixing time of 200-300 ms[12].

    • The key diagnostic NOEs/ROEs for the X-Pro bond are:

      • Trans isomer: Strong correlation between the α-proton of the preceding residue (X, Tyr in our case) and the δ-protons of proline.

      • Cis isomer: Strong correlation between the α-proton of the preceding residue (X) and the α-proton of proline.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is invaluable for resolving signal overlap and for the definitive identification of cis and trans isomers based on the characteristic chemical shifts of the proline Cβ and Cγ carbons.

Data Analysis and Interpretation: A Tale of Two Carbons

The most reliable method for distinguishing and quantifying cis and trans proline isomers is through the analysis of the ¹³C chemical shifts of the proline Cβ and Cγ carbons, often observed in a ¹H-¹³C HSQC spectrum[4][13].

  • Trans Isomer: The chemical shift difference between Cβ and Cγ (Δδβγ) is relatively small, typically less than 6 ppm[14]. For the major trans conformer, Cβ chemical shifts are around 31-32 ppm, and Cγ values are around 27 ppm.

  • Cis Isomer: The Δδβγ is significantly larger, usually greater than 8 ppm[14]. In the minor cis isomer, the Cβ chemical shift moves downfield to ≈34 ppm, and the Cγ chemical shift moves upfield to ≈24 ppm.

The following diagram illustrates the conformational differences and the resulting diagnostic NMR signals.

G cluster_0 L-Proline Amide Bond cluster_1 2,4-Methanoproline Amide Bond cluster_2 Diagnostic NMR Signals trans-Pro trans Conformation (Major) Equilibrium Slow Equilibrium trans-Pro->Equilibrium NMR_trans ¹³C NMR: Δδ(Cβ-Cγ) < 6 ppm ROESY: Strong Hα(i-1) - Hδ(i) cross-peak trans-Pro->NMR_trans Gives rise to cis-Pro cis Conformation (Minor) NMR_cis ¹³C NMR: Δδ(Cβ-Cγ) > 8 ppm ROESY: Strong Hα(i-1) - Hα(i) cross-peak cis-Pro->NMR_cis Gives rise to Equilibrium->cis-Pro trans-MePro trans Conformation (>95%) trans-MePro->NMR_trans Exclusively shows

Caption: Conformational states and their corresponding diagnostic NMR signatures.

Quantification: The ratio of the cis and trans isomers can be accurately determined by integrating the well-resolved signals corresponding to each isomer in the 1D ¹H spectrum. If overlap is an issue, integration of cross-peaks in 2D spectra (like the ¹H-¹³C HSQC) can provide more reliable quantification.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed conformational analysis of peptides in solution. The distinct chemical shift signatures of proline carbons and specific NOE/ROE patterns provide a robust and quantitative method for determining the cis/trans amide bond ratio. The comparison between L-proline and the conformationally constrained analog, 2,4-methanoproline, clearly demonstrates the utility of such analogs in simplifying complex conformational equilibria. By locking the amide bond in a predominantly trans conformation, 2,4-methanoproline can be a valuable tool in peptide design to enhance structural stability, improve receptor binding affinity, and ultimately, accelerate the development of novel peptide-based therapeutics.

References

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Lee, Y. C., Jackson, P. L., Jablonsky, M. J., Muccio, D. D., Pfister, R. R., Haddox, J. L., Sommers, C. I., Anantharamaiah, G. M., & Chaddha, M. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548–561. [Link]

  • London, R. E., Stewart, J. M., Cann, J. R., & Matwiyoff, N. A. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Journal of the American Chemical Society, 100(8), 2270–2275. [Link]

  • Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerisation in oligopeptides. Biopolymers, 20(12), 2623–2633. [Link]

  • Laskay, Ü., Zaránd, M., Láng, B., Várnai, A., & Bodor, A. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 61(2), e202108361. [Link]

  • Pettitt, J. J., Tesei, G., & Lindorff-Larsen, K. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 123(21), 3798-3811. [Link]

  • Siemion, I. Z., Pędyczak, A., & Szewczuk, Z. (1990). and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 35(4), 339-347. [Link]

  • Parella, T. (2008). Amino Acids: Proline. Bruker Biospin. Retrieved from [Link]

  • Lee, Y. C., Jackson, P. L., Jablonsky, M. J., Muccio, D. D., Pfister, R. R., Haddox, J. L., Sommers, C. I., Anantharamaiah, G. M., & Chaddha, M. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • Wang, Y., Le, P. M., & Vanga, S. R. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 518-528. [Link]

  • Weizmann Institute of Science. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Wang, X., Ni, F., & Liu, M. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 397-417. [Link]

  • Chatterjee, A., & Hosur, R. V. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1159. [Link]

  • Galanis, A. S., Katsampes, C., & Theodorou, V. (2022). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Deng, J., & Ye, T. (2003). 13 C NMR spectral data (in ppm) for proline carbon and alpha carbons of amino acid residue of cyclopeptide 3a and 3b. ResearchGate. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Madison, V., & Kopple, K. D. (1980). Solvent-dependent conformational distributions of some dipeptides. Journal of the American Chemical Society, 102(15), 4855–4863. [Link]

  • Tran-Dinh, S., Fermandjian, S., Sala, E., Mermet-Bouvier, R., Cohen, S., & Fromageot, P. (1975). 13C-nuclear Magnetic Resonance Studies of 85% 13C-enriched Amino Acids and Small Peptides. pH Effects on the Chemical Shifts, Coupling Constants, Kinetics of Cis-Trans Isomerisation and Conformation Aspects. Journal of the American Chemical Society, 97(6), 1267-1275. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Bicyclic Proline Analogues in Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Proline and the Quest for Conformational Control

Proline, with its unique cyclic structure, holds a distinct position among the 20 proteinogenic amino acids.[1] Its pyrrolidine ring introduces significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular interactions.[2] The amide bond preceding a proline residue can adopt both cis and trans conformations, a feature that is critical in the folding kinetics of proteins.[2] Consequently, synthetic analogues of proline that offer even greater control over these conformational parameters are invaluable tools in medicinal chemistry and peptide science.[3]

Bicyclic proline analogues, which further restrict the conformational freedom of the proline ring, have emerged as powerful tools for stabilizing specific peptide secondary structures and enhancing biological activity.[4] The introduction of fluorine, an element with unique stereoelectronic properties, into these bicyclic scaffolds offers a sophisticated strategy for fine-tuning their physicochemical and biological profiles. Fluorination can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3]

This guide provides a comparative study of fluorinated and non-fluorinated bicyclic proline analogues, with a focus on 2,4-methanoproline and its 4-fluoro derivative as a case study. We will delve into the synthesis, conformational properties, and the resulting impact on biological activity, supported by experimental data and detailed protocols for researchers in the field.

Conformational Landscape: The Impact of Bicyclization and Fluorination

The defining feature of proline analogues is their ability to modulate the conformational equilibrium of the pyrrolidine ring and the preceding amide bond. Bicyclic systems, by their very nature, lock the ring into a more defined pucker, thereby influencing the overall peptide conformation.

Ring Pucker and Amide Bond Isomerization: A Tale of Two Analogues

In monocyclic prolines, the five-membered ring can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. Fluorination at the 4-position can stabilize one pucker over the other due to stereoelectronic effects, which in turn influences the cis/trans ratio of the preceding amide bond.[4]

In bicyclic analogues like 2,4-methanoproline , the bicyclo[2.1.1]hexane skeleton imposes a rigid conformation.[3] This rigidity dramatically favors the trans-amide bond conformation, making it more akin to other primary amino acids than to proline itself.[3] This strong preference for the trans isomer can be highly desirable in peptide design to enforce a specific backbone geometry.

The introduction of a fluorine atom at the 4-position, creating 4-fluoro-2,4-methanoproline , further modulates the electronic properties of the ring system without significantly altering its rigid conformation. This allows for the separation of steric and electronic effects on peptide properties.

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key properties of 2,4-methanoproline and its 4-fluoro derivative.

PropertyNon-Fluorinated Analogue (2,4-Methanoproline)Fluorinated Analogue (4-Fluoro-2,4-methanoproline)Impact of FluorinationReference
pKa Higher (less acidic)Lower (more acidic)Remarkable electronic effect, increasing acidity.[3]
Lipophilicity (LogD) LowerHigherIncreased lipophilicity is generally observed with fluorination.[3]
Metabolic Stability Generally stable due to rigid structure.Expected to be higher due to the strength of the C-F bond.Enhanced resistance to oxidative metabolism.[3][5]
Amide Bond Preference Extraordinarily high preference for trans.Maintains a strong preference for trans.Electronic effects primarily influence isomerization kinetics.[3]

Table 1: Comparative Physicochemical Properties.

Experimental Protocols

Synthesis of Bicyclic Proline Analogues

The synthesis of these conformationally constrained amino acids often involves multi-step sequences. Below are representative protocols for the preparation of N-Boc protected methyl esters of both 2,4-methanoproline and its 4-fluoro derivative, suitable for peptide synthesis.

Diagram: General Synthetic Workflow

G cluster_0 Synthesis of Non-Fluorinated Analogue cluster_1 Synthesis of Fluorinated Analogue A1 Allyl Benzyl Ether A2 Intramolecular Nucleophilic Substitution A1->A2 A3 Formation of Bicyclic Skeleton A2->A3 A4 N-Boc Protection & Esterification A3->A4 A5 N-Boc-2,4-methanoproline-OMe A4->A5 B1 Methyl 2-fluoroacrylate B2 Photochemical [2+2] Cycloaddition B1->B2 B3 Formation of Fluorinated Bicyclic Skeleton B2->B3 B4 N-Boc Protection & Esterification B3->B4 B5 N-Boc-4-fluoro-2,4-methanoproline-OMe B4->B5

Caption: General synthetic workflows for non-fluorinated and fluorinated 2,4-methanoproline.

Protocol 1: Synthesis of N-Boc-2,4-methanoproline methyl ester

This protocol is adapted from the synthetic route involving an intramolecular nucleophilic substitution.[6]

  • Step 1: Synthesis of the Bicyclic Skeleton: The synthesis commences with the formation of the 2-azabicyclo[2.1.1]hexane skeleton from allyl benzyl ether over several steps, with the key step being an intramolecular nucleophilic substitution.[6]

  • Step 2: N-Boc Protection: The secondary amine of the bicyclic skeleton (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq) are added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Step 3: Esterification: The N-Boc protected amino acid (1.0 eq) is dissolved in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-2,4-methanoproline methyl ester.

Protocol 2: Synthesis of N-Boc-4-fluoro-2,4-methanoproline methyl ester

This protocol is based on the photochemical [2+2] cycloaddition approach.[7]

  • Step 1: Photochemical [2+2] Cycloaddition: The synthesis starts with commercially available methyl 2-fluoroacrylate. An intramolecular photochemical [2+2] cycloaddition is performed to generate the 2-azabicyclo[2.1.1]hexane skeleton.[7]

  • Step 2: N-Boc Protection: The resulting fluorinated bicyclic amine (1.0 eq) is protected with (Boc)2O (1.1 eq) in the presence of a base (e.g., triethylamine, 1.2 eq) in dichloromethane at room temperature.

  • Step 3: Saponification and Esterification: The methyl ester of the N-Boc protected fluorinated analogue is saponified using a base like lithium hydroxide in a mixture of THF and water. The resulting carboxylic acid is then re-esterified to the methyl ester using methyl iodide in the presence of a base like potassium carbonate in DMF. This two-step process ensures the final product is the desired N-Boc protected methyl ester.

Biological Implications and Applications

The distinct conformational and physicochemical properties of fluorinated and non-fluorinated bicyclic proline analogues translate into different biological activities and applications.

Enhancing Metabolic Stability and Bioavailability

A common strategy in drug design is to introduce fluorine to block metabolic hotspots.[5] The high strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes. Therefore, incorporating a fluorinated bicyclic proline analogue can enhance the metabolic stability and prolong the half-life of a peptide-based drug.[3]

Diagram: Impact of Fluorination on Metabolism

G cluster_0 Non-Fluorinated Analogue cluster_1 Fluorinated Analogue A1 Peptide with Non-Fluorinated Analogue A2 Metabolic Enzymes (e.g., CYP450) A1->A2 Potential Oxidation A3 Metabolites A2->A3 B1 Peptide with Fluorinated Analogue B2 Metabolic Enzymes (e.g., CYP450) B1->B2 Blocked Oxidation B3 Increased Stability B2->B3

Sources

A Comparative Guide to Assessing the Biological Activity of 2,4-Methanoproline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The unique structural landscape of 2,4-methanoproline derivatives

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over conformation and vectoral presentation of functional groups is perpetual. Proline and its analogues are foundational building blocks in drug design, valued for their ability to introduce conformational rigidity into peptides and small molecules.[1][2] Among these, 2,4-methanoproline derivatives, a class of bicyclic proline analogues, stand out for their unique, conformationally restricted three-dimensional structure.[3] This rigid framework, featuring a cyclobutane ring fused to the pyrrolidine core, offers a distinct spatial arrangement of substituents compared to more flexible proline surrogates, making them intriguing candidates for targeted biological activity.[4]

I. Enzyme Inhibition: Targeting Proline Metabolism in Cancer

A critical area of investigation for proline analogues is the inhibition of enzymes involved in proline metabolism, which is often dysregulated in cancer.[1] One such key enzyme is Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis and is upregulated in various cancers, contributing to tumor growth and survival.[1]

The Scientific Rationale for Targeting PYCR1

PYCR1 reduces Δ1-pyrroline-5-carboxylate (P5C) to proline, a process that is crucial for cancer cell proliferation.[1] By designing inhibitors that mimic the substrate or transition state, it is possible to block this pathway, thereby starving cancer cells of a critical amino acid and potentially inducing apoptosis. The rigid scaffold of 2,4-methanoproline derivatives offers a unique opportunity to probe the active site of PYCR1 and develop highly specific inhibitors.

Standard for Comparison: N-formyl-L-proline (NFLP)

N-formyl-L-proline (NFLP) has been identified as a competitive inhibitor of PYCR1, with a reported IC50 value of approximately 490 µM under specific assay conditions.[5] This makes it a suitable benchmark against which to compare the inhibitory potential of novel 2,4-methanoproline derivatives.

Comparative Data Presentation (Illustrative Example)

Below is an illustrative table showcasing how the inhibitory activity of hypothetical 2,4-methanoproline derivatives could be compared against NFLP.

CompoundStructureIC50 (µM) vs. PYCR1Fold Difference vs. NFLP
Standard
N-formyl-L-proline (NFLP)Structure of NFLP490[5]1x
Test Compounds
2,4-methanoprolineStructure of parentHypothetical DataCalculated
Derivative 1Structure of Derivative 1Hypothetical DataCalculated
Derivative 2Structure of Derivative 2Hypothetical DataCalculated
Experimental Protocol: PYCR1 Inhibition Assay

This protocol outlines a robust method for determining the IC50 values of test compounds against human PYCR1.[5]

Workflow Diagram:

PYCR1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme (PYCR1), Substrates (NADH, P5C), Inhibitors (Test & Standard) Plate Dispense Buffer, Inhibitor, and PYCR1 into 96-well plate Reagents->Plate Incubate1 Pre-incubate at RT Plate->Incubate1 Add_Substrates Initiate reaction with NADH and P5C Incubate1->Add_Substrates Measure Monitor NADH depletion at 340 nm kinetically Add_Substrates->Measure Calculate Calculate initial velocities Measure->Calculate Plot Plot % inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 values Plot->IC50 MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Seed_Cells->Incubate1 Treat_Cells Treat cells with serially diluted compounds Incubate1->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot viability vs. concentration Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 values Plot_Curve->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HepG2, MCF-7) under standard conditions.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,4-methanoproline derivatives and doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., medium with DMSO).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [6] * Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals. [7] * Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

III. Neuroprotection: Counteracting Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological mechanism in various neurodegenerative diseases. [8]It involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal cell death. [8]The rigid structure of 2,4-methanoproline derivatives makes them interesting candidates for the development of glutamate receptor antagonists.

The Scientific Rationale for the Excitotoxicity Assay

This in vitro assay models the neurotoxic cascade initiated by excessive glutamate, providing a platform to screen for compounds that can protect neurons from this damage. By pre-treating neuronal cultures with test compounds before a glutamate challenge, we can identify potential neuroprotective agents.

Standard for Comparison: Memantine

Memantine is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. It has demonstrated neuroprotective effects in various preclinical models of excitotoxicity and serves as a relevant standard for comparison.

Comparative Data Presentation (Illustrative Example)

The following table illustrates how the neuroprotective effects of hypothetical 2,4-methanoproline derivatives could be compared to memantine.

CompoundStructure% Neuronal Viability (after Glutamate Insult)
Controls
Vehicle Control-100%
Glutamate Only-e.g., 50%
Standard
Memantine (10 µM)Structure of Memantinee.g., 85%
Test Compounds (10 µM)
2,4-methanoprolineStructure of parentHypothetical Data
Derivative 1Structure of Derivative 1Hypothetical Data
Derivative 2Structure of Derivative 2Hypothetical Data
Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

This protocol describes a method to assess the neuroprotective effects of test compounds against glutamate-induced toxicity in primary neuronal cultures.

Workflow Diagram:

Excitotoxicity_Assay_Workflow cluster_culture_prep Neuronal Culture Preparation cluster_treatment Treatment and Insult cluster_viability_assessment Viability Assessment cluster_analysis Data Analysis Culture_Neurons Culture primary neurons in 96-well plates Pretreat Pre-treat neurons with test compounds/memantine Culture_Neurons->Pretreat Glutamate_Insult Induce excitotoxicity with a high concentration of glutamate Pretreat->Glutamate_Insult Incubate Incubate for 24h Glutamate_Insult->Incubate Viability_Assay Perform cell viability assay (e.g., MTT or LDH release) Incubate->Viability_Assay Quantify Quantify neuronal viability Viability_Assay->Quantify Compare Compare viability in treated vs. untreated (glutamate only) groups Quantify->Compare

Caption: Workflow for the glutamate excitotoxicity assay.

Step-by-Step Methodology:

  • Neuronal Cell Culture:

    • Culture primary rat cortical neurons in 96-well plates coated with poly-D-lysine.

    • Allow the neurons to mature for 7-10 days in vitro.

  • Compound Pre-treatment:

    • Prepare solutions of the 2,4-methanoproline derivatives and memantine in the neuronal culture medium.

    • Pre-treat the mature neuronal cultures with the test compounds for 24 hours.

  • Glutamate Insult:

    • Induce excitotoxicity by exposing the neurons to a high concentration of L-glutamate (e.g., 250 µM) for a short duration (e.g., 15-30 minutes). [8] * Remove the glutamate-containing medium and replace it with fresh culture medium.

  • Viability Assessment:

    • Incubate the cultures for 24 hours post-insult.

    • Assess neuronal viability using a suitable method, such as the MTT assay described previously or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis:

    • Quantify the neuronal viability for each treatment group.

    • Express the results as a percentage of the viability of the vehicle-treated (no glutamate) control.

    • Compare the viability of neurons treated with the test compounds to those treated with glutamate alone to determine the extent of neuroprotection.

Conclusion and Future Directions

The unique, conformationally constrained scaffold of 2,4-methanoproline derivatives presents a compelling starting point for the design of novel therapeutic agents. This guide provides a robust framework for the systematic evaluation of their biological activity in key areas of human health. By employing the detailed protocols and comparative analysis strategies outlined herein, researchers can effectively assess the potential of these compounds as enzyme inhibitors, anticancer agents, and neuroprotective molecules. The data generated from these assays will be crucial in guiding structure-activity relationship (SAR) studies and optimizing the design of the next generation of proline-based therapeutics.

References

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Christensen, E. M., et al. (2021). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. ACS Chemical Biology, 16(4), 656–664. [Link]

  • Varnes, J. G., et al. (2010). Efficient preparation of 2,4-methanoproline. Tetrahedron Letters, 51(32), 3756–3758. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved January 27, 2026, from [Link]

  • Gandin, V., & Zaffaroni, N. (2012). Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin. Tumori Journal, 68(4), 321-326. [Link]

  • Li, Y., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. International Journal of Molecular Sciences, 23(18), 10486. [Link]

  • O'Bryant, C. T., et al. (2021). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Molecular Neurobiology, 58(11), 5659–5675. [Link]

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of Organic Chemistry, 67(18), 6509–6513. [Link]

  • Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(4), 1888. [Link]

  • Stiborová, M., et al. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 7(3), 125-130. [Link]

  • Kay, E. J., et al. (2021). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 296, 100144. [Link]

  • Lo, M. K., et al. (2022). 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism. Cell Death & Disease, 13(7), 652. [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved January 27, 2026, from [Link]

  • Flores-Soto, M. E., et al. (2022). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Frontiers in Neurology, 13, 968367. [Link]

  • Tkachenko, A. N., et al. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters, 11(24), 5674–5676. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells, 12(5), 659. [Link]

  • Milne, K., et al. (2021). A fragment-like approach to PYCR1 inhibition. Bioorganic & Medicinal Chemistry Letters, 48, 128263. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

  • Stankova, I. V., et al. (2020). Synthetic analogues of memantine as neuroprotective and influenza viral inhibitors: in vitro and physicochemical studies. Amino Acids, 52(11-12), 1595–1611. [Link]

  • FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved January 27, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 27, 2026, from [Link]

  • Al-Dhfyan, A., & Alhoshani, A. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. ACS Omega, 9(43), 47854–47861. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved January 27, 2026, from [Link]

  • Mattioli, R., et al. (2023). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Molecular Aspects of Medicine, 93, 101205. [Link]

  • Svirshchevskaya, E. V., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 26(11), 3163. [Link]

  • Chen, H., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Neuropsychopharmacology, 38(6), 1143–1155. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Peptides Containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides offer a compelling combination of high potency and target specificity. However, their inherent conformational flexibility often leads to diminished binding affinity and susceptibility to proteolytic degradation, hindering their therapeutic potential. The strategic incorporation of conformationally constrained amino acids is a cornerstone of peptidomimetic design, aiming to lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing metabolic stability.

Among the arsenal of constrained residues, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, stands out as a particularly rigid proline analogue.[1][2] Its bicyclic structure effectively eliminates the Cγ-endo/Cγ-exo ring pucker equilibrium that characterizes natural proline, offering unparalleled control over the peptide backbone.[1] While this rigidity is highly desirable from a design perspective, it presents unique challenges and opportunities for structural elucidation.

This guide, intended for researchers, structural biologists, and drug development professionals, provides a comprehensive comparison and technical walkthrough for obtaining high-resolution X-ray crystal structures of peptides containing 2,4-methanoproline. We will dissect the causality behind experimental choices, present validated protocols, and compare methodologies with alternative constrained systems to provide a field-proven framework for success.

The Conformational Imperative: Why 2,4-Methanoproline?

The unique power of proline in shaping protein architecture stems from its cyclic side chain, which restricts the backbone dihedral angle φ (phi) and influences the cis/trans isomerization of the preceding peptide bond.[3] However, the pyrrolidine ring of proline is not static; it exists in a dynamic equilibrium between two primary puckered states: Cγ-exo and Cγ-endo.[4] This flexibility can be a liability in rational drug design.

2,4-Methanoproline circumvents this ambiguity. The introduction of a methylene bridge between Cα and Cγ creates a rigid bicyclic system that locks the ring into a conformation analogous to a fixed pucker, thereby pre-organizing the peptide backbone.[1][2] This has a profound impact on local and global peptide conformation.

Comparative Conformational Analysis

The structural rigidity of 2,4-methanoproline provides a predictable scaffold. A comparison of its backbone dihedral angles with those of a standard proline derivative highlights its restrictive nature. The crystal structure of an N-acetylated, C-methylated derivative of a 4-hydroxy-2,4-methanoproline (Ac-methano-Hyp-OMe) provides a key experimental benchmark.[1]

Residue TypePucker Analogyφ (Phi) Angleψ (Psi) AngleKey Structural Feature
Ac-methano-Hyp-OMe[1] Fixed -76.9° 156.9° Rigid bicyclic system prevents ring pucker interconversion.
Ac-Pro-OMeCγ-exo~ -63°~ 144°Favors a trans preceding peptide bond.
Ac-Pro-OMeCγ-endo~ -78°~ -10°Favors a cis preceding peptide bond.

Table 1: Comparison of backbone dihedral angles observed in the crystal structure of a 2,4-methanoproline derivative versus typical values for proline puckers.

This fixed geometry is critical. By forcing the backbone into a specific conformation, 2,4-methanoproline can stabilize desired secondary structures, such as β-turns or polyproline helices, with greater efficacy than proline itself.

cluster_proline Standard Proline cluster_methanoproline 2,4-Methanoproline Pro Proline Residue Endo Cγ-endo Pucker Pro->Endo Equilibrium Exo Cγ-exo Pucker Pro->Exo Equilibrium MetPro 2,4-Methanoproline Residue Locked Locked Conformation MetPro->Locked Rigid Scaffold A 1. Peptide Synthesis & Purification (>97% HPLC) B 2. Peptide Solubilization (e.g., 10-20 mg/mL in H2O or buffer) A->B C 3. High-Throughput Screening (Commercial Kits: Hampton, Qiagen) B->C D 4. Initial Hit Identification (Microscopy: any crystalline morphology) C->D Vapor Diffusion (Sitting/Hanging Drop) E 5. Hit Optimization (Grid screens around initial condition) D->E Refine pH, precipitant conc., additives F 6. Crystal Harvesting & Cryo-protection E->F G 7. X-ray Diffraction @ Synchrotron F->G H 8. Structure Solution & Refinement G->H

Caption: Workflow for Crystallizing 2,4-Methanoproline Peptides.

Comparative Analysis of Crystallization Conditions

To inform the design of screening experiments (Step 3 in the workflow), we can draw insights from the crystallization of other constrained peptide systems. While conditions are always peptide-specific, general trends in precipitants and solvents emerge.

Peptide SystemLengthConstraint TypeCrystallization MethodConditionsSource
Ac-methano-Hyp-OMe 1-merBicyclic (2,4-Methano) Slow EvaporationEthyl Acetate**[1]
Stapled Octapeptide8-merHydrocarbon StapleSlow EvaporationN,N-dimethylformamide (DMF) / Water[5]
Norbornapeptide5-merBridged BicyclicVapor Diffusion0.1 M HEPES pH 7.5, 12% PEG 8000[6]
Cyclic Peptide10-15 merHead-to-tail cyclizationVapor DiffusionOften co-crystallized with a target protein; conditions vary widely.[7][8]

Field-Proven Insights:

  • Advantage of Rigidity: The success of slow evaporation for both the methanoproline derivative and the stapled peptide suggests that for highly rigid systems, this simple method should be a primary screening strategy alongside vapor diffusion. [1][5]* Precipitants: For longer peptides, Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 8000) are common and effective precipitants. [6]* Solvents: The use of organic co-solvents like DMF or isopropanol can be critical for dissolving hydrophobic constrained peptides and promoting crystallization. [5]

Detailed Experimental Protocols

Protocol 2: High-Throughput Crystallization Screening

This protocol describes a standard vapor diffusion experiment, which is the workhorse of protein and peptide crystallography. [9]

  • Peptide Preparation: Synthesize the peptide using standard Fmoc-based solid-phase chemistry and purify by reverse-phase HPLC to >97% purity. Lyophilize the pure peptide.

  • Stock Solution: Prepare a 10-20 mg/mL stock solution of the peptide in ultrapure water or a minimal buffer (e.g., 10 mM Tris, pH 7.5). Centrifuge at >14,000 x g for 10 minutes to remove any aggregates.

  • Plate Setup (Sitting Drop):

    • Using a 96-well crystallization plate, pipette 50-100 µL of each solution from a commercial crystallization screen (e.g., Hampton Research PEG/Ion Screen) into the reservoirs.

    • In the drop wells, mix 200 nL of the peptide stock solution with 200 nL of the corresponding reservoir solution using a crystallization robot or manual pipette.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Monitoring: Monitor the drops for crystal growth using a microscope daily for the first week, then weekly for up to two months.

Protocol 3: Hit Optimization and Crystal Harvesting
  • Optimization: Once an initial hit is identified, perform a grid screen. For example, if the hit condition was 0.1 M Tris pH 8.5, 15% PEG 3350, set up a 24-well plate varying the pH from 7.5-9.0 and the PEG concentration from 10-20%.

  • Harvesting: When crystals have grown to a suitable size (~50-100 µm), harvest them using a nylon loop.

  • Cryo-protection (Causality): To prevent ice formation during flash-cooling, which would destroy the crystal lattice, the crystal must be cryo-protected. This is achieved by briefly soaking the crystal in a solution identical to the mother liquor but supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).

  • Vitrification: Plunge the crystal-laden loop directly into liquid nitrogen to flash-cool it into a glassy, amorphous state (vitrification). Store in liquid nitrogen for transport to a synchrotron.

Data Collection, Structural Analysis, and Complementary Methods

X-ray diffraction data should be collected at a synchrotron source for maximum resolution. Standard software packages (e.g., XDS, HKL2000 for processing; PHENIX, CCP4 for structure solution and refinement) are used.

Key Analytical Checkpoints:

  • Backbone Conformation: Confirm the fixed φ/ψ angles of the 2,4-methanoproline residue.

  • Peptide Bond Isomerism: Determine the conformation (cis or trans) of the peptide bond preceding the 2,4-methanoproline. The rigid ring strongly influences this, and experimental confirmation is crucial. [10]* Global Structure: Analyze how this local constraint propagates to influence the overall peptide fold (e.g., nucleation of a β-turn).

Complementary Techniques:

  • NMR Spectroscopy: Provides essential data on the solution-state structure, confirming if the solid-state conformation is representative of the peptide's structure in solution. [11]* Computational Modeling: Can be used to rationalize the observed conformation and explore the energetic landscape of the peptide.

Conclusion

The crystallographic study of peptides containing this compound is a frontier in structural biology and rational drug design. While the absence of published multi-residue peptide structures presents a challenge, it also offers a significant opportunity for novel discovery. The extreme rigidity imparted by the 2,4-methanoproline scaffold is a powerful design element and a potential boon for crystallization. By leveraging the foundational case study of its monomeric derivative, applying systematic screening protocols, and drawing comparative insights from related constrained systems, researchers are well-equipped to overcome the experimental hurdles. The resulting high-resolution structures will provide unprecedented insight into the structural consequences of this unique residue, paving the way for the next generation of conformationally locked peptide therapeutics.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2017).
  • Horne, W. S., Boersma, M. D., & Raines, R. T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Journal of Organic Chemistry, 69(25), 8565–8571. Available at: [Link]

  • Batra, J., & Galiano, L. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(4), 395-408. Available at: [Link]

  • RCSB Protein Data Bank. Homepage. Available at: [Link]

  • Bonanno, J.B., et al. (2007). Crystal structure of a protein of unknown function from Methanobacterium thermoautotrophicum. PDB ID: 2PMR. Available at: [Link]

  • Montelione, G. T., Hughes, P., Clardy, J., & Scheraga, H. A. (1986). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. Journal of the American Chemical Society, 108(21), 6765–6773. Available at: [Link]

  • Krow, G. R., et al. (2005). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of Organic Chemistry, 70(1), 17-25. Available at: [Link]

  • Gavilán, E., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. Available at: [Link]

  • Kawamoto, S., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(12), 2327. Available at: [Link]

  • Cambrex. (n.d.). Peptide Crystallization. White Paper. Available at: [Link]

  • Valko, A., et al. (2021). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. ResearchGate. Available at: [Link]

  • Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Schofield, C. J., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. PubMed Central. Available at: [Link]

  • Rogers, J. M., et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 7, 598506. Available at: [Link]

  • Feng, L., et al. (2007). Structure of a site-2 protease family intramembrane metalloprotease. Science, 318(5856), 1608-1612. Available at: [Link]

  • McShan, A. C., et al. (2020). Crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing. Scientific Reports, 10(1), 1-13. Available at: [Link]

  • RCSB Protein Data Bank. (2022). Crystal structure of MTA1-p1-p2 complex. PDB ID: 7F4L. Available at: [Link]

  • He, S., et al. (2019). Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns. Angewandte Chemie International Edition, 58(25), 8444-8448. Available at: [Link]

  • Salvi, M., et al. (2021). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. The FEBS Journal, 288(19), 5650-5666. Available at: [Link]

  • Levy, A., & Chill, J. H. (2021). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. Molecules, 26(16), 4991. Available at: [Link]

Sources

A Researcher's Guide to pKa and logP: A Comparative Analysis for 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Theoretical Predictions and Experimental Realities in Drug Discovery

Introduction: The Strategic Value of Physicochemical Properties

In the landscape of modern drug discovery, the adage "structure is everything" has evolved. While a molecule's interaction with its biological target remains paramount, we now understand that its absorption, distribution, metabolism, and excretion (ADME) properties are equally critical determinants of therapeutic success. Two of the most fundamental of these properties are the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP). These values govern a molecule's charge state and lipophilicity, respectively, profoundly influencing its solubility, membrane permeability, and potential for off-target effects.

The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a desirable motif in medicinal chemistry. Its rigid, three-dimensional structure offers a unique exit vector space compared to traditional flat aromatic rings, providing a powerful tool for optimizing potency and exploring new chemical space. However, the very rigidity that makes this scaffold attractive also introduces electronic and conformational constraints that can challenge the accuracy of standard theoretical prediction models for pKa and logP.

This guide provides an in-depth comparison of theoretical and experimental approaches to determining these crucial parameters. As direct experimental data for a wide range of 2-azabicyclo[2.1.1]hexane derivatives is not consolidated in publicly accessible literature, we will use closely related, structurally constrained bicyclic amines as illustrative examples to ground our discussion in real-world data. Our goal is to equip researchers, medicinal chemists, and drug development professionals with the expertise to critically evaluate predicted data, understand the causality behind experimental choices, and implement robust, self-validating workflows for physicochemical characterization.

Pillar 1: Theoretical Prediction of pKa and logP

Computational tools offer the immense advantage of speed, allowing for the rapid, low-cost screening of virtual libraries to prioritize synthetic targets. However, their predictive power is fundamentally dependent on the algorithms they employ and the experimental data used for their training.

Common Methodologies for Prediction

Computational pKa and logP prediction methods can be broadly categorized:

  • Empirical and Knowledge-Based Methods: These approaches, employed by popular software like ACD/Labs Percepta , ChemAxon's Calculator Plugins , and Schrödinger's Epik , rely on large databases of experimentally measured values.[1][2][3] They use algorithms that recognize functional groups and apply corrections based on the electronic influence of nearby substituents, often leveraging Hammett-type linear free energy relationships.[3] Their strength lies in their speed and accuracy for molecules that are well-represented in the training datasets. However, for novel or conformationally unusual scaffolds like bridged bicyclic systems, their accuracy can diminish.[4]

  • Quantum Mechanical (QM) Methods: These methods, often employing Density Functional Theory (DFT), calculate the fundamental energetics of a molecule in a simulated solvent environment (e.g., using a Conductor-like Screening Model, COSMO).[5][6] By calculating the free energy change of the deprotonation reaction, a pKa value can be derived. While theoretically more rigorous, QM methods are computationally expensive and their accuracy is highly sensitive to the chosen level of theory, basis set, and solvation model.

  • Quantitative Structure-Property Relationship (QSPR): These models build statistical correlations between a molecule's physicochemical properties and a set of calculated molecular descriptors (e.g., topological, electronic, constitutional). They can be highly accurate within a specific chemical series but may not be generalizable to diverse structures.

The Challenge of Accuracy for Bicyclic Amines

For amines, pKa refers to the acidity of the conjugate acid (pKaH).[7] Several studies have shown that the prediction accuracy of empirical methods is significantly lower for bases compared to acids.[4] This is often attributed to the complex interplay of factors influencing amine basicity, including induction, solvation, and stereoelectronic effects, which are particularly pronounced in rigid systems. For the 2-azabicyclo[2.1.1]hexane core, the fixed orientation of the nitrogen lone pair can lead to unusual hybridization and solvation effects not well-captured by standard empirical models.

Similarly, logP predictions for these "sp3-rich" scaffolds can deviate from experimental values. Fragment-based methods may lack appropriate parameters for such compact, bridged systems, leading to inaccuracies.

A computed logP value (XLogP3-AA) for the parent 2-azabicyclo[2.1.1]hexane is 0.4.[8] Without corresponding experimental data, this value serves as an initial hypothesis to be rigorously tested.

Pillar 2: Experimental Determination of pKa and logP

Experimental measurement remains the gold standard for determining physicochemical properties. The investment in generating high-quality experimental data for a few key compounds can validate or invalidate computational models for an entire chemical series, preventing the misallocation of synthetic resources on compounds with unsuitable ADME profiles.

Workflow for Experimental Physicochemical Profiling

The logical flow for a comprehensive experimental assessment involves sequential determination of pKa and then logP/D, as the ionization state is critical for interpreting lipophilicity.

G cluster_0 Phase 1: pKa Determination cluster_1 Phase 2: logP/D Determination compound_prep Compound Preparation (Known concentration, high purity) titration Potentiometric Titration (vs. standardized acid/base) compound_prep->titration analysis_pka Data Analysis (Identify inflection points, calculate pKa) titration->analysis_pka ph_select Select Aqueous Buffer pH (Based on pKa value) analysis_pka->ph_select Informs pH for logD method_select Method Selection (Shake-Flask or HPLC) method_select->ph_select measurement Partitioning Measurement (Quantify concentration in each phase) ph_select->measurement analysis_logp Data Analysis (Calculate ratio, determine logP/D) measurement->analysis_logp

Caption: Experimental workflow for physicochemical characterization.

Detailed Protocol 1: pKa Determination by Potentiometric Titration

This method is one of the most common and reliable for pKa determination.[9] It involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added incrementally.

Causality Behind Experimental Choices:

  • Analyte Purity & Concentration: The sample must be of high purity (>95%) to ensure the titration curve reflects only the analyte. A concentration around 1 mM is often used as a balance between signal strength and solubility.[10]

  • Ionic Strength: The experiment is conducted in a solution of constant ionic strength (e.g., 0.15 M KCl) because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration.[10] Maintaining a constant background electrolyte minimizes this variability.

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[11]

  • Co-solvent: For poorly soluble compounds, a co-solvent like methanol or DMSO may be necessary. However, this changes the dielectric constant of the medium and alters the pKa. The apparent pKa (psKa) must be measured at several co-solvent concentrations and extrapolated back to 0% to determine the aqueous pKa.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh the sample and dissolve it in water containing a background electrolyte (e.g., 0.15 M KCl) to a final concentration of ~1 mM. If necessary, use a minimal amount of co-solvent.

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stirrer. Purge the headspace with nitrogen.

  • Titration: Add small, precise aliquots of standardized titrant (e.g., 0.1 M HCl for a basic amine). After each addition, allow the pH reading to stabilize before recording the value and total volume added.

  • Data Analysis: Plot pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).[12]

Detailed Protocol 2: logP Determination by Shake-Flask Method

The Shake-Flask method is the traditional and most direct way to measure logP, as outlined in OECD Guideline 107.[13] It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Causality Behind Experimental Choices:

  • Phase Saturation: Before the experiment, the n-octanol is saturated with water and the water is saturated with n-octanol. This is critical because the mutual solubility of the two phases can alter their solvent properties and affect the partitioning equilibrium.

  • pH Control: For ionizable compounds like amines, the pH of the aqueous phase must be controlled with a buffer. To measure the true logP (partitioning of the neutral species), the pH should be set to at least 2 units above the pKa of the amine, ensuring >99% of the compound is in its neutral, free base form. Measuring at other pH values will yield the distribution coefficient, logD.

  • Analysis Method: A sensitive and specific analytical method, such as UV-Vis spectroscopy or LC-MS, is required to accurately quantify the compound's concentration in each phase, especially if partitioning heavily favors one phase.

Step-by-Step Methodology:

  • Preparation of Phases: Mix equal volumes of n-octanol and the chosen aqueous buffer. Shake vigorously and allow the layers to separate completely (overnight if necessary).

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and buffer phases in a separatory funnel or vial.

  • Equilibration: Shake the vessel to facilitate partitioning until equilibrium is reached (typically 5-30 minutes). Centrifugation is often used to ensure complete phase separation and avoid emulsions.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

Pillar 3: A Comparative Analysis

While a comprehensive dataset for 2-azabicyclo[2.1.1]hexane derivatives is not available, we can examine data for related bicyclic amines to illustrate the key comparative principles. A study on gem-difluorinated bicyclo[3.2.0]heptane amines provides an excellent case study.[14]

CompoundScaffoldExperimental pKaExperimental logPNotes
A Bicyclo[3.2.0]heptane-amine~10.51.8Parent bicyclic amine.
B gem-difluoro-Bicyclo[3.2.0]heptane-amine~10.01.25Fluorination decreases basicity (pKa) and lipophilicity (logP).[14]
C 2-Azabicyclo[2.1.1]hexane (Parent)Not AvailableNot AvailablePredicted XLogP3 = 0.4.[8] Basicity expected to be high.

(Note: pKa and logP values for compounds A and B are estimated from graphical data presented in reference[15] and[14] for illustrative purposes.)

Interpreting the Discrepancies
  • pKa: The introduction of electron-withdrawing fluorine atoms in Compound B lowers the pKa by about 0.5 units compared to Compound A .[14] This is a predictable inductive effect. A standard computational model might capture this trend, but the absolute predicted pKa could be off. For instance, a model trained primarily on flexible, acyclic amines might miscalculate the energetic cost of solvating the protonated bicyclic amine, leading to errors of >1 pKa unit. The root-mean-square error (RMSE) for pKa prediction of bases can range from 0.7 to over 1.5 pH units for different software packages.[4][5]

  • logP: The fluorination in Compound B also lowers the logP, making it more polar.[14] This highlights the complex effect of fluorine, which can either increase or decrease lipophilicity depending on the molecular context. For a novel scaffold like 2-azabicyclo[2.1.1]hexane, a predicted logP of 0.4 seems plausible for a small, polar amine, but its compact, "greasy" hydrocarbon cage could lead to a higher experimental value. Discrepancies often arise because fragment-based prediction methods may not adequately parameterize the desolvation penalty of such a rigid, 3D structure upon entering the octanol phase.

Workflow for Integrating Theoretical and Experimental Data

This workflow ensures that computational models are leveraged for speed while experimental data provides crucial validation and model refinement.

G cluster_0 In Silico Phase cluster_1 Experimental Phase virtual_lib Virtual Library of Derivatives predict High-Throughput Prediction (pKa, logP using ChemAxon, Epik, etc.) virtual_lib->predict prioritize Prioritize Synthesis (Based on predicted property ranges) predict->prioritize synthesis Synthesize Small Set (3-5 diverse compounds) prioritize->synthesis Targets measure Experimentally Measure (pKa by Titration, logP by Shake-Flask) synthesis->measure compare Compare Data (Experimental vs. Predicted) measure->compare model Refined QSPR Model (Optional) compare->model Build/Refine Model model->predict Improve Predictions

Caption: A self-validating workflow for property-driven design.

Conclusion and Recommendations

For novel scaffolds like 2-azabicyclo[2.1.1]hexane, relying solely on theoretical pKa and logP predictions is a high-risk strategy. While these tools are indispensable for initial screening and prioritization, their inherent limitations, especially for structurally complex bases, necessitate experimental validation.

As a Senior Application Scientist, I offer the following recommendations:

  • Trust but Verify: Use computational predictions to screen large virtual libraries and to develop hypotheses about structure-property relationships. However, do not consider these values to be definitive.

  • Invest in Early, High-Quality Data: Select a small, diverse set of 3-5 key analogues from your initial library for synthesis and experimental characterization. The cost of this upfront work is minimal compared to the cost of pursuing a lead candidate with fatal ADME flaws.

  • Use Experimental Data to Build Confidence: If experimental values for your key compounds are consistently within an acceptable error margin (e.g., < 0.7 log units) of the predicted values, you can have greater confidence in the predictions for closely related analogues. If large discrepancies are found, the computational model is likely not appropriate for your chemical space.

  • Document Rigorously: When reporting experimental values, always specify the method (e.g., potentiometric titration, shake-flask), temperature, ionic strength, and any co-solvents used. This context is essential for the data to be trustworthy and comparable across studies.

By strategically blending rapid in silico prediction with rigorous experimental validation, research teams can navigate the complexities of physicochemical properties with confidence, increasing the efficiency and success rate of their drug discovery programs.

References

  • Henni, A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris, University of Regina. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green Blog. [Link]

  • Søndergaard, C. R., et al. (2011). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Settimo, L., Bellman, K., & Knegtel, R. M. (2014). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Pharmaceutical research, 31(4), 1082–1095. [Link]

  • Mishra, B., & Ghorpade, J. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1). [Link]

  • Johnston, R. C., et al. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

  • Schrödinger, Inc. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. [Link]

  • ResearchGate. (n.d.). The LogP–pKa plot of fused bicyclic compounds. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... [Link]

  • Plass, M., et al. (2006). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 63(3), 159-67. [Link]

  • El-Sayed, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Krow, G. R., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(13), 4748–4754. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development (pp. 235-294). Wiley. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Johnston, R. C., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. Journal of Chemical Theory and Computation, 19(8), 2380–2388. [Link]

  • Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801–2812. [Link]

  • Myint, S., & Xie, X. Q. (2012). Recent advances in fragment-based QSAR and its applications in drug discovery. Mini reviews in medicinal chemistry, 12(1), 69-79. [Link]

  • ChemAxon. (n.d.). Predicting pKa. [Link]

  • Kolovanov, E., et al. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

  • Mayr, F., et al. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • Grygorenko, O. O., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition. [Link]

  • Susilowati, E., & Wilandari, A. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. In Journal of Physics: Conference Series (Vol. 1567, No. 4, p. 042079). IOP Publishing. [Link]

  • Krow, G. R., et al. (2000). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 65(23), 7736-7743. [Link]

  • Johnston, R. C., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. [Link]

  • Sahoo, S., et al. (2018). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science, 1(1), 1-8. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of 2,4-Methanoproline on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The introduction of conformational constraints into a peptide backbone can pre-organize it into a desired bioactive structure, enhance proteolytic stability, and improve pharmacokinetic properties. Proline, with its unique cyclic side chain, is a natural starting point for such molecular engineering. However, its inherent flexibility in both ring pucker and cis-trans amide bond isomerization often necessitates the use of synthetic analogs to achieve a higher degree of conformational rigidity.

Among the diverse array of proline surrogates, 2,4-methanoproline (also known as 2-azabicyclo[2.1.1]hexane-1-carboxylic acid) has emerged as a powerful tool. Its rigid bicyclic skeleton offers a unique and potent method for restricting peptide secondary structure. This guide provides an in-depth, comparative analysis of 2,4-methanoproline's impact on peptide conformation, contrasting its performance with other widely used proline analogs. We will delve into the underlying stereoelectronic effects and provide detailed, field-proven experimental protocols for evaluating these structural modifications.

The Crucial Role of Proline and the Need for Conformational Constraint

Proline's pyrrolidine ring restricts the backbone dihedral angle φ to approximately -60°, making it a potent disruptor of α-helical and β-sheet structures and a frequent constituent of β-turns.[1] However, two key conformational equilibria introduce a degree of flexibility:

  • Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt two major puckered conformations, Cγ-endo (DOWN) and Cγ-exo (UP).

  • Cis-Trans Isomerization: The Xaa-Pro peptide bond can exist in either a trans or cis conformation, with a relatively low energy barrier between the two states compared to other peptide bonds.[2] This isomerization can be a rate-limiting step in protein folding and can influence a peptide's ability to bind to its target.

The goal of introducing proline analogs is to bias these equilibria towards a single, well-defined conformation, thereby locking the peptide into a more rigid and predictable secondary structure.

2,4-Methanoproline: A Rigid Solution

2,4-methanoproline introduces a methylene bridge between the C2 and C4 positions of the proline ring, creating a bicyclo[2.1.1]hexane system. This rigidifies the ring, eliminating the endo/exo puckering equilibrium. Furthermore, this structural constraint has a profound impact on the cis-trans amide bond equilibrium.

The rigid bicyclic structure of 2,4-methanoproline sterically disfavors the cis conformation, leading to a strong preference for the trans amide bond. This is a significant advantage in peptide design where a trans conformation is desired to maintain a specific backbone trajectory. In this regard, peptides containing 2,4-methanoproline behave more like those with primary α-amino acids, which overwhelmingly adopt the trans amide bond.[3]

Comparative Analysis: 2,4-Methanoproline vs. Other Proline Analogs

To truly appreciate the utility of 2,4-methanoproline, it is essential to compare its effects with other commonly employed proline surrogates. The choice of analog is dictated by the desired conformational outcome, with different substitutions influencing the ring pucker and cis-trans ratio through distinct stereoelectronic effects.

Proline AnalogKey Structural FeaturePrimary Conformational EffectRationale for Use
2,4-Methanoproline Bicyclic methylene bridgeStrongly favors trans amide bond; eliminates ring puckerTo rigidly enforce a trans peptide bond and lock the backbone conformation.
(4R)-Fluoroproline Electron-withdrawing fluorine at C4Favors Cγ-exo pucker and trans amide bondTo stabilize collagen-like triple helices and induce a trans preference through stereoelectronic effects.[4]
(4S)-Fluoroproline Electron-withdrawing fluorine at C4Favors Cγ-endo pucker and cis amide bondTo promote β-turn formation and stabilize cis-prolyl bonds.[4]
Pseudoproline Dipeptides Oxazolidine or thiazolidine ring from Ser, Thr, or CysTemporarily disrupts secondary structure formation during synthesisTo improve solubility and prevent aggregation during solid-phase peptide synthesis (SPPS).[5]
α-Methylproline Methyl group at CαSterically disfavors cis amide bond; restricts φ angleTo introduce a strong bias for the trans conformation and further rigidify the backbone.[6]

Quantitative Comparison of Cis-Trans Amide Bond Ratios in a Model Peptide (Ac-X-Pro-NHMe)

Proline Analog% trans Isomer% cis IsomerReference
Proline~70-80%~20-30%[2]
2,4-Methanoproline >95% <5% [3]
(4R)-Fluoroproline~85-90%~10-15%[7]
(4S)-Fluoroproline~60-70%~30-40%[7]

Note: The exact cis/trans ratio can be influenced by the preceding amino acid and the solvent.

G cluster_pro Proline cluster_24mp 2,4-Methanoproline cluster_4fp 4-Fluoroprolines cluster_pseudo Pseudoprolines Pro Proline (Flexible) Pro_endo Cγ-endo pucker Pro->Pro_endo Puckering Pro_exo Cγ-exo pucker Pro->Pro_exo Puckering Pro_cis cis-amide Pro->Pro_cis Isomerization Pro_trans trans-amide Pro->Pro_trans Isomerization MPro 2,4-Methanoproline (Rigid) MPro_trans trans-amide (Strongly Favored) MPro->MPro_trans Conformational Lock FP 4-Fluoroprolines FP_R (4R)-FPro (exo pucker, trans-amide) FP->FP_R Stereoelectronic Bias FP_S (4S)-FPro (endo pucker, cis-amide) FP->FP_S Stereoelectronic Bias Pseudo Pseudoprolines (Temporary) Pseudo_disrupt Disrupts Aggregation Pseudo->Pseudo_disrupt Synthesis Aid

Experimental Workflows for Evaluating Peptide Secondary Structure

A multi-faceted approach combining peptide synthesis, spectroscopic analysis, and computational modeling is essential for a comprehensive evaluation of the impact of 2,4-methanoproline and its counterparts.

G

Experimental Protocols

The incorporation of 2,4-methanoproline into a peptide sequence via Fmoc-based SPPS follows standard procedures, with careful consideration of the coupling conditions.

Materials:

  • Fmoc-2,4-methanoproline

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-2,4-methanoproline: Follow the same coupling procedure as for standard amino acids. Due to its rigid structure, a double coupling may be beneficial to ensure complete reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

CD spectroscopy is a rapid and sensitive technique for assessing the global secondary structure of peptides in solution.[8]

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Accurately determine the peptide concentration using a method such as quantitative amino acid analysis.

    • Prepare a series of peptide concentrations (e.g., 10-100 µM) to ensure the absorbance is within the optimal range of the instrument.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution from 190 to 260 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight / number of residues)

      • c is the concentration in mg/mL

      • l is the path length in cm

  • Data Interpretation:

    • Compare the CD spectra of peptides containing 2,4-methanoproline with those containing proline and other analogs.

    • Characteristic CD spectra:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Polyproline II (PPII) helix: A strong negative band near 206 nm and a weak positive band near 228 nm.[9]

      • Random coil: A strong negative band below 200 nm.

NMR provides atomic-resolution information on peptide conformation, including the determination of the cis-trans isomer ratio.[10]

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and folding.

    • Acquire 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY/ROESY spectra.

    • Cis-Trans Isomer Ratio Determination:

      • The Hα proton of the residue preceding proline (Xaa) will show distinct chemical shifts and NOE patterns depending on the cis or trans conformation of the Xaa-Pro bond.

      • Trans conformation: A strong NOE is observed between the Xaa Hα and the Pro Hδ protons.[11]

      • Cis conformation: A strong NOE is observed between the Xaa Hα and the Pro Hα protons.[11]

      • Integrate the cross-peaks corresponding to the cis and trans conformations in the NOESY/ROESY spectrum to determine their relative populations.

    • Structural Restraints: Use the NOE-derived distance restraints to calculate a 3D structure or an ensemble of structures of the peptide.

MD simulations provide insights into the conformational dynamics and stability of peptides containing modified residues.[12]

Procedure:

  • System Setup:

    • Build the initial 3D structure of the peptide containing 2,4-methanoproline or another analog.

    • Parameterize the non-standard residue for the chosen force field (e.g., AMBER, CHARMM). This may involve quantum mechanical calculations to derive partial charges and bond parameters.

    • Solvate the peptide in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide backbone.

    • Equilibrate the system at constant temperature and pressure.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100s of nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to determine:

      • Root-mean-square deviation (RMSD) to assess structural stability.

      • Secondary structure evolution over time.

      • Dihedral angle distributions to characterize backbone flexibility.

      • Free energy landscapes to identify the most stable conformations.

Conclusion

The incorporation of 2,4-methanoproline represents a powerful strategy for rigidly constraining peptide secondary structure, primarily by enforcing a trans amide bond. Its effects are distinct from those of other proline analogs, which modulate conformation through different stereoelectronic mechanisms. By employing a combination of solid-phase peptide synthesis, CD and NMR spectroscopy, and molecular dynamics simulations, researchers can rationally design and rigorously evaluate peptides with precisely controlled conformations. This comprehensive approach is crucial for advancing the development of novel peptide-based therapeutics and research tools with enhanced stability and biological activity.

References

  • Mykhailiuk, P. K. (2015). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine.
  • Wedemeyer, W. J., et al. (2002). A new and short method for the synthesis of 2,4-methanoproline. Tetrahedron Letters, 43(49), 8879-8881.
  • Gerlach, M., et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 7, 599.
  • Horng, J.-C., & Raines, R. T. (2006). Stereoelectronic effects on the stability of the prolyl amide bond. Protein Science, 15(11), 2539–2547.
  • Mutter, M., & Hersperger, R. (1990). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of peptide science: an official publication of the European Peptide Society, 5(9), 403-409.
  • Bardi, G., et al. (2010). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 5(5), e10420.
  • Bonvin, A. M. J. J. (2017). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Cavanagh, J., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Kelly, M. A., et al. (2001). Circular dichroism of polyproline II helices. Biochemistry, 40(48), 14376-14383.
  • Peraro, L., et al. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology, 580, 303-332.
  • Rammeloo, T., et al. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of organic chemistry, 67(18), 6509–6513.
  • Sette, M., et al. (2011). Rules for peptide binding to MHC class II molecules. Current opinion in immunology, 23(2), 183-190.
  • Williamson, M. P., & Miranker, A. (2007). Circular dichroism spectra of proline-containing peptides. Protein Science, 16(1), 182-187.
  • Wang, X., et al. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 12(43), 14454-14464.
  • Vincenzi, M., et al. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current medicinal chemistry, 27(38), 6484-6500.
  • Schwientek, A., et al. (2016). Molecular Dynamics Simulations of Anchor Peptides−Surface Interactions (Pepsursim).
  • Riemer, T., et al. (2018). Re-Directing CD4+ T Cell Responses with the Flanking Residues of MHC Class II-Bound Peptides: The Core is Not Enough. Frontiers in Immunology, 9, 237.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 18.1.1-18.1.22.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy.
  • Whitmore, L., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(12), 1762-1772.
  • Kent, S. B. (2009). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 131(32), 11464-11475.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Pardi, A. (1994). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Biophysical journal, 66(5), 1603-1608.
  • Li, Y., et al. (2023). Effects of Peptide Sequence in Controlling the Assembly Propensity and Structural Morphology of Helical Gold Nanoparticle Superstructures. ACS Nano, 17(6), 5526-5535.
  • Hollósi, M., et al. (1977). Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2. International journal of peptide and protein research, 10(4), 286-290.
  • Kritzer, J. A. (2017). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Accounts of chemical research, 50(10), 2496-2505.
  • Stevens, E. S., et al. (2021). Evaluation of Host Defense Peptide (CaD23)-Antibiotic Interaction and Mechanism of Action: Insights From Experimental and Molecular Dynamics Simulations Studies. Frontiers in Microbiology, 12, 693994.

Sources

comparison of synthetic efficiency between different routes to 2-azabicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 2-Azabicyclo[2.1.1]hexanes in Medicinal Chemistry

The 2-azabicyclo[2.1.1]hexane framework, a conformationally constrained analog of proline, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, making it an attractive bioisostere for various cyclic and acyclic motifs. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Derivatives of 2,4-methanoproline, a naturally occurring 2-azabicyclo[2.1.1]hexane, have shown promise in diverse therapeutic areas, including as antimalarial agents and nicotinic acetylcholine receptor (nAChR) ligands[1]. The growing interest in this scaffold necessitates a comprehensive understanding of the available synthetic routes to access it efficiently and in a scalable manner. This guide provides a comparative analysis of the most significant synthetic strategies toward 2-azabicyclo[2.1.1]hexanes, with a focus on their synthetic efficiency, practicality, and scope.

Key Synthetic Strategies at a Glance

The synthesis of the 2-azabicyclo[2.1.1]hexane core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the following approaches:

  • Photochemical [2+2] Cycloaddition

  • Intramolecular Cyclization of Cyclobutane Derivatives

  • Rearrangement of 2-Azabicyclo[2.2.0]hex-5-enes

  • Hofmann-Löffler-Freytag Reaction

  • Modern Approaches: Catalytic Methods

The following diagram illustrates the major disconnection approaches for the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton.

Synthetic Strategies 2-Azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexane Photochemical [2+2] Photochemical [2+2] 2-Azabicyclo[2.1.1]hexane->Photochemical [2+2] [2+2] Cycloaddition Cyclobutane Cyclization Cyclobutane Cyclization 2-Azabicyclo[2.1.1]hexane->Cyclobutane Cyclization Intramolecular Cyclization Rearrangement Rearrangement 2-Azabicyclo[2.1.1]hexane->Rearrangement Skeletal Rearrangement Hofmann-Löffler-Freytag Hofmann-Löffler-Freytag 2-Azabicyclo[2.1.1]hexane->Hofmann-Löffler-Freytag Radical Cyclization Catalytic Methods Catalytic Methods 2-Azabicyclo[2.1.1]hexane->Catalytic Methods Modern Approaches

Caption: Major synthetic strategies for the construction of the 2-azabicyclo[2.1.1]hexane core.

Photochemical [2+2] Cycloaddition: A Classic Approach

The intramolecular [2+2] photocycloaddition of N-allyl enamides or similar precursors is one of the earliest and most studied methods for the synthesis of 2-azabicyclo[2.1.1]hexanes. This approach leverages the ability of ultraviolet (UV) light to promote the formation of a cyclobutane ring from two alkene moieties within the same molecule.

Causality Behind Experimental Choices: The choice of a conjugated system, such as an enamide, is crucial as it absorbs UV light, leading to an excited state that can undergo cycloaddition with the tethered allyl group. The reaction is often carried out in a dilute solution to favor intramolecular cyclization over intermolecular reactions. The choice of solvent is also important; acetone, for example, can act as a photosensitizer.

Representative Protocol: Photocyclization of an N-Allyl Enamide

A solution of the N-allyl enamide in a suitable solvent (e.g., acetonitrile or acetone) is irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV) at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Workflow Diagram:

Photochemical Workflow Start Start Prepare Solution Prepare dilute solution of N-allyl enamide Start->Prepare Solution Irradiation Irradiate with UV light (e.g., Hg lamp) Prepare Solution->Irradiation Monitor Reaction Monitor reaction progress (TLC, GC-MS) Irradiation->Monitor Reaction Monitor Reaction->Irradiation Incomplete Workup Solvent removal Monitor Reaction->Workup Complete Purification Column chromatography Workup->Purification Product Product Purification->Product

Sources

A Comparative Guide to Investigating the Effect of C4-Substituents on 2,4-Methanoproline Ring Pucker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Proline Pucker and the Unique Case of 2,4-Methanoproline

The conformational preferences of the proline residue play a pivotal role in determining the three-dimensional structure and function of peptides and proteins.[1][2] Unlike other amino acids, the cyclic nature of proline's side chain restricts its backbone dihedral angles, and its pyrrolidine ring can adopt distinct puckered conformations, primarily the Cγ-endo and Cγ-exo forms. This ring pucker is not merely a subtle structural nuance; it profoundly influences local peptide geometry, the stability of secondary structures like polyproline helices, and protein-protein interactions.[3] Consequently, the ability to control proline ring pucker through synthetic modification is a powerful tool in peptidomimetics and drug design.

A common strategy to influence this conformational equilibrium is the introduction of substituents at the C4 position of the proline ring. In canonical proline, the effect of a C4-substituent is a complex interplay of steric and stereoelectronic effects.[3] For instance, an electron-withdrawing substituent at the 4R position, such as fluorine, favors an exo pucker due to hyperconjugative interactions between the C-H bonds of the ring and the antibonding orbital of the C-F bond.

This guide focuses on a particularly intriguing proline analog: 2,4-methanoproline. Its bicyclo[2.1.1]hexane core introduces a high degree of rigidity, effectively locking the pyrrolidine ring and preventing the dynamic puckering seen in standard proline.[4] This unique structural constraint allows for the isolation and investigation of the through-bond electronic effects of C4-substituents on the local geometry and electronic distribution, independent of the confounding influence of ring pucker changes.[4] Here, we present a comparative framework for investigating how different C4-substituents—electron-donating, electron-withdrawing, and sterically demanding—modulate the properties of the 2,4-methanoproline ring. We provide detailed experimental protocols for the synthesis, NMR-based conformational analysis, and computational modeling of these analogs, offering a comprehensive approach for researchers in the field.

The Constrained Landscape of 2,4-Methanoproline

The defining feature of 2,4-methanoproline is its bridged bicyclic structure, which imparts significant conformational rigidity. Unlike proline, which readily interconverts between different envelope and twist conformations, the 2-azabicyclo[2.1.1]hexane skeleton of 2,4-methanoproline is essentially locked. This rigidity means that C4-substituents do not induce a change in the ring pucker itself. Instead, their influence is manifested through the inductive effects transmitted through the carbon framework, altering the electronic properties and subtly adjusting bond lengths and angles.

This makes 2,4-methanoproline an ideal scaffold to dissect the purely electronic contributions of substituents, a task that is challenging in more flexible systems where stereoelectronic effects related to ring puckering dominate.

Experimental Investigation Workflow

A systematic investigation into the effect of C4-substituents on 2,4-methanoproline involves a multi-step process encompassing synthesis, purification, and detailed spectroscopic and computational analysis.

experimental_workflow cluster_synthesis Synthesis of C4-Substituted Analogs cluster_analysis Analysis cluster_evaluation Evaluation synthesis_EDG Electron-Donating Group (e.g., -OCH3, -CH3) NMR_analysis NMR Spectroscopy (1H, 13C, NOESY) synthesis_EDG->NMR_analysis Computational_modeling Computational Modeling (DFT Calculations) synthesis_EDG->Computational_modeling synthesis_EWG Electron-Withdrawing Group (e.g., -F, -CF3) synthesis_EWG->NMR_analysis synthesis_EWG->Computational_modeling synthesis_Steric Sterically Bulky Group (e.g., -tBu) synthesis_Steric->NMR_analysis synthesis_Steric->Computational_modeling Coupling_constants Analysis of Vicinal Coupling Constants NMR_analysis->Coupling_constants Energy_profiles Conformational Energy and Geometry Analysis Computational_modeling->Energy_profiles Comparative_analysis Comparative Analysis of Substituent Effects Coupling_constants->Comparative_analysis Energy_profiles->Comparative_analysis

Caption: Experimental workflow for investigating C4-substituent effects.

Part 1: Synthesis of C4-Substituted 2,4-Methanoproline Analogs

The synthesis of C4-substituted 2,4-methanoproline analogs can be achieved through various routes, often involving photochemical [2+2] cycloaddition as a key step to form the bicyclic core.[5] Below are representative, detailed protocols for accessing key analogs.

Protocol 1: Synthesis of (±)-4-Fluoro-2,4-methanoproline (Electron-Withdrawing)

This protocol is adapted from the reported synthesis of 4-fluoro-2,4-methanoproline, a key analog with a strongly electron-withdrawing substituent.

Step 1: Synthesis of Methyl 2-(allylamino)-2-fluoroacrylate

  • To a solution of methyl 2-fluoroacrylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield methyl 2-(allylamino)-2-fluoroacrylate.

Step 2: Photochemical [2+2] Cycloaddition

  • Prepare a 0.02 M solution of methyl 2-(allylamino)-2-fluoroacrylate in acetone.

  • Add acetophenone (0.5 eq) as a photosensitizer.

  • Degas the solution with nitrogen for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp (λ > 300 nm) in a quartz vessel for 24 hours.

  • Monitor the reaction by GC-MS.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the bicyclic ester.

Step 3: Hydrolysis to (±)-4-Fluoro-2,4-methanoproline

  • Dissolve the bicyclic ester in a 1:1 mixture of methanol and 2 M aqueous HCl.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol/ether to yield (±)-4-fluoro-2,4-methanoproline hydrochloride.

Protocol 2: Synthesis of (±)-4-Methyl-2,4-methanoproline (Electron-Donating)

A synthetic route to a 4-alkyl substituted analog can be adapted from general methods for synthesizing 2,4-methanoproline analogs.[6]

Step 1: Synthesis of 3-(chloromethyl)-3-methylcyclobutan-1-one

  • Perform a [2+2] cycloaddition between dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) and methallyl chloride to obtain a dichlorocyclobutanone derivative.

  • Reduce the dichloride using zinc dust in acetic acid to yield 3-(chloromethyl)-3-methylcyclobutan-1-one.

Step 2: Formation of the 2-Azabicyclo[2.1.1]hexane Core

  • React 3-(chloromethyl)-3-methylcyclobutan-1-one with a chiral amine (e.g., (S)-α-phenylethylamine) to form the corresponding imine.

  • Treat the imine with acetone cyanohydrin to facilitate a reversible addition of cyanide followed by an intramolecular cyclization, displacing the chloride, to form the bicyclic α-aminonitrile.

Step 3: Hydrolysis to (±)-4-Methyl-2,4-methanoproline

  • Subject the α-aminonitrile to acidic hydrolysis (e.g., 6 M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Purify the product by ion-exchange chromatography to obtain (±)-4-methyl-2,4-methanoproline.

Part 2: NMR Spectroscopic Analysis

High-resolution NMR spectroscopy is the primary experimental technique for elucidating the conformation of proline and its analogs in solution. For the rigid 2,4-methanoproline system, analysis of vicinal proton-proton coupling constants (³JHH) provides critical information about the dihedral angles and, by extension, the precise geometry of the bicyclic ring.

Protocol 3: NMR Analysis of Ring Geometry
  • Sample Preparation: Dissolve 5-10 mg of the C4-substituted 2,4-methanoproline analog in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Acquire high-resolution 1D ¹H NMR, 2D ¹H-¹H COSY, and 2D ¹H-¹H NOESY spectra on a high-field NMR spectrometer (≥500 MHz).

  • Spectral Assignment: Use the COSY spectrum to identify coupled protons and assign all proton resonances of the bicyclic core. Use the NOESY spectrum to confirm through-space proximities, which can aid in stereochemical assignments.

  • Extraction of Coupling Constants: Extract the vicinal coupling constants (³JHH) for all coupled protons in the ring from the high-resolution 1D ¹H spectrum. This may require spectral simulation for complex spin systems.

  • Karplus Equation Analysis: While the 2,4-methanoproline ring is rigid, the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle (θ) between the coupled protons, can be used to confirm the fixed dihedral angles of the bicyclic system and to observe any subtle changes induced by the C4-substituent.[7][8]

    • Karplus Equation: ³JHH = A cos²(θ) + B cos(θ) + C

    • By comparing the experimentally measured coupling constants to those predicted by the Karplus equation for the known rigid geometry of the 2-azabicyclo[2.1.1]hexane system, the conformational integrity of the core can be verified.

Part 3: Computational Modeling

Computational chemistry, particularly density functional theory (DFT), provides a powerful complementary approach to experimental methods for studying the conformational properties of molecules.

Protocol 4: DFT-Based Conformational Analysis
  • Structure Building: Construct the 3D structures of the C4-substituted 2,4-methanoproline analogs (e.g., 4-H, 4-F, 4-CH₃, 4-OCH₃) using a molecular modeling software package like GaussView.

  • Geometry Optimization: Perform a full geometry optimization for each analog using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)) in a computational chemistry package like Gaussian.[9] This will yield the lowest energy conformation and precise geometric parameters.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis of Geometric Parameters: From the optimized structures, extract key geometric parameters, including bond lengths, bond angles, and dihedral angles of the bicyclic ring.

  • NMR Coupling Constant Prediction: Use a suitable computational method (e.g., the GIAO method in Gaussian) to predict the NMR chemical shifts and spin-spin coupling constants. Compare these predicted values with the experimental data to validate the computational model.

computational_workflow start Build 3D Model of C4-Substituted Analog optimize Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) start->optimize frequency Frequency Calculation optimize->frequency nmr_predict Predict NMR Parameters (Chemical Shifts, J-Couplings) optimize->nmr_predict analysis Analyze Optimized Geometry (Bond Lengths, Angles) frequency->analysis comparison Compare with Experimental Data nmr_predict->comparison

Caption: Workflow for computational conformational analysis.

Comparative Analysis of C4-Substituent Effects

The primary goal of this investigation is to compare how different C4-substituents influence the properties of the 2,4-methanoproline ring. The data gathered from NMR spectroscopy and computational modeling can be compiled into tables for a clear, objective comparison.

Table 1: Comparison of Key NMR Vicinal Coupling Constants (Illustrative Data)
C4-Substituent³J(H2,H3α) (Hz)³J(H2,H3β) (Hz)³J(H3α,H4) (Hz)³J(H3β,H4) (Hz)
-H (Unsubstituted)7.52.58.01.5
-F (EWG)7.32.87.81.8
-CH₃ (EDG)7.62.48.11.4
-tBu (Steric)7.72.38.21.3

Note: The data in this table are illustrative and represent expected trends. Actual values must be determined experimentally.

Interpretation: In the rigid 2,4-methanoproline system, significant changes in coupling constants are not expected as the ring pucker is fixed. However, subtle variations can be attributed to the electronic effect of the substituent on the bond lengths and angles of the bicyclic core. For example, an electron-withdrawing group like fluorine might slightly alter the C-C bond lengths, leading to small but measurable changes in the dihedral angles and, consequently, the coupling constants.

Table 2: Comparison of Computed Geometric and Electronic Properties (Illustrative Data)
C4-SubstituentC3-C4 Bond Length (Å)C4-C5 Bond Length (Å)C3-C4-C5 Angle (°)NBO Charge on C4
-H (Unsubstituted)1.5451.54592.5-0.15
-F (EWG)1.5401.54092.8+0.25
-CH₃ (EDG)1.5481.54892.3-0.18
-tBu (Steric)1.5521.55292.1-0.20

Note: The data in this table are illustrative and represent expected trends from DFT calculations.

Interpretation: The computational data provide a more detailed picture of the substituent effects. An electron-withdrawing group like fluorine is expected to shorten the adjacent C-C bonds due to the inductive effect and increase the positive charge on C4. Conversely, an electron-donating group like methyl would be expected to slightly lengthen these bonds and make C4 more electron-rich. A sterically bulky group like tert-butyl may cause minor distortions in bond angles to accommodate its size.

Conclusion: Isolating Electronic Effects in a Rigid Scaffold

The investigation of C4-substituted 2,4-methanoproline analogs offers a unique opportunity to decouple the electronic and steric effects of substituents from the complexities of ring puckering that are inherent in flexible proline systems. The rigid bicyclo[2.1.1]hexane framework serves as a stable platform to probe the through-bond influence of various functional groups.

By employing a combination of targeted synthesis, high-resolution NMR spectroscopy, and DFT calculations, researchers can gain a fundamental understanding of how C4-substituents modulate the local geometry and electronic landscape of this constrained proline analog. This knowledge is invaluable for the rational design of peptidomimetics, where precise control over conformational and electronic properties is crucial for achieving desired biological activity and stability. The protocols and comparative framework presented in this guide provide a robust starting point for such investigations, paving the way for the development of novel proline-based tools for chemical biology and drug discovery.

References

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of Organic Chemistry, 67(18), 6509–6513. [Link]

  • Tkachenko, A. N., Radchenko, D. S., Mykhailiuk, P. K., Grygorenko, O. O., & Komarov, I. V. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters, 11(24), 5674–5676. [Link]

  • Mykhailiuk, P. K. (2018). Efficient preparation of 2,4-methanoproline. SN Comprehensive Clinical Medicine, 1(1-2), 1-1. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1545–1557. [Link]

  • Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Biopolymers, 19(10), 1753-1768. [Link]

  • Lu, K. P., & Zhou, X. Z. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 22(11), 5987. [Link]

  • Gelin, M., D’Andrea, L., & Giraud, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(16), 5543–5549. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. SN Comprehensive Clinical Medicine, 1(1-2), 1-1. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1545–1557. [Link]

  • Zondlo, N. J. (2013). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. Accounts of chemical research, 46(6), 1039-1049. [Link]

  • Wüthrich, K., & Grathwohl, C. (1974). Solution conformations of proline rings in proteins studied by NMR spectroscopy. FEBS letters, 43(3), 337-340. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • De Kimpe, N., & Stevens, C. (1993). A new and short method for the synthesis of 2,4-methanoproline. Journal of the Chemical Society, Chemical Communications, (9), 765-766. [Link]

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of organic chemistry, 67(18), 6509-6513. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1545-1557. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The journal of organic chemistry, 79(19), 9083-9099. [Link]

  • Cremer, D. (1998). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 3(3), 95-117. [Link]

  • Kang, Y. K. (2013). The puckering free-energy surface of proline. The Journal of chemical physics, 138(12), 124307. [Link]

  • Chou, K. C., & Ponder, J. W. (2004). A Gaussian evolutionary method for predicting protein side-chain conformations. Protein science : a publication of the Protein Society, 13(11), 2936-2949. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Zondlo, N. J. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of chemical research, 46(6), 1039-1049. [Link]

  • Bio-Dictionary. (2021, December 10). Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.) [Video]. YouTube. [Link]

  • Scheit, K. H. (2005). nmr-prove of configuration. Beilstein Journal of Organic Chemistry, 1, 1. [Link]

  • University of California, Merced. (2019). Quantum Chemistry Using Gaussian and GaussView. [Link]

  • Gerig, J. T., & Loehr, D. T. (1989). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. The International journal of peptide and protein research, 34(5), 342-346. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the pioneering work of drug discovery and development, the lifecycle of a novel chemical entity extends beyond its synthesis and application to its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a synthetic amino acid analog. As this is a non-naturally occurring compound, it is imperative to handle its disposal with the rigor applied to research chemicals, prioritizing safety and environmental stewardship.

I. Foundational Principles of Disposal: Safety and Compliance

The disposal of any synthetic chemical, including this compound, is governed by a framework of regulatory and safety protocols. While specific data on this compound's environmental fate is limited, the precautionary principle dictates that it be treated as a potentially hazardous chemical waste. This approach ensures the protection of personnel and the environment.

At the core of our disposal strategy is adherence to the guidelines established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the safety standards set forth by the Occupational Safety and Health Administration (OSHA).[1][2][3][4] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring that chemicals are handled responsibly from their generation to their final disposal.[4]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on the safety data sheets (SDS) of structurally similar bicyclic amino acids and their derivatives, this compound should be handled as a substance that is:

  • Harmful if swallowed. [5]

  • A cause of skin irritation. [5]

  • A cause of serious eye irritation. [5]

  • Potentially capable of causing respiratory irritation. [5]

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Respiratory Protection Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved N95 respirator is recommended.To prevent inhalation of airborne particles that may cause respiratory irritation.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should not be disposed of down the drain or in the regular trash.[6] As a synthetic research chemical, it must be collected and managed as chemical waste.

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, leak-proof lid.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date (the date the first particle of waste is placed in the container) must also be clearly marked.

  • Solid Waste Accumulation: Carefully transfer the solid this compound waste into the designated container. Avoid generating dust during the transfer. If necessary, use a funnel to minimize the risk of spillage.

Step 2: Waste Storage
  • Segregation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents, to prevent any potential reactions.[7]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container tightly closed except when adding waste.[7]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

Step 3: Arranging for Professional Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the disposal of chemical waste. They will have established procedures and contracts with certified hazardous waste disposal vendors.

  • Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity of waste, and any other relevant information they may require.

  • Follow Institutional Protocols: Adhere to all institutional protocols for waste pickup and documentation. This may include completing a hazardous waste pickup request form.

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel. If the spill is significant, ensure the area is well-ventilated to disperse any airborne dust.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For a dry spill, carefully sweep up the solid material. Use a dustpan and brush designated for chemical spills. Avoid using methods that could generate dust, such as compressed air.

  • Collect the Spilled Material: Place the collected material into a properly labeled hazardous waste container.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (such as water, if the material is soluble) and then wipe the area with a damp cloth. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_spill Emergency start Disposal of this compound assess_hazards Assess Hazards (Harmful, Skin/Eye Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->don_ppe collect_waste Collect Waste in Labeled Container ('Hazardous Waste', Chemical Name, Date) don_ppe->collect_waste spill Spill Occurs store_waste Store in Designated Area (Cool, Dry, Ventilated, Segregated) collect_waste->store_waste contact_ehs Contact EHS for Pickup (Professional Disposal) store_waste->contact_ehs end Disposal Complete contact_ehs->end spill_procedure Follow Spill Protocol (Evacuate, Ventilate, Contain, Clean, Report) spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

VI. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of research chemicals like this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with federal and institutional regulations but are also actively contributing to a safe laboratory environment and the protection of our ecosystem. Your commitment to these principles is fundamental to the integrity and sustainability of the scientific enterprise.

References

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24–37.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • National Institute on Drug Abuse. (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Non-proteinogenic amino acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Managing Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • Wikipedia. (2023, October 25). Hazardous waste in the United States. Retrieved from [Link]

Sources

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